1-Cyclohexylethanol
描述
Structure
3D Structure
属性
IUPAC Name |
1-cyclohexylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUNAQVHOHLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047643 | |
| Record name | 1-Cyclohexylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid / Clean, fresh aroma | |
| Record name | (\u00b1)-1-Cyclohexylethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble, Soluble (in ethanol) | |
| Record name | (\u00b1)-1-Cyclohexylethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.923-0.928 | |
| Record name | (\u00b1)-1-Cyclohexylethanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1193-81-3 | |
| Record name | 1-Cyclohexylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Cyclohexylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanemethanol, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyclohexylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYCLOHEXYLETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247D91I97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Data of 1-Cyclohexylethanol for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Cyclohexylethanol, a crucial secondary alcohol in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is pivotal for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The structural integrity of this compound can be unequivocally confirmed through the combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data. The quantitative spectral data are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.55 | m | 1H | H-1 (methine) | |
| 1.8 - 0.9 | m | 11H | Cyclohexyl protons | |
| 1.15 | d | 3H | 6.2 | Methyl protons (H-2) |
| 1.5 | s | 1H | Hydroxyl proton |
Solvent: CDCl₃, Instrument: 90 MHz Spectrometer
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 73.1 | C-1 (CH-OH) |
| 45.4 | C-1' (cyclohexyl) |
| 28.7 | Cyclohexyl |
| 26.6 | Cyclohexyl |
| 26.3 | Cyclohexyl |
| 26.2 | Cyclohexyl |
| 20.1 | C-2 (CH₃) |
Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369 | Strong, Broad | O-H stretch |
| 2924 | Strong | C-H stretch (cyclohexyl) |
| 2853 | Strong | C-H stretch (cyclohexyl) |
| 1449 | Medium | C-H bend |
| 1082 | Strong | C-O stretch |
Technique: Liquid Film
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 128 | 5 | [M]⁺ (Molecular Ion) |
| 110 | 25 | [M - H₂O]⁺ |
| 83 | 100 | [C₆H₁₁]⁺ |
| 67 | 40 | [C₅H₇]⁺ |
| 55 | 85 | [C₄H₇]⁺ |
| 45 | 40 | [C₂H₅O]⁺ |
Technique: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 90 MHz and 22.5 MHz spectrometer, respectively.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition: The instrument was tuned and shimmed to optimize magnetic field homogeneity. A standard single-pulse experiment was performed with a pulse angle of 30 degrees and a relaxation delay of 1 second. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired using a standard pulse program. A sufficient number of scans were accumulated to obtain a high-quality spectrum due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw free induction decay (FID) was Fourier transformed, and the resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer.
-
Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to create a thin liquid film.
-
Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
The electron ionization mass spectrum was obtained using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).[1]
-
Sample Introduction: A dilute solution of this compound in a volatile solvent was injected into the gas chromatograph, where it was vaporized and separated from the solvent.
-
Ionization: The vaporized sample molecules entered the ion source, where they were bombarded with a beam of electrons (typically at 70 eV). This caused the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions were accelerated into a mass analyzer (e.g., a quadrupole), which separated them based on their mass-to-charge ratio (m/z).
-
Detection: A detector recorded the abundance of each ion at a specific m/z value, generating the mass spectrum.
Structural Elucidation Workflow
The process of elucidating the structure of an unknown compound using spectral data follows a logical progression. The following diagram illustrates this workflow as it applies to this compound.
References
An In-depth Technical Guide to 1-Cyclohexylethanol: ¹H and ¹³C NMR Assignments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the organic compound 1-Cyclohexylethanol. While a definitive, experimentally-derived dataset from a centralized database such as the Spectral Database for Organic Compounds (SDBS) was not directly accessible for this guide, the following sections present the expected NMR assignments based on established spectroscopic principles. This document also outlines a comprehensive experimental protocol for acquiring such data and includes a structural diagram with atom numbering for clear correlation.
Structure of this compound
To facilitate the discussion of NMR assignments, the chemical structure of this compound is presented below with a systematic numbering of the carbon and hydrogen atoms.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Expected ¹H NMR Spectral Assignments
The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall steric and electronic environment of each proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H1 | 3.5 - 3.7 | Quartet (q) | ~6.5 | 1 |
| H2 | 1.1 - 1.3 | Doublet (d) | ~6.5 | 3 |
| H1' | 1.2 - 1.4 | Multiplet (m) | - | 1 |
| H2'/H6' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 2 |
| H2'/H6' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2 |
| H3'/H5' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 2 |
| H3'/H5' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 2 |
| H4' (axial) | 0.9 - 1.1 | Multiplet (m) | - | 1 |
| H4' (equatorial) | 1.6 - 1.8 | Multiplet (m) | - | 1 |
| OH | Variable (typically 1.5 - 2.5) | Singlet (s, broad) | - | 1 |
Expected ¹³C NMR Spectral Assignments
The ¹³C NMR spectrum of this compound will display signals corresponding to each unique carbon atom. The chemical shift of each carbon is determined by its hybridization and the nature of its directly attached atoms. The carbon atom bonded to the hydroxyl group (C1) is expected to be the most downfield-shifted carbon in the aliphatic region.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 | 70 - 75 |
| C2 | 20 - 25 |
| C1' | 45 - 50 |
| C2'/C6' | 28 - 33 |
| C3'/C5' | 25 - 30 |
| C4' | 25 - 30 |
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.
Figure 2: Workflow for NMR sample preparation.
Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a 45-degree pulse angle.
-
Set the relaxation delay to 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR assignments for this compound and a standard protocol for their experimental determination. For definitive assignments, it is recommended to acquire and analyze the spectra of a purified sample.
An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Cyclohexylethanol. It details the characteristic vibrational frequencies, outlines a standard experimental protocol for obtaining the spectrum, and presents the spectral data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for structural elucidation and chemical analysis.
Core Analysis of the this compound FT-IR Spectrum
The FT-IR spectrum of this compound (C₈H₁₆O) reveals key functional groups and structural features of the molecule. The presence of a hydroxyl (-OH) group and a cyclohexane (B81311) ring gives rise to a series of characteristic absorption bands.
A prominent feature in the spectrum is a broad absorption band in the region of 3369 cm⁻¹, which is indicative of the O-H stretching vibration of an alcohol.[1] The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
The spectrum also displays strong absorptions in the 2925 cm⁻¹ and 2853 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups within the cyclohexane and ethyl moieties.
The C-O stretching vibration of the secondary alcohol is observed at approximately 1093 cm⁻¹. The position of this peak can help distinguish between primary, secondary, and tertiary alcohols. Bending vibrations for the CH₂ and CH₃ groups are also present in the fingerprint region of the spectrum, typically around 1449 cm⁻¹.
Quantitative Spectral Data
The following table summarizes the key absorption peaks in the FT-IR spectrum of this compound, with data sourced from the Spectral Database for Organic Compounds (SDBS).
| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode | Functional Group |
| 3369 | 46 | O-H Stretch (broad) | Alcohol (-OH) |
| 2925 | 10 | C-H Stretch (asymmetric) | -CH₂, -CH₃ |
| 2853 | 17 | C-H Stretch (symmetric) | -CH₂, -CH₃ |
| 1449 | 40 | C-H Bend (scissoring) | -CH₂ |
| 1368 | 66 | C-H Bend (rocking) | -CH₃ |
| 1093 | 43 | C-O Stretch | Secondary Alcohol |
| 1042 | 52 | C-C Stretch | Cyclohexane Ring |
| 981 | 65 | C-H Bend (out-of-plane) | -CH |
| 891 | 63 | C-C Stretch | Cyclohexane Ring |
Experimental Protocol for FT-IR Analysis of Liquid Alcohols
This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid alcohol such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for liquid samples.
Objective: To obtain a high-quality FT-IR spectrum of a neat liquid alcohol sample.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
This compound (liquid sample)
-
Dropper or pipette
-
Lint-free wipes
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This spectrum will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, and will be subtracted from the sample spectrum.
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Initiate the background scan using the spectrometer's software. This typically involves a set number of scans to improve the signal-to-noise ratio.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the spectrometer's software. The same scanning parameters (number of scans, resolution) as the background scan should be used to ensure proper subtraction.
-
The software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum can be processed as needed. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption bands.
-
Compare the obtained spectrum with a reference spectrum from a database for verification.
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal. Use a lint-free wipe to absorb the majority of the liquid sample.
-
Clean the crystal with a lint-free wipe dampened with a suitable solvent to remove any residual sample.
-
Allow the crystal to dry completely before the next use.
-
Visualizing Molecular Vibrations and FT-IR Correlation
The following diagrams illustrate the logical relationship between the functional groups in this compound and their corresponding regions in the FT-IR spectrum, as well as a simplified workflow for the experimental procedure.
Caption: Correlation of functional groups in this compound to their respective FT-IR absorption regions.
Caption: A simplified workflow for obtaining an FT-IR spectrum of a liquid sample using the ATR method.
References
Mass spectrometry fragmentation pattern of 1-Cyclohexylethanol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Cyclohexylethanol
Introduction
This compound (C8H16O, Molecular Weight: 128.21 g/mol ) is a secondary alcohol whose structural elucidation and quantification are pertinent in various chemical and pharmaceutical contexts.[1][2] Mass spectrometry, particularly utilizing electron ionization (EI), is a powerful analytical technique for determining the structure of such molecules through the analysis of their fragmentation patterns. This guide provides a detailed examination of the EI mass spectrum of this compound, including a summary of its primary fragments, a proposed fragmentation pathway, and a standard experimental protocol for its analysis.
Data Presentation: Principal Mass Fragments
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as compiled from the NIST Mass Spectrometry Data Center, are summarized below.[1][3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Structure | Proposed Neutral Loss |
| 43 | 100 | [C3H7]+ or [CH3CO]+ | C5H9O or C6H13 |
| 55 | 95 | [C4H7]+ | C4H9O |
| 83 | 60 | [C6H11]+ | C2H5O |
| 45 | 55 | [CH3CH=OH]+ | C6H11 |
| 70 | 50 | [C5H10]+ | C3H6O |
| 110 | 45 | [M-H2O]+• | H2O |
| 57 | 40 | [C4H9]+ | C4H7O |
| 113 | 35 | [M-CH3]+ | CH3 |
| 128 | 5 | [C8H16O]+• (Molecular Ion) | - |
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization follows characteristic pathways for secondary alcohols and compounds containing a cyclohexane (B81311) ring. The process begins with the formation of a molecular ion ([M]+•) at m/z 128, which, being a radical cation, is susceptible to further fragmentation.
1. Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4]
- Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3), forming a stable, resonance-stabilized cation at m/z 113 .
- Loss of a Cyclohexyl Radical: Cleavage of the bond between the carbinol carbon and the cyclohexane ring leads to the loss of a cyclohexyl radical (•C6H11), resulting in the formation of the protonated acetaldehyde (B116499) ion ([CH3CH=OH]+) at m/z 45 .
2. Dehydration: Alcohols readily undergo the elimination of a water molecule (H2O), a neutral loss of 18 Da.[4] This process leads to the formation of a radical cation of cyclohexyl-ethene at m/z 110 .
3. Cyclohexane Ring Fragmentation: The cyclohexyl moiety itself can undergo fragmentation. The ion at m/z 83 corresponds to the cyclohexyl cation ([C6H11]+), likely formed by the cleavage of the bond to the ethanol (B145695) side chain. Subsequent fragmentation of the cyclohexane ring, often through the loss of ethene (C2H4), gives rise to the prominent ion at m/z 55 ([C4H7]+).
4. Formation of the Base Peak: The base peak at m/z 43 is likely a result of multiple fragmentation pathways, representing a stable C3H7+ (propyl) cation or a CH3CO+ (acetyl) cation, though the former is more common from alkyl fragmentation.
The proposed fragmentation pathways are visualized in the diagram below.
References
Conformational Landscape of 1-Cyclohexylethanol Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational preferences of the stereoisomers of 1-cyclohexylethanol. Due to the presence of two chiral centers, this compound exists as two diastereomeric pairs of enantiomers: (1R, R)-/( 1S, S)- and (1R, S)-/( 1S, R). The conformational equilibrium of each stereoisomer is dictated by the steric and electronic interactions between the cyclohexyl ring and the hydroxyethyl (B10761427) substituent. Understanding these conformational preferences is critical in fields such as asymmetric synthesis, medicinal chemistry, and materials science, where molecular shape profoundly influences reactivity and biological activity. This document outlines detailed experimental protocols, presents quantitative conformational analysis data, and utilizes visualizations to elucidate the complex stereochemical relationships.
Introduction
Substituted cyclohexanes represent a fundamental structural motif in organic chemistry, with their conformational behavior being a subject of extensive study. The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, and substituents can occupy either axial or equatorial positions. The relative stability of these conformers is primarily governed by the minimization of steric strain, particularly 1,3-diaxial interactions.[1][2]
This compound possesses two stereocenters, leading to four possible stereoisomers. The substituent at C1 of the cyclohexane ring is a 1-hydroxyethyl group. The conformational analysis of these stereoisomers involves considering the chair inversion of the cyclohexane ring and the rotation around the C-C bond connecting the ring to the side chain. The interplay of these conformational motions determines the predominant shape of each stereoisomer in solution.
This guide details the methodologies for characterizing the conformational landscape of this compound stereoisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Stereoisomers of this compound
The four stereoisomers of this compound are depicted below. The (1R, R)- and (1S, S)-isomers form one enantiomeric pair (the syn or cis-like pair), while the (1R, S)- and (1S, R)-isomers form the other (the anti or trans-like pair).
Experimental Protocols
Synthesis and Separation of Stereoisomers
A common synthetic route to this compound is the Grignard reaction between cyclohexanecarboxaldehyde (B41370) and methylmagnesium bromide. This reaction typically produces a mixture of the syn and anti diastereomers.
Protocol:
-
Grignard Reaction: To a solution of methylmagnesium bromide (1.1 eq.) in diethyl ether at 0 °C, add a solution of cyclohexanecarboxaldehyde (1.0 eq.) in diethyl ether dropwise.
-
Work-up: After the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Diastereomer Separation: The resulting mixture of diastereomers can be separated by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Enantiomer Resolution: The separated diastereomeric pairs can be resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral resolving agent followed by chromatography or crystallization.[3][4]
NMR Spectroscopic Analysis
¹H NMR spectroscopy is a powerful tool for conformational analysis, as the coupling constants between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation.
Protocol:
-
Sample Preparation: Prepare a ~10-20 mg/mL solution of each separated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra at a field strength of 400 MHz or higher.
-
Spectral Analysis: Analyze the multiplicity and measure the coupling constants (J-values) for the proton at C1 of the cyclohexane ring and the proton on the hydroxyl-bearing carbon of the side chain.
Computational Modeling
Computational chemistry provides valuable insights into the relative energies and geometries of different conformers.[5]
Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search for each stereoisomer using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities.
Conformational Analysis and Data
The conformational equilibrium of the this compound stereoisomers is dominated by the chair forms of the cyclohexane ring with the bulky 1-hydroxyethyl group in the equatorial position to minimize A-strain.
syn Diastereomers ((1R,R)- and (1S,S)-)
For the syn isomers, the most stable conformation will have the 1-hydroxyethyl group in the equatorial position. Within this conformation, rotation around the C1-Cα bond will favor conformers that minimize gauche interactions between the methyl group, the hydroxyl group, and the cyclohexane ring.
anti Diastereomers ((1R,S)- and (1S,R)-)
Similarly, the anti isomers will predominantly exist in a conformation with the 1-hydroxyethyl group equatorial. The relative orientation of the substituents on the side chain will lead to different preferred rotamers compared to the syn isomers.
The following tables summarize the expected quantitative data for the major conformers of the this compound stereoisomers.
Table 1: Predicted ¹H NMR Coupling Constants for the C1-H Proton
| Stereoisomer | Major Conformer (Substituent at C1) | Predicted J(H1, H2ax) (Hz) | Predicted J(H1, H2eq) (Hz) |
| syn | Equatorial | ~11 | ~4 |
| anti | Equatorial | ~11 | ~4 |
Note: The coupling constants are predicted based on typical values for axial-axial and axial-equatorial couplings in substituted cyclohexanes.[1]
Table 2: Calculated Relative Conformational Energies
| Stereoisomer | Conformer (Substituent at C1) | Relative Energy (kcal/mol) |
| syn | Equatorial | 0.00 |
| syn | Axial | > 2.0 |
| anti | Equatorial | 0.00 |
| anti | Axial | > 2.0 |
Note: Relative energies are estimated based on A-values for similar substituents. The actual values will vary depending on the specific rotamer of the side chain.
Signaling Pathways and Logical Relationships
The conformational equilibrium can be visualized as a dynamic process of ring flipping and bond rotation. The following diagram illustrates the relationship between the two chair conformers for a generic 1-substituted cyclohexylethanol.
Conclusion
The conformational analysis of this compound stereoisomers reveals a strong preference for the chair conformation with the 1-hydroxyethyl substituent in the equatorial position. This preference is driven by the avoidance of unfavorable 1,3-diaxial steric interactions. The subtle differences in the rotational preferences of the side chain for the syn and anti diastereomers can be probed by detailed NMR analysis and computational modeling. The methodologies and data presented in this guide provide a framework for researchers to understand and predict the conformational behavior of this and related chiral molecules, which is essential for rational molecular design in various chemical and biological applications.
References
- 1. reddit.com [reddit.com]
- 2. lakeheadu.ca [lakeheadu.ca]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Cyclohexylethanol. Due to a scarcity of direct experimental data for this specific compound, this document combines theoretical predictions, available experimental data for closely related compounds, and detailed general experimental protocols applicable for its characterization.
Core Thermodynamic Properties
This compound (CAS: 1193-81-3) is a secondary alcohol with a molecular formula of C₈H₁₆O.[1][2][3][4][5] Its thermodynamic properties are crucial for understanding its behavior in various chemical and biological systems, informing process design, and ensuring safety in its applications.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1. These values are fundamental for the application and handling of the compound.
| Property | Value | Unit | Source |
| Molecular Weight | 128.21 | g/mol | [1][2][3][4][5] |
| Normal Boiling Point | 462.2 | K | [4][6] |
| Normal Melting Point | 233.12 | K | [6] |
| Critical Temperature | 688.47 | K | [6] |
| Critical Pressure | 3538.87 | kPa | [6] |
| Critical Volume | 0.429 | m³/kmol | [6] |
Calculated Thermodynamic Data
The following table summarizes thermodynamic properties of this compound calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[6] It is important to note that these are theoretical predictions and may differ from experimental values.
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -98.33 | kJ/mol | [1][6] |
| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -311.64 | kJ/mol | [1][6] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 8.88 | kJ/mol | [6] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 50.12 | kJ/mol | [6] |
Ideal Gas Heat Capacity
The ideal gas heat capacity (Cp,gas) of this compound has been estimated using the Joback method at various temperatures.[6]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 493.73 | 274.89 |
| 526.19 | 290.13 |
| 558.64 | 304.61 |
| 591.10 | 318.34 |
| 623.56 | 331.35 |
| 656.01 | 343.66 |
| 688.47 | 355.28 |
Experimental Protocols
While specific experimental data for this compound is limited, the following sections describe standard methodologies for determining the key thermodynamic properties of alcohols.
Determination of Enthalpy of Combustion (ΔcH°) by Calorimetry
The enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[7] A common method for its determination is simple calorimetry.
Principle: A known mass of the alcohol is burned in a spirit burner, and the heat released is used to raise the temperature of a known mass of water in a calorimeter.[8][9][10][11] The enthalpy of combustion can then be calculated from the temperature change of the water.
Apparatus:
-
Spirit burner
-
Copper calorimeter with lid
-
Thermometer (0.1 °C resolution)
-
Measuring cylinder
-
Digital balance (±0.01 g)
-
Stand, boss, and clamp
Procedure:
-
A known volume (e.g., 100 cm³) of water is added to the copper calorimeter, and its initial temperature is recorded.[8][10]
-
The spirit burner containing this compound is weighed to determine its initial mass.[9]
-
The burner is placed under the calorimeter, and the wick is lit.[8]
-
The water is stirred continuously, and the temperature is monitored.[8]
-
After a significant temperature rise (e.g., 20 °C), the flame is extinguished, and the final temperature of the water is recorded.[10]
-
The spirit burner is immediately reweighed to determine the mass of alcohol consumed.[8][9]
Calculation:
-
Calculate the heat absorbed by the water (q) using the formula: q = m × c × ΔT where:
-
m is the mass of the water.
-
c is the specific heat capacity of water (4.184 J/g·K).
-
ΔT is the change in temperature of the water.[12]
-
-
Calculate the moles of alcohol burned (n) by dividing the mass of alcohol consumed by its molar mass.
-
The enthalpy of combustion (ΔcH°) in kJ/mol is then calculated as: ΔcH° = -q / n The negative sign indicates that the reaction is exothermic.[12]
Sources of Error:
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure. This can be determined from vapor pressure measurements at different temperatures.
Principle: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure of this compound at various temperatures, the enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T.[15]
Experimental Methods for Vapor Pressure Measurement:
-
Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The rate of effusion of the vapor through a small orifice in a cell is measured, from which the vapor pressure can be calculated.[16]
-
Transpiration Method: An inert gas is passed over the liquid sample at a known rate, becoming saturated with the vapor. The amount of substance transported by the gas is determined, allowing for the calculation of the vapor pressure.[16]
Procedure (General):
-
The sample of this compound is placed in the measurement apparatus.
-
The system is allowed to reach thermal equilibrium at a set temperature.
-
The vapor pressure is measured using the chosen technique.
-
Steps 2 and 3 are repeated for a range of temperatures.
Calculation:
-
Plot the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T).
-
The data should form a straight line.
-
The slope of this line is equal to -ΔvapH°/R, where R is the ideal gas constant (8.314 J/mol·K).[15]
-
Therefore, ΔvapH° can be calculated as: ΔvapH° = -slope × R
Visualizations
Experimental Workflow for Thermodynamic Property Determination
References
- 1. This compound (CAS 1193-81-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. alevelh2chemistry.com [alevelh2chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of 1-Cyclohexylethanol: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-Cyclohexylethanol. The methodologies and illustrative data presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
This compound is a secondary alcohol with applications in fragrance and as a potential chiral building block in organic synthesis. Understanding its three-dimensional structure, conformational stability, and electronic properties at a quantum mechanical level is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic signatures. This guide outlines a computational workflow employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1][2] The presented protocols and data, while illustrative, are grounded in established computational chemistry practices for small organic molecules.
Computational Methodology
A rigorous computational protocol is essential for obtaining accurate and reproducible results. This section details the theoretical framework and procedural steps for performing quantum chemical calculations on this compound.
Software and Theoretical Level
All calculations described are hypothetically performed using the Gaussian 16 suite of programs.[3] The molecular properties of this compound are investigated using Density Functional Theory (DFT).[1] Specifically, Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is employed.[3][4][5][6] The 6-31G(d,p) basis set, which includes polarization functions on heavy atoms and hydrogen, is utilized for all calculations to provide a balanced description of the molecular geometry and electronic properties.[3][4][5][6]
Experimental Protocols
Step 1: Initial Structure Preparation
The initial 3D structure of this compound is constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Step 2: Geometry Optimization
The pre-optimized structure is then fully optimized at the B3LYP/6-31G(d,p) level of theory in the gas phase. The optimization process is continued until the forces on each atom are less than 0.00045 Ha/Bohr and the displacement for the next step is below 0.0018 Bohr. This ensures that a stationary point on the potential energy surface has been located.
Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed at the same B3LYP/6-31G(d,p) level of theory.[7][8][9] This analysis serves two primary purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[8]
-
To predict the infrared (IR) spectrum of the molecule and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic properties.[7][8]
Step 4: Electronic Property and Orbital Analysis
Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12] The energy gap between these frontier orbitals provides insights into the chemical reactivity and kinetic stability of the molecule.[13] Additionally, a Natural Bond Orbital (NBO) analysis is conducted to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.[14][15][16][17][18]
Illustrative Results and Discussion
The following sections present hypothetical yet realistic data derived from the computational protocols described above.
Molecular Geometry
The geometry of this compound was optimized to a stable conformation. Key geometrical parameters are summarized in Table 1. The bond lengths and angles are consistent with those expected for a secondary alcohol containing a cyclohexane (B81311) ring.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.538 | |
| C1-C6 | 1.539 | |
| C1-C7 | 1.541 | |
| C7-O | 1.429 | |
| O-H | 0.965 | |
| C7-C8 | 1.532 | |
| Bond Angles (°) | ||
| C2-C1-C6 | 111.2 | |
| C2-C1-C7 | 110.8 | |
| C6-C1-C7 | 110.9 | |
| C1-C7-O | 109.1 | |
| C1-C7-C8 | 112.3 | |
| O-C7-C8 | 108.7 | |
| Dihedral Angles (°) | ||
| C6-C1-C7-O | -178.5 | |
| C2-C1-C7-C8 | 179.1 | |
| H-O-C7-C1 | 60.2 |
Vibrational Analysis
The vibrational frequency analysis confirms the optimized structure as a true minimum on the potential energy surface. The calculated harmonic frequencies can be used to predict the infrared spectrum of this compound. A selection of characteristic vibrational modes and their corresponding frequencies are presented in Table 2.
Table 2: Calculated Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Assignment |
| 3654 | O-H stretch |
| 2989 | C-H stretch (methyl) |
| 2935 | C-H stretch (cyclohexyl) |
| 1452 | C-H bend (methyl/cyclohexyl) |
| 1375 | C-H bend (methyl) |
| 1115 | C-O stretch |
| 1068 | C-C stretch |
Electronic Properties
The electronic properties of this compound were investigated through an analysis of its frontier molecular orbitals. The energies of the HOMO and LUMO, and the resulting energy gap, are crucial indicators of the molecule's reactivity.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | 0.52 eV |
| HOMO-LUMO Gap | 7.37 eV |
| Dipole Moment | 1.78 Debye |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[13] The calculated dipole moment indicates that this compound is a moderately polar molecule.
Visualizations
Computational Workflow
The logical flow of the quantum chemical calculations performed on this compound is depicted in the following diagram.
Caption: Quantum chemical calculation workflow for this compound.
Conclusion
This technical guide has outlined a standard and effective computational approach for the quantum chemical characterization of this compound. The use of Density Functional Theory with the B3LYP functional and 6-31G(d,p) basis set allows for a detailed investigation of the molecule's geometric, vibrational, and electronic properties. The illustrative data presented in a structured format provides valuable insights into the molecule's stability and potential reactivity. The detailed experimental protocol and workflow diagram serve as a practical guide for researchers embarking on similar computational studies of organic molecules. These theoretical insights are fundamental for applications in drug design, materials science, and chemical synthesis.
References
- 1. medium.com [medium.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. software.entos.ai [software.entos.ai]
- 8. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 9. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. learn.schrodinger.com [learn.schrodinger.com]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 15. grokipedia.com [grokipedia.com]
- 16. NATURAL BOND ORBITAL [nbo7.chem.wisc.edu]
- 17. NBO [cup.uni-muenchen.de]
- 18. q-chem.com [q-chem.com]
Solubility Profile of 1-Cyclohexylethanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexylethanol, a versatile secondary alcohol utilized in various industrial and research applications. Understanding its solubility in common organic solvents is critical for its effective use in synthesis, formulation, and purification processes. This document collates available data, provides estimated solubility profiles based on chemical principles, and outlines detailed experimental protocols for solubility determination.
Introduction to this compound
This compound (C8H16O) is a colorless liquid with a mild, sweet odor. Its molecular structure, featuring a polar hydroxyl (-OH) group and a nonpolar cyclohexyl ring, imparts a balanced solubility profile, making it more soluble in organic solvents than in water[1]. While some sources describe it as having moderate or limited solubility in water, others classify it as insoluble[1][2]. This variability highlights the importance of standardized experimental determination. Its solubility in organic solvents is a key parameter for its application in various chemical processes.
Quantitative Solubility Data
Direct, experimentally determined quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like" and the known solubility of structurally similar secondary alcohols, a qualitative and estimated quantitative solubility profile can be established. The general expectation is that this compound will exhibit good solubility in polar protic and polar aprotic solvents and lower solubility in nonpolar solvents.
The following table summarizes the expected solubility of this compound in a selection of common organic solvents. The qualitative assessments are based on general chemical principles, and the estimated quantitative values are derived from the behavior of similar C8 alcohols.
Table 1: Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |
| Methanol | Polar Protic | Miscible | > 100 |
| Ethanol | Polar Protic | Miscible[3] | > 100 |
| Acetone | Polar Aprotic | Miscible | > 100 |
| Dichloromethane | Polar Aprotic | Miscible | > 100 |
| Ethyl Acetate | Polar Aprotic | Miscible | > 100 |
| Toluene | Nonpolar | Soluble | 50 - 100 |
| Hexane | Nonpolar | Partially Soluble | 10 - 30 |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following sections detail two common methods for determining the solubility of a liquid analyte like this compound in organic solvents.
Method 1: Visual Miscibility Determination
This method is a straightforward approach to determine if two liquids are miscible (form a single phase) or immiscible (form two distinct layers).
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Glass test tubes with stoppers
-
Pipettes
-
Vortex mixer
Procedure:
-
To a clean, dry test tube, add 1 mL of the organic solvent.
-
Using a clean pipette, add 1 mL of this compound to the same test tube.
-
Stopper the test tube and vortex for 30 seconds to ensure thorough mixing.
-
Allow the mixture to stand for 5 minutes and observe.
-
Observation:
-
If a single, clear phase is observed, the two liquids are miscible.
-
If two distinct layers are present, the liquids are immiscible.
-
If the solution is cloudy or forms an emulsion, the liquids are partially miscible.
-
Method 2: Shake-Flask Method for Quantitative Solubility
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent[4].
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the organic solvent. The presence of a separate phase of this compound is necessary to ensure a saturated solution.
-
-
Equilibration:
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixtures for 24-48 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed for at least 2 hours to allow for complete phase separation.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the solvent phase (the supernatant) using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.
-
Determine the mass of the collected filtrate.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a pre-calibrated GC-FID or another appropriate analytical method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
-
Calculation:
-
Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the density of the solvent.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Visual Miscibility Determination.
Caption: Workflow for the Shake-Flask Method.
Conclusion
This compound is a versatile organic compound with a solubility profile that favors polar organic solvents. While precise quantitative data is not widely published, its miscibility with common polar protic and aprotic solvents can be confidently predicted. For applications requiring exact solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This technical guide serves as a valuable resource for researchers and professionals in optimizing the use of this compound in their work.
References
In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cyclohexylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 1-Cyclohexylethanol derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.
Core Concepts in Crystal Structure Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation. This information is fundamental for understanding the stereochemistry and intermolecular interactions of this compound derivatives, which in turn govern their biological activity.
Experimental Workflow: From Synthesis to Structure
The process of determining the crystal structure of a this compound derivative involves a series of critical steps, from the synthesis of the compound to the final refinement of the crystallographic data.
A Technical Guide to the Chirality and Optical Rotation of 1-Cyclohexylethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical properties of 1-Cyclohexylethanol, focusing on the distinct characteristics of its enantiomers. As chiral intermediates are critical in the synthesis of stereochemically pure pharmaceuticals, a thorough understanding of their properties and the methods for their separation and analysis is paramount. This document outlines the optical rotation of (R)- and (S)-1-Cyclohexylethanol, details experimental protocols for their resolution and analysis, and presents key data in a structured format.
Introduction to Chirality and Optical Activity
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers . Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light.
Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[2] This rotation is measured using a polarimeter.
-
Dextrorotatory compounds rotate the plane of light clockwise and are designated with a (+) or (d) prefix.
-
Levorotatory compounds rotate the plane of light counter-clockwise and are designated with a (-) or (l) prefix.
The magnitude and direction of this rotation are quantified by the specific rotation ([α]) , a characteristic physical property of a chiral compound.[2][3] It is calculated from the observed rotation using the following formula:
[α]Tλ = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).[3]
The Enantiomers of this compound
This compound possesses a single stereocenter at the carbon atom bonded to the hydroxyl group, giving rise to a pair of enantiomers: (R)-1-Cyclohexylethanol and (S)-1-Cyclohexylethanol.
Figure 1. The enantiomers of this compound.
These enantiomers are crucial building blocks in asymmetric synthesis, where the specific stereochemistry of a molecule can determine its biological activity.[4]
Quantitative Data: Physical and Optical Properties
The distinct optical properties of the this compound enantiomers are summarized below. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[3]
| Property | (R)-(+)-1-Cyclohexylethanol | (S)-(-)-1-Cyclohexylethanol |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [4] | 128.21 g/mol |
| Specific Rotation | +6° (c=1, CHCl₃)[4] | -6° (c=1, CHCl₃) (inferred) |
Table 1: Physical and Optical Properties of this compound Enantiomers.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for the resolution of secondary alcohols via enantioselective acylation.[5][6] Lipase (B570770) B from Candida antarctica (CALB) is particularly effective for this transformation.[7][8]
The principle involves the lipase selectively acylating one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric purity.
Figure 2. Experimental workflow for enzymatic resolution.
Methodology:
-
Preparation: Dissolve racemic this compound (1 equivalent) in a suitable organic solvent, such as hexane (B92381) or methyl tert-butyl ether (MTBE), in a sealed flask.[6][9]
-
Reagent Addition: Add an acyl donor, typically vinyl acetate (2-3 equivalents), to the solution.[6][9]
-
Enzyme Addition: Add the lipase catalyst. Immobilized CALB (e.g., Novozym 435) is commonly used as it can be easily removed by filtration.[10] A typical loading is 10-20 mg of enzyme per mmol of substrate.[11]
-
Reaction: Seal the flask and incubate the mixture on an orbital shaker at a controlled temperature (e.g., 30-45°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, stop the reaction. Remove the immobilized enzyme by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the newly formed ester using silica (B1680970) gel column chromatography, typically with a hexane/ethyl acetate gradient.[6]
| Parameter | Typical Condition |
| Substrate | Racemic this compound |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Hexane or MTBE |
| Temperature | 30 - 45 °C |
| Monitoring | Chiral Gas Chromatography (GC) |
| Target Conversion | ~50% |
Table 2: Representative Conditions for Lipase-Catalyzed Kinetic Resolution.
Determination of Enantiomeric Excess (ee)
The purity of a chiral substance is measured by its enantiomeric excess (ee) . It quantifies the degree to which one enantiomer is present in a greater amount than the other. An ee of 0% represents a racemic mixture (50:50), while an ee of 100% indicates an enantiomerically pure sample.
Calculation from Optical Rotation: The ee can be determined from the specific rotation of the mixture, provided the specific rotation of the pure enantiomer is known.[2]
ee (%) = ([α]observed / [α]max) * 100
Where:
-
[α]observed is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure enantiomer.
Figure 3. Relationship between sample composition and ee.
Protocol for Chiral Gas Chromatography (GC) Analysis: Chiral GC is a highly accurate method for determining the ee by separating the enantiomers on a chiral stationary phase.[12] Cyclodextrin-based columns are particularly effective for separating alcohol enantiomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (either the unreacted alcohol fraction or the hydrolyzed ester fraction) in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.
-
Separation: The enantiomers are separated on the chiral column. The two enantiomers will have different retention times.
-
Detection and Quantification: A detector (typically a Flame Ionization Detector, FID) measures the amount of each enantiomer as it elutes from the column. The peak area in the resulting chromatogram is proportional to the concentration of each enantiomer.
-
Calculation: The ee is calculated directly from the integrated peak areas of the two enantiomers (Area₁ and Area₂):
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
| Parameter | Typical Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Chiral Capillary Column (e.g., CP-Cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | ~250 °C |
| Oven Program | Isothermal (e.g., 80-100 °C) or a temperature ramp to achieve optimal separation |
| Detector Temp. | ~275 °C |
Table 3: Representative Conditions for Chiral GC Analysis of this compound.
This guide provides a foundational understanding and practical protocols for working with the enantiomers of this compound. For specific applications, further optimization of the described experimental conditions may be necessary.
References
- 1. This compound [webbook.nist.gov]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. (1R)-1-Cyclohexylethan-1-ol|CAS 3113-99-3|RUO [benchchem.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
A Technical Guide to the Historical Synthesis of 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylethanol, a secondary alcohol with the chemical formula C₈H₁₆O, has served as a valuable building block and intermediate in organic synthesis. Its structure, featuring a cyclohexyl ring attached to a hydroxyethyl (B10761427) group, imparts specific physical and chemical properties that have been exploited in the development of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Core Synthetic Methodologies
The historical synthesis of this compound has primarily revolved around three fundamental transformations in organic chemistry: the Grignard reaction, the reduction of a corresponding ketone, and the nucleophilic ring-opening of an epoxide. Each of these methods, developed and refined in the early to mid-20th century, offers a distinct pathway to the target molecule.
Grignard Reaction: Formation of the Carbon-Carbon Bond
The advent of the Grignard reaction in the early 1900s provided a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of alcohols.[1][2][3] The synthesis of this compound via this method involves the reaction of a cyclohexylmagnesium halide with acetaldehyde (B116499).[4][5]
Reaction Scheme:
Experimental Protocol (Adapted from a similar historical Grignard reaction):
A detailed historical protocol for the synthesis of cyclohexylcarbinol provides a reliable template for the synthesis of this compound. The following is an adapted procedure:
-
Preparation of Cyclohexylmagnesium Halide: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings (1.1 molar equivalents). Add a portion of dry ether and a small amount of the cyclohexyl halide (1.0 molar equivalent, e.g., cyclohexyl bromide) to initiate the reaction, which may be evidenced by turbidity and gentle boiling of the ether. Once the reaction begins, add the remaining cyclohexyl halide dissolved in dry ether dropwise to maintain a steady reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: Cool the Grignard solution in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 molar equivalent) in dry ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. A precipitate of the magnesium alkoxide salt will form.
-
Hydrolysis: After the addition of acetaldehyde is complete, hydrolyze the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid (e.g., hydrochloric acid or sulfuric acid) while cooling the flask in an ice bath.
-
Workup and Purification: Separate the ether layer and extract the aqueous layer with additional portions of ether. Combine the ether extracts, wash with a saturated sodium bicarbonate solution (if acid was used for hydrolysis) and then with brine. Dry the ether solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Remove the ether by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Cyclohexylmagnesium chloride, Acetaldehyde | Adapted from[6] |
| Solvent | Diethyl ether | [6] |
| Reaction Temperature | Reflux, then 0 °C | [6] |
| Workup | Acidic Hydrolysis | [6] |
| Yield | Typically moderate to good | General knowledge |
Reduction of Acetylcyclohexane (Cyclohexyl Methyl Ketone)
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. For the preparation of this compound, the precursor is acetylcyclohexane. Two prominent historical methods for this reduction are the Meerwein-Ponndorf-Verley (MPV) reduction and catalytic hydrogenation.
Discovered in 1925, the Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol (B130326).[7][8][9] The reaction is reversible, and the equilibrium is driven towards the products by distilling off the acetone (B3395972) formed during the reaction.[7][10]
Reaction Scheme:
Experimental Protocol (General Procedure):
-
Reaction Setup: In a flask equipped with a distillation head, add acetylcyclohexane, a large excess of dry isopropanol (which also serves as the solvent), and a catalytic amount of aluminum isopropoxide.
-
Reaction: Heat the mixture to a gentle boil. Slowly distill off the acetone as it is formed to drive the equilibrium towards the formation of this compound. The progress of the reaction can be monitored by the boiling point of the distillate, which will rise as the acetone is removed.
-
Workup: After the reaction is complete (as indicated by the cessation of acetone distillation), cool the reaction mixture and hydrolyze the aluminum alkoxides by adding dilute acid.
-
Purification: Extract the product with a suitable organic solvent (e.g., ether), wash the organic layer, dry it over an anhydrous drying agent, and remove the solvent. The crude this compound can then be purified by fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Reducing Agent | Isopropanol | [7][8][9] |
| Catalyst | Aluminum isopropoxide | [7][8][9] |
| Reaction Conditions | Reflux with distillation of acetone | [7][10] |
| Selectivity | High for the carbonyl group | [7] |
| Yield | Generally good to excellent | [11] |
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of carbonyl compounds.[12] This process involves the use of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel, to reduce the ketone to the corresponding alcohol.[13]
Reaction Scheme:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]
- 3. How is 1cyclohexylmethanol prepared by the reaction class 12 chemistry CBSE [vedantu.com]
- 4. Solved Reaction of cyclohexyl bromide with magnesium in THF | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 10. Meerwein-Ponndorf-Verley Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 1-Cyclohexylethanol: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexylethanol, tailored for researchers, scientists, and professionals in drug development. This document details experimental protocols, summarizes key data in a structured format, and visualizes essential workflows and concepts.
Core Physical and Chemical Properties
This compound, a secondary alcohol, presents as a colorless liquid with a faint, characteristic odor. Its molecular structure consists of a cyclohexyl group attached to a carbon atom that is also bonded to a hydroxyl group and a methyl group. This structure contributes to its moderate polarity and its solubility characteristics.
Table 1: Physical Properties of this compound
| Property | Value | Units |
| Molecular Formula | C8H16O | |
| Molecular Weight | 128.21 | g/mol |
| Boiling Point | 185-187 | °C |
| Melting Point | -20 | °C |
| Density | 0.925 | g/mL at 25 °C |
| Refractive Index | 1.464 | at 20 °C |
| Flash Point | 71 | °C |
Table 2: Solubility Data
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol | Miscible |
| Diethyl Ether | Miscible |
| Acetone | Miscible |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy Type | Key Peaks/Signals |
| ¹H NMR | δ ~3.5 ppm (m, 1H, CH-OH), δ ~1.7-0.9 ppm (m, 11H, cyclohexyl), δ ~1.1 ppm (d, 3H, CH₃) |
| ¹³C NMR | δ ~74 ppm (CH-OH), δ ~43 ppm (cyclohexyl CH), δ ~26-28 ppm (cyclohexyl CH₂), δ ~23 ppm (CH₃) |
| IR | ~3350 cm⁻¹ (broad, O-H stretch), ~2920 cm⁻¹ (C-H stretch), ~1070 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z 128 (M⁺), 110 (M⁺ - H₂O), 83, 57 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from cyclohexylmagnesium bromide and acetaldehyde (B116499).
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Dry diethyl ether
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Activate magnesium turnings with an iodine crystal in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a solution of bromocyclohexane in dry diethyl ether dropwise to the magnesium turnings to form the Grignard reagent, cyclohexylmagnesium bromide. Maintain a gentle reflux.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetaldehyde in dry diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Oxidation of this compound to 1-Cyclohexylethanone
This protocol describes the oxidation of the secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-Cyclohexylethanone.
-
Purify the product by column chromatography on silica gel if necessary.
Chemical Reactivity and Stability
This compound undergoes typical reactions of a secondary alcohol. It can be oxidized to the corresponding ketone, 1-cyclohexylethanone. Dehydration, typically under acidic conditions, yields cyclohexylideneethane. It can also be converted to the corresponding ether or ester. The compound is stable under normal storage conditions but may be sensitive to strong oxidizing agents and strong acids.
Applications in Research and Drug Development
This compound serves as a valuable building block in organic synthesis. Its chiral nature, when resolved into its enantiomers, makes it a useful precursor for the synthesis of chiral ligands and catalysts. In the context of drug development, it can be incorporated into larger molecules to modulate their lipophilicity and steric properties, potentially influencing their pharmacokinetic and pharmacodynamic profiles. Its derivatives have been investigated for a range of biological activities, although this compound itself is not a known therapeutic agent.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is combustible and appropriate safety precautions should be taken to avoid ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, flush with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of 1-Cyclohexylethanol, a valuable chiral building block in organic synthesis and drug development. The primary focus is on the use of chiral catalysts to achieve high enantioselectivity in the reduction of acetylcyclohexane.
Introduction
Chiral alcohols are critical intermediates in the pharmaceutical and fine chemical industries. This compound, with its stereogenic center, is a key synthon for the preparation of more complex chiral molecules. Enantioselective synthesis, which favors the formation of a single enantiomer, is crucial as the biological activity of chiral molecules often resides in only one of their enantiomeric forms. This document outlines two powerful catalytic methods for the asymmetric reduction of acetylcyclohexane to this compound: the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and asymmetric transfer hydrogenation (ATH) employing chiral ruthenium complexes.
Data Presentation
The following table summarizes quantitative data for the enantioselective synthesis of this compound using different chiral catalytic systems.
| Entry | Catalyst/Ligand | Reductant/Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -20 | 2 | >95 | 96 (S) | Adapted from[1] |
| 2 | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | i-PrOH | i-PrOH | 80 | 12 | 98 | 97 (R) | General Protocol |
| 3 | Chiral Lactam Alcohol / BH₃·THF | BH₃·THF | THF | 0 | 2 | ~90 | ~85 (S) | Adapted from[1] |
Note: Data for entries 1 and 3 are adapted from protocols for analogous ketones and represent expected outcomes for acetylcyclohexane under similar conditions.
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction of Acetylcyclohexane
This protocol describes the enantioselective reduction of acetylcyclohexane to (S)-1-Cyclohexylethanol using a commercially available CBS catalyst.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Acetylcyclohexane
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed 100 mL round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol).
-
Cool the flask to -20 °C in a suitable cooling bath.
-
Slowly add borane-THF complex (1.2 mL of a 1 M solution in THF, 1.2 mmol) dropwise to the stirred catalyst solution.
-
In a separate flask, prepare a solution of acetylcyclohexane (1.26 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Add the acetylcyclohexane solution dropwise to the catalyst-borane complex solution at -20 °C over a period of 30 minutes.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl (20 mL) and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (S)-1-Cyclohexylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Transfer Hydrogenation (ATH) of Acetylcyclohexane
This protocol outlines the enantioselective reduction of acetylcyclohexane to (R)-1-Cyclohexylethanol using a chiral Ruthenium catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetylcyclohexane
-
Anhydrous Isopropanol (B130326) (i-PrOH)
-
Potassium Hydroxide (KOH)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (7.3 mg, 0.02 mmol) in anhydrous isopropanol (10 mL).
-
Heat the mixture to 80 °C and stir for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve acetylcyclohexane (1.26 g, 10.0 mmol) and KOH (11.2 mg, 0.2 mmol) in anhydrous isopropanol (10 mL).
-
Add the substrate solution to the pre-formed catalyst solution at 80 °C.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC. The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-Cyclohexylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Diagrams of Catalytic Cycles and Workflows
References
Application Notes and Protocols for the Kinetic Resolution of Racemic 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. 1-Cyclohexylethanol, a secondary alcohol, possesses a stereogenic center, and the separation of its enantiomers is of significant interest. Kinetic resolution is a widely employed and effective strategy for the deracemization of racemic alcohols. This document provides detailed application notes and protocols for the kinetic resolution of racemic this compound, focusing on both enzymatic and chemical methodologies. The protocols are designed to be readily applicable in a laboratory setting.
Overview of Kinetic Resolution Methods
Kinetic resolution relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This results in the selective transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product, both in enantioenriched forms. For this compound, two primary approaches have proven highly effective:
-
Enzymatic Kinetic Resolution: This method utilizes lipases, which are highly stereoselective enzymes, to catalyze the acylation of one of the alcohol enantiomers. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym® 435, is a particularly effective biocatalyst for this transformation.
-
Dynamic Kinetic Resolution (DKR): This advanced approach combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. This allows for a theoretical yield of a single enantiomer to approach 100%. A ruthenium catalyst is commonly employed for the racemization step.
-
Chemical Kinetic Resolution: Chiral metal complexes can also serve as catalysts for the kinetic resolution of alcohols. A notable example is the copper(I) hydride (Cu-H) catalyzed enantioselective dehydrogenative silylation.
Data Presentation: Comparison of Protocols
The following table summarizes the quantitative data for the different kinetic resolution protocols of racemic this compound, providing a clear comparison of their efficiency.
| Protocol | Catalyst/Enzyme | Acyl/Silylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) (%) |
| Enzymatic KR | Novozym® 435 (immobilized Candida antarctica lipase B) | Vinyl Acetate (B1210297) | Hexane (B92381) | 24 | ~50 | >99 (for remaining alcohol) |
| Dynamic KR | Novozym® 435 and [RuCl₂(p-cymene)]₂/hemisalen ligand | Vinyl Acetate | Toluene (B28343) | 24 | Quantitative | 98 (for the acetate product)[1] |
| Chemical KR | CuCl/(R,R)-Ph-BPE | n-tributylsilane | Toluene | 14 | ~50 | 79 (for the silyl (B83357) ether) |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution using Novozym® 435
This protocol describes the lipase-catalyzed acylation of racemic this compound using vinyl acetate.
Materials:
-
Racemic this compound
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of racemic this compound (1.0 g, 7.8 mmol) in anhydrous hexane (40 mL), add Novozym® 435 (100 mg).
-
Add vinyl acetate (1.43 mL, 15.6 mmol, 2.0 equiv.) to the mixture.
-
Seal the reaction vessel and stir the suspension at room temperature (25 °C).
-
Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at approximately 50% conversion to obtain high enantiomeric excess for both the remaining alcohol and the produced ester. This may take around 24 hours.
-
Once the desired conversion is reached, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted (S)-1-cyclohexylethanol from the (R)-1-cyclohexylethyl acetate.
-
Analyze the enantiomeric excess of both the recovered alcohol and the ester by chiral GC or HPLC.
Protocol 2: Dynamic Kinetic Resolution using Novozym® 435 and a Ruthenium Catalyst
This protocol details a chemoenzymatic dynamic kinetic resolution to obtain a single enantiomer of the acetylated product in high yield.
Materials:
-
Racemic this compound
-
Novozym® 435
-
[RuCl₂(p-cymene)]₂
-
Hemisalen ligand (or a suitable alternative)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Vinyl acetate
-
Toluene (anhydrous)
-
Sodium carbonate (anhydrous)
-
Celite®
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (e.g., 0.025 mol%), the hemisalen ligand (e.g., 0.05 mol%), and TEMPO (e.g., 0.1 mol%).
-
Add anhydrous toluene (20 mL) to dissolve the catalyst components.
-
Add racemic this compound (1.0 g, 7.8 mmol) and anhydrous sodium carbonate (106 mg, 1.0 mmol).
-
Add Novozym® 435 (200 mg) to the reaction mixture.
-
Finally, add vinyl acetate (2.15 mL, 23.4 mmol, 3.0 equiv.).
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C).
-
Monitor the reaction until full conversion of the starting material is observed by GC or TLC. This typically takes 24 hours.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the enzyme and other solids. Wash the pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-1-cyclohexylethyl acetate by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC.
Protocol 3: Chemical Kinetic Resolution via Cu-H Catalyzed Dehydrogenative Silylation
This protocol outlines a non-enzymatic method for the kinetic resolution of this compound.
Materials:
-
Racemic this compound
-
Copper(I) chloride (CuCl)
-
Sodium tert-butoxide (NaOtBu)
-
(R,R)-Ph-BPE (or other suitable chiral phosphine (B1218219) ligand)
-
n-tributylsilane
-
Toluene (anhydrous)
-
Tetracosane (internal standard for GC analysis, optional)
-
Solvents for workup and chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with CuCl (e.g., 1 mol%), NaOtBu (e.g., 1 mol%), and (R,R)-Ph-BPE (e.g., 1.2 mol%).
-
Add anhydrous toluene to the vessel.
-
Add racemic this compound (e.g., 0.2 mmol) to the catalyst mixture.
-
Add n-tributylsilane (e.g., 0.22 mmol, 1.1 equiv.).
-
Stir the reaction at room temperature.
-
Monitor the conversion by GLC analysis using an internal standard like tetracosane. The reaction is typically stopped at around 50% conversion.
-
Quench the reaction by exposing it to air.
-
Filter the mixture through a short plug of silica gel, eluting with an appropriate solvent (e.g., diethyl ether).
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the unreacted alcohol and the silyl ether can be separated by column chromatography.
-
The enantiomeric excess of the silyl ether and the remaining alcohol is determined by chiral HPLC analysis after cleavage of the silyl ether if necessary.
Visualizations
The following diagrams illustrate the workflows of the described kinetic resolution protocols.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Dynamic Kinetic Resolution.
Caption: Workflow for Chemical Kinetic Resolution.
References
Application Notes and Protocols: Oxidation of 1-Cyclohexylethanol to Cyclohexyl Methyl Ketone
Introduction
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Secondary alcohols, such as 1-cyclohexylethanol, can be oxidized to produce ketones.[1][2] Cyclohexyl methyl ketone is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. The choice of oxidizing agent and reaction conditions is crucial for achieving high yields and selectivity, while also considering factors like cost, safety, and environmental impact. This document provides detailed protocols for three common methods for the oxidation of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies covered are oxidation with sodium dichromate, sodium hypochlorite (B82951) (bleach), and pyridinium (B92312) chlorochromate (PCC).
Comparative Data of Oxidation Methodologies
The following table summarizes the quantitative data for the different oxidation methods described in this document, allowing for a direct comparison of their key reaction parameters and efficiencies.
| Oxidation Method | Oxidizing Agent | Co-reagents/Solvents | Reaction Temperature | Reaction Time | Reported Yield |
| Method 1 | Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid (H₂SO₄), Water | 50-55 °C | 1.5 hours | 64%[3] |
| Method 2 | Sodium Hypochlorite (NaOCl) | Acetic Acid (CH₃COOH), Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature (cooling as needed) | ~35 minutes | Not specified for this substrate, but is a common method for secondary alcohols. |
| Method 3 | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Celite | Room Temperature | 2-4 hours | Not specified for this substrate, but PCC is a reliable reagent for this transformation.[4][5] |
Method 1: Oxidation using Sodium Dichromate
This classical method employs a strong oxidizing agent, chromic acid, which is typically generated in situ from sodium dichromate and sulfuric acid.[4][6] While effective, this method involves the use of toxic chromium compounds, requiring careful handling and waste disposal.
Experimental Protocol
-
Apparatus Setup : Equip a 2-liter, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, a condenser, and a liquid addition funnel.
-
Reagent Preparation : In the flask, combine 900 mL of water and 200 g (0.67 mol) of technical-grade sodium dichromate.[3] Carefully and slowly add 176 g of concentrated sulfuric acid while stirring.[3]
-
Reaction Initiation : Cool the orange dichromate solution to 50-55 °C using an external cooling bath (e.g., a water bath).[3]
-
Substrate Addition : Over a period of 1 hour, add 120 g (0.94 mol) of this compound (also known as 1-hydroxyethylcyclohexane) dropwise from the addition funnel.[3] Maintain the internal reaction temperature between 50-55 °C throughout the addition by adjusting the rate of addition and external cooling.[3]
-
Reaction Completion : After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[3]
-
Work-up and Isolation :
-
Add 600 mL of water to the reaction mixture.[3]
-
Heat the mixture to perform a steam distillation to isolate the crude cyclohexyl methyl ketone.[3]
-
Continue the steam distillation until no more ketone is collected in the distillate.
-
Separate the organic layer from the aqueous layer in the distillate.
-
-
Purification : Purify the crude organic layer by vacuum distillation, collecting the fraction that boils at 115-116 °C. This should yield approximately 76 g (64%) of pure cyclohexyl methyl ketone.[3]
Workflow Diagram
Caption: Workflow for the oxidation of this compound using sodium dichromate.
Method 2: Oxidation using Sodium Hypochlorite (Green Chemistry Approach)
This method utilizes household bleach (sodium hypochlorite solution) and acetic acid, which generate hypochlorous acid (HOCl) as the active oxidizing agent.[7][8] This approach is considered a "greener" alternative to chromium-based oxidants because it avoids heavy metal waste and the byproducts are generally less toxic.[9]
Experimental Protocol
-
Apparatus Setup : Place a magnetic stir bar in a 100 mL Erlenmeyer flask. Set up the flask on a magnetic stir plate within a fume hood. Prepare an ice-water bath in case cooling is required.
-
Reagent Preparation :
-
To the Erlenmeyer flask, add 6.41 g (0.05 mol) of this compound.
-
Carefully add 12.5 mL of glacial acetic acid to the flask and begin stirring.
-
-
Oxidant Addition :
-
Measure 75 mL of 5.25% sodium hypochlorite solution (household bleach) into a separatory funnel positioned above the Erlenmeyer flask.
-
Add the bleach solution dropwise to the stirring alcohol/acid mixture over a period of approximately 15-20 minutes.[7]
-
Monitor the temperature of the reaction. If the flask becomes noticeably warm to the touch, use the ice bath to maintain the temperature around room temperature.[7]
-
-
Reaction Completion : Once the bleach addition is complete, the solution may have a pale yellow-green color.[7] Continue stirring the mixture for an additional 15 minutes at room temperature.[7]
-
Testing for Excess Oxidant : Test for the presence of excess hypochlorous acid by dipping a glass rod into the mixture and touching it to a piece of starch-iodide paper. A dark purple/blue color indicates excess oxidant.
-
Quenching : If excess oxidant is present, quench it by adding saturated sodium bisulfite solution dropwise until the starch-iodide test is negative (no color change).[7]
-
Work-up and Isolation :
-
Transfer the reaction mixture to a separatory funnel.
-
Add 25 mL of dichloromethane (CH₂Cl₂) to the funnel.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Extract the aqueous layer again with another 15 mL of dichloromethane.
-
Combine the organic extracts.
-
-
Purification :
-
Wash the combined organic layers with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator to yield the crude cyclohexyl methyl ketone.
-
Further purification can be achieved by vacuum distillation.
-
Workflow Diagram
Caption: Workflow for the green oxidation of this compound using bleach.
Method 3: Oxidation using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate (PCC) is a milder chromium-based reagent that is useful for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones without the need for strongly acidic aqueous conditions.[4][5][10] The reaction is typically performed in an anhydrous organic solvent like dichloromethane (CH₂Cl₂).[11]
Experimental Protocol
-
Apparatus Setup : In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser with a drying tube (containing calcium chloride).
-
Reagent Preparation :
-
To the flask, add 13.0 g (0.06 mol) of pyridinium chlorochromate (PCC).
-
Add a small amount of Celite (approx. 13 g) to the flask. This helps to prevent the formation of a tar-like precipitate.[12]
-
Add 100 mL of anhydrous dichloromethane (CH₂Cl₂).
-
-
Reaction Initiation :
-
Dissolve 6.41 g (0.05 mol) of this compound in 25 mL of anhydrous dichloromethane.
-
Add the alcohol solution to the stirring PCC suspension in one portion.
-
-
Reaction Completion : Stir the mixture at room temperature for 2 to 4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mixture will turn into a dark brown, thick slurry.
-
Work-up and Isolation :
-
Once the reaction is complete (as indicated by TLC), add 100 mL of diethyl ether to the flask and stir for a few minutes to precipitate the chromium salts.
-
Set up a filtration apparatus with a pad of silica (B1680970) gel or Florisil in a sintered glass funnel.
-
Filter the reaction mixture through the pad. The solid chromium byproducts will be retained on the pad.
-
Wash the reaction flask and the filter cake thoroughly with several portions of diethyl ether to ensure all the product is collected.
-
-
Purification :
-
Combine the filtrate and the ether washes.
-
Remove the solvents (dichloromethane and diethyl ether) using a rotary evaporator.
-
The remaining residue is the crude cyclohexyl methyl ketone, which can be further purified by vacuum distillation if necessary.
-
Workflow Diagram
Caption: Workflow for the oxidation of this compound using PCC.
References
- 1. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 2. byjus.com [byjus.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. forum.lambdasyn.org [forum.lambdasyn.org]
- 9. youtube.com [youtube.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Esterification of 1-Cyclohexylethanol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of esters from 1-cyclohexylethanol, a chiral secondary alcohol. Esterification is a fundamental transformation in organic synthesis, crucial for creating derivatives with modified physicochemical properties, which is of significant interest in fragrance development and as intermediates in pharmaceuticals. Two primary methodologies are presented: the classic acid-catalyzed Fischer-Speier esterification and the selective enzyme-catalyzed kinetic resolution. This guide offers quantitative data, step-by-step protocols, and workflow diagrams to facilitate the successful synthesis and optimization of 1-cyclohexylethyl esters.
Introduction: Synthetic Approaches
The esterification of this compound can be approached through two main routes: direct acid-catalyzed reaction (Fischer Esterification) and enzymatic catalysis.
-
Fischer-Speier Esterification : This equilibrium-controlled reaction involves heating the alcohol and a carboxylic acid in the presence of a strong acid catalyst.[1][2] To achieve high yields, the reaction equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction. This method is robust and widely applicable but is generally not stereoselective for chiral alcohols like this compound, resulting in a racemic mixture of ester products.
-
Enzymatic Kinetic Resolution : Lipases are highly efficient and stereoselective biocatalysts that can differentiate between the enantiomers of a racemic alcohol.[3][4] In a process called kinetic resolution, one enantiomer reacts significantly faster than the other to form an ester, leaving the unreacted, slow-reacting enantiomer in high enantiomeric excess.[3][5] This method is invaluable in pharmaceutical development where single-enantiomer compounds are often required. The reaction is typically performed under mild conditions.[6][7]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the esterification of this compound and analogous secondary alcohols under various conditions.
Table 1: Acid-Catalyzed Esterification of Secondary Alcohols
Note: Data for this compound is extrapolated from typical conditions for similar secondary alcohols like cyclohexanol (B46403) and 1-phenylethanol (B42297) due to a lack of specific literature data. Yields are highly dependent on specific conditions and water removal.
| Alcohol | Carboxylic Acid | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanol | Acetic Acid | H₂SO₄ (1-2%) | Acetic Acid (excess) | Reflux (~118) | 2-5 | 85-90 | [8][9] |
| Cyclohexanol | Propionic Acid | H₂SO₄ (1.5-4.5 wt%) | None | 50-70 | 1-2 | ~60-80 | |
| 1-Phenylethanol | Acetic Acid | p-TsOH (5%) | Toluene (B28343) | Reflux (~110) | 4-8 | 80-95 | |
| This compound (Representative) | Acetic Acid | H₂SO₄ (2%) | Toluene | Reflux (~110) | 4-8 | ~80-90 | Analogous |
| This compound (Representative) | Propionic Acid | p-TsOH (5%) | Toluene | Reflux (~110) | 5-10 | ~75-85 | Analogous |
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols via Transesterification
Note: 1-Phenylethanol is a common model substrate for these reactions and serves as a close analogue for this compound.
| Alcohol (Substrate) | Lipase (B570770) | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Substrate Conc. (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Acetate (B1210297) | n-Hexane | 40-60 | 0.5-2 | 40-400 | ~50 | >99 (for S-alcohol) | [5] |
| (R,S)-1-Phenylethanol | Lipase PS-IM | Isopropenyl Acetate | Diisopropyl ether | 30 | 24 | 100 | 48 | >99 (for R-alcohol) | [7] |
| (R,S)-1-Phenylethanol | Novozym 435 (CALB) | Vinyl Valerate | Toluene | 40 | 24 | 100 | 46 | 93 (for S-ester) | |
| (R,S)-2-Phenethyl alcohol | Novozym 435 (CALB) | Vinyl Acetate | None | 57.8 | 1.3 | - | 85.4 | N/A | [10] |
Experimental Protocols
Protocol 1: General Fischer Esterification of this compound with Acetic Acid
This protocol describes a representative procedure for synthesizing racemic 1-cyclohexylethyl acetate.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 1.0 eq). Add a 3- to 5-fold molar excess of glacial acetic acid. Alternatively, use a 1.5-fold excess of acetic acid with toluene as a solvent and a Dean-Stark trap to remove water azeotropically.
-
Catalyst Addition: While stirring, carefully add the acid catalyst. Use concentrated H₂SO₄ (approx. 1-2% by mass of the alcohol) or a similar molar equivalent of p-TsOH.
-
Reflux: Heat the mixture to a gentle reflux. The reaction temperature will be near the boiling point of the acetic acid (~118 °C) or toluene (~110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Neutralization: Dilute the mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
Water (2x)
-
Saturated NaHCO₃ solution (2-3x, until CO₂ evolution ceases) to neutralize the acid catalyst.
-
Brine (1x) to break emulsions and remove excess water.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude ester by vacuum distillation to obtain the final product, 1-cyclohexylethyl acetate.
Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Cyclohexylethanol
This protocol is adapted from established procedures for the kinetic resolution of similar secondary alcohols using Novozym 435.[5]
Materials:
-
(R,S)-1-Cyclohexylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl Acetate (acyl donor)
-
Anhydrous n-Hexane or other suitable organic solvent
-
Orbital shaker with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed glass vial or flask, dissolve (R,S)-1-cyclohexylethanol (e.g., 1.0 mmol) in anhydrous n-hexane (e.g., 10 mL).
-
Reagent Addition: Add vinyl acetate (e.g., 3.0 mmol, 3.0 eq) to the solution.
-
Enzyme Addition: Add Novozym 435 (e.g., 20 mg/mL of solvent). The enzyme is supplied immobilized on resin beads.
-
Incubation: Place the sealed vial on an orbital shaker and incubate at a controlled temperature (e.g., 45-55 °C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction for ~50% conversion. This is critical for achieving high enantiomeric excess of both the remaining alcohol and the formed ester. Progress can be monitored using chiral GC or HPLC. The time can range from a few hours to 24 hours depending on conditions.
-
Enzyme Removal: Once ~50% conversion is reached, stop the reaction and remove the immobilized enzyme by simple filtration. The enzyme beads can be washed with fresh solvent, dried, and reused.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purification and Separation: The resulting mixture contains the unreacted (S)-1-cyclohexylethanol and the product (R)-1-cyclohexylethyl acetate (assuming the lipase preferentially acylates the R-enantiomer, which is common for CALB). Separate these two compounds using silica gel column chromatography.
Visualized Workflows and Relationships
Diagram 1: Fischer Esterification Workflow
Caption: General experimental workflow for acid-catalyzed Fischer esterification.
Diagram 2: Enzymatic Kinetic Resolution Workflow
Caption: Workflow for the kinetic resolution of a racemic alcohol using a lipase.
Diagram 3: Factors Influencing Esterification
Caption: Key parameters influencing the outcome of esterification reactions.
References
- 1. Solved Esterification between acetic acid and cyclohexanol | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic esterification in aqueous miniemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Selective enzymatic esterification of lignin model compounds in the ball mill [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Cyclohexylethanol as a Substrate for Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-cyclohexylethanol as a substrate in various enzymatic reactions. The information compiled herein is intended to guide researchers in the fields of biocatalysis, organic synthesis, and drug development in utilizing this versatile substrate for the generation of valuable chiral synthons.
Introduction
This compound is a chiral secondary alcohol that serves as a valuable building block in the synthesis of pharmaceuticals and fine chemicals. The stereoselective synthesis of its enantiomers is of significant interest, and enzymatic catalysis offers a green and efficient alternative to traditional chemical methods. This document outlines protocols for enzymatic reactions using this compound, focusing on kinetic resolution via lipase-catalyzed acylation and oxidation reactions mediated by alcohol dehydrogenases.
Key Enzymatic Reactions and Applications
Three primary classes of enzymes have been identified as effective catalysts for transformations involving this compound and analogous secondary alcohols:
-
Lipases: Particularly Candida antarctica Lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic this compound through enantioselective acylation. This process yields an enantioenriched alcohol and its corresponding ester, which can then be separated.
-
Alcohol Dehydrogenases (ADHs): Enzymes from microorganisms such as Rhodococcus erythropolis and Thermoanaerobacter ethanolicus can catalyze the oxidation of this compound to its corresponding ketone, cyclohexyl methyl ketone. This reaction can be part of a kinetic resolution or a deracemization strategy.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze the hydroxylation of a wide range of substrates, including alkanes and their derivatives. While specific data on this compound is limited, their known activity on similar structures suggests potential for regioselective and stereoselective hydroxylation of the cyclohexyl ring or the ethyl side chain.
The primary application of these enzymatic reactions is the production of enantiomerically pure (R)- and (S)-1-cyclohexylethanol, which are valuable chiral synthons in asymmetric synthesis.
Data Presentation
The following tables summarize quantitative data for enzymatic reactions involving secondary alcohols, with a focus on providing a comparative basis for experiments with this compound.
Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product ee (%) | E-value | Reference |
| Novozym 435 (Immobilized CALB) | (R,S)-1-phenylethanol | Vinyl acetate (B1210297) | Methyl tert-butyl ether | 30 | >46 | >99 (R)-ester | >200 | |
| Novozym 435 (Immobilized CALB) | rac-1-phenylethanol | Isopropenyl acetate | Toluene | 23 | >99 (DKR) | >99 (R)-ester | - | |
| CALB | 4-phenyl-2-butanol | Isopropenyl acetate | Toluene | Ambient | >99 (DKR) | 98 (R)-ester | >200 | [1] |
| Magnetic CALB CLEAs | rac-1-phenylethanol | Vinyl acetate | n-Hexane | 50 | 50 | >99 (R)-ester | >1000 | [2] |
Table 2: Alcohol Dehydrogenase Activity on Secondary Alcohols
| Enzyme | Substrate | Cofactor | Optimal pH (Oxidation) | Optimal Temp (°C) | Notes | Reference |
| ADH from Rhodococcus ruber | Medium-chain sec-alcohols | NADH | 9.0 | 30-50 | Tolerant to organic solvents like acetone (B3395972) and 2-propanol. | [3] |
| ADH from Rhodococcus erythropolis | Secondary aliphatic alcohols | NAD+ | 8-9 | 30-35 | Oxidizes (2S)-alcohols with stereospecificity. | [4] |
| Secondary ADH from T. ethanolicus | Secondary alcohols | NADP(H) | - | 70 (for AdhE) | AdhB has a preference for secondary alcohols. | [5] |
Experimental Protocols
Protocol 1: Kinetic Resolution of (±)-1-Cyclohexylethanol using Immobilized Candida antarctica Lipase B (Novozym 435)
This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.[2]
1. Materials:
-
(±)-1-Cyclohexylethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) or n-Hexane (solvent)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., n-hexane, ethyl acetate)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
2. Procedure:
-
To a dry reaction vessel, add (±)-1-cyclohexylethanol (1 eq., e.g., 0.5 mmol, 64.1 mg).
-
Add the organic solvent (e.g., 3 mL of MTBE).
-
Add vinyl acetate as the acyl donor (e.g., 1-4 eq., 0.5-2.0 mmol).
-
Initiate the reaction by adding Novozym 435 (e.g., 20-60 mg).
-
Seal the vessel and place it in an orbital shaker at a controlled temperature (e.g., 30-50 °C) and agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC (see Analytical Methods section). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Wash the enzyme with fresh solvent (e.g., 2-3 times with MTBE) to recover any remaining substrate and product. The enzyme can often be reused.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of unreacted this compound and the acylated product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane).
3. Analysis:
-
Determine the conversion and enantiomeric excess of the unreacted alcohol and the ester product by chiral GC or HPLC.
Protocol 2: Oxidation of this compound using Alcohol Dehydrogenase from Rhodococcus erythropolis
This protocol provides a general method for the enzymatic oxidation of a secondary alcohol.[3][4]
1. Materials:
-
This compound
-
Whole cells of Rhodococcus erythropolis expressing ADH or purified ADH from Rhodococcus sp.
-
NAD⁺ or NADP⁺ (depending on the specific enzyme's cofactor preference)
-
Buffer solution (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 8.0-9.0)
-
Acetone (as a co-substrate to drive the equilibrium towards oxidation)
-
Reaction vessel
-
Spectrophotometer for monitoring NAD(P)H formation at 340 nm
2. Procedure (using whole cells):
-
Cultivate Rhodococcus erythropolis under conditions that induce ADH expression.
-
Harvest the cells by centrifugation and wash them with buffer.
-
Prepare a cell suspension in the reaction buffer.
-
In a reaction vessel, combine the buffer, NAD⁺, and acetone.
-
Add this compound to the desired final concentration.
-
Initiate the reaction by adding the cell suspension.
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with shaking.
-
Monitor the reaction by measuring the increase in absorbance at 340 nm (due to NADH or NADPH formation) and by analyzing aliquots with GC or HPLC.
3. Procedure (using purified enzyme):
-
In a cuvette or reaction vessel, prepare a reaction mixture containing buffer, NAD⁺, and acetone.
-
Add this compound.
-
Start the reaction by adding the purified ADH solution.
-
Follow the reaction progress as described above.
Analytical Methods
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination:
The separation of enantiomers of this compound and its acetate derivative is crucial for determining the success of the kinetic resolution. Chiral GC is a highly effective technique for this purpose.
-
Column: A cyclodextrin-based chiral capillary column is recommended. Examples include columns with β-cyclodextrin derivatives (e.g., Astec® CHIRALDEX™ B-PM).
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the enantiomers. For example, an initial oven temperature of around 100-120 °C may be a good starting point.
-
Sample Preparation: The reaction mixture can often be directly injected after filtering out the enzyme and diluting with a suitable solvent.
Calculation of Enantiomeric Excess (ee) and Conversion (c):
The enantiomeric excess of the substrate (ees) and product (eep) can be calculated from the peak areas of the two enantiomers (E1 and E2) obtained from the chiral GC analysis: ee = |(E1 - E2) / (E1 + E2)| * 100%
The conversion (c) can be calculated using the following formula: c = ees / (ees + eep)
The enantiomeric ratio (E) can then be determined using the following equation: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]
Visualizations
Experimental Workflow for Kinetic Resolution
Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.
Signaling Pathway for Alcohol Dehydrogenase Catalyzed Oxidation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CALB Immobilized onto Magnetic Nanoparticles for Efficient Kinetic Resolution of Racemic Secondary Alcohols: Long-Term Stability and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction of Cyclohexanecarboxaldehyde for the Synthesis of 1-Cyclohexylethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 1-cyclohexylethanol via the Grignard reaction of cyclohexanecarboxaldehyde (B41370) with methylmagnesium bromide. The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, allowing for the straightforward preparation of secondary alcohols from aldehydes.[1][2] This protocol outlines the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes representative data and visualizations to aid in the successful execution and understanding of the reaction.
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds.[3] Discovered by Victor Grignard, it involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group of an aldehyde or ketone.[2] In this application, cyclohexanecarboxaldehyde is reacted with methylmagnesium bromide to yield this compound, a secondary alcohol. This transformation is a nucleophilic addition where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[4] Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol product.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Moles (mmol) |
| Cyclohexanecarboxaldehyde | 5.61 g (5.8 mL) | 50 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | 20 mL | 60 |
| Anhydrous Diethyl Ether | 100 mL | - |
| Reaction Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 1-2 hours | - |
| Molar Ratio (Aldehyde:Grignard) | 1 : 1.2 | - |
Table 2: Product Characterization and Yield
| Parameter | Value |
| Product | This compound |
| Formula | C₈H₁₆O[5] |
| Molecular Weight | 128.21 g/mol [6] |
| Appearance | Colorless liquid |
| Boiling Point | 189-191 °C (462.2 K)[5] |
| Theoretical Yield | 6.41 g |
| Actual Yield (Hypothetical) | 5.45 g |
| Percent Yield (Hypothetical) | 85% |
| Infrared (IR) Spectrum (Vapor Phase) | Major peaks at ~3370 cm⁻¹ (O-H stretch), 2925 cm⁻¹, 2853 cm⁻¹ (C-H stretch)[7] |
| ¹H NMR Spectrum (CDCl₃) | δ ~3.6 (m, 1H, CH-OH), 1.6-1.8 (m, 5H), 1.1-1.4 (m, 6H), 0.9 (d, 3H, CH₃) |
Experimental Protocols
3.1 Materials and Equipment
-
Cyclohexanecarboxaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M (for cleaning glassware)
-
Acetone (for cleaning glassware)
-
Round-bottom flasks (oven-dried)
-
Separatory funnel
-
Reflux condenser (oven-dried)
-
Addition funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Nitrogen or Argon gas supply with a manifold
-
Syringes and needles (oven-dried)
-
Septa
3.2 Experimental Procedure
Caution: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[3]
Step 1: Reaction Setup
-
Assemble a flame-dried or oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Place the flask under a positive pressure of inert gas.
-
In the flask, add 50 mL of anhydrous diethyl ether.
Step 2: Addition of Reactants
-
Via syringe, add 5.8 mL (5.61 g, 50 mmol) of cyclohexanecarboxaldehyde to the anhydrous diethyl ether in the round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Charge the addition funnel with 20 mL (60 mmol) of 3.0 M methylmagnesium bromide solution in diethyl ether.
-
Add the Grignard reagent dropwise to the stirred aldehyde solution at 0 °C over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.[3]
Step 3: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[3]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
Step 4: Work-up and Extraction
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is an exothermic process and may cause gas evolution.[3]
-
Continue adding the NH₄Cl solution until the evolution of gas ceases and a white precipitate of magnesium salts forms.[3]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers.
Step 5: Purification
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C8H16O | CID 137829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols: Protecting Group Strategies for 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the protection of the hydroxyl group of 1-cyclohexylethanol, a common secondary alcohol motif in organic synthesis. The selection of an appropriate protecting group is crucial for the successful execution of multi-step synthetic routes, preventing unwanted side reactions of the hydroxyl functionality. This document outlines strategies employing silyl (B83357) ethers, acetal (B89532) ethers, and esters as protecting groups, offering a comparative analysis of their application and removal.
Introduction to Protecting Groups for Alcohols
The hydroxyl group of this compound is nucleophilic and weakly acidic, rendering it incompatible with a variety of reagents commonly used in organic synthesis, such as organometallics, strong bases, and certain oxidizing and reducing agents.[1] To circumvent these incompatibilities, the hydroxyl group can be temporarily masked with a protecting group. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout subsequent chemical transformations, and be selectively removed in high yield without affecting other functional groups within the molecule.[2] This document focuses on three widely used protecting groups for secondary alcohols: tert-butyldimethylsilyl (TBDMS), methoxymethyl (MOM), and acetate (B1210297) (Ac).
Silyl Ether Protection: tert-Butyldimethylsilyl (TBDMS) Group
TBDMS ethers are one of the most frequently used protecting groups for alcohols due to their ease of formation, robustness to a wide range of non-acidic reaction conditions, and straightforward removal.[1][3] The steric bulk of the tert-butyl group confers significant stability against nucleophilic attack and hydrolysis compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether.[4]
Data Summary: TBDMS Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | TBDMS-Cl, Imidazole (B134444) | DMF | 25 | 12-18 | 90-98 |
| Deprotection | TBAF (1 M in THF) | THF | 25 | 1-3 | 90-97 |
Experimental Protocols
Protocol 2.1: Protection of this compound as a TBDMS Ether
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add imidazole (2.5 eq.).
-
To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at 25 °C for 12-18 hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x V).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the TBDMS ether of this compound.
Protocol 2.2: Deprotection of the TBDMS Ether
-
Dissolve the TBDMS-protected this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M).
-
Add a 1 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.[4]
Workflow Diagram
Caption: TBDMS protection and deprotection workflow.
Acetal Ether Protection: Methoxymethyl (MOM) Group
The methoxymethyl (MOM) group is an acetal-based protecting group that is stable to a wide range of nucleophilic and basic conditions, as well as to many oxidizing and reducing agents. It is readily introduced and can be removed under acidic conditions.[5]
Data Summary: MOM Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | MOM-Cl, DIPEA | DCM | 0 to 25 | 4-16 | 85-95 |
| Deprotection | conc. HCl (cat.) | MeOH | 25 | 2-6 | 90-98 |
Experimental Protocols
Protocol 3.1: Protection of this compound as a MOM Ether
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.5 M) in a flask under an inert atmosphere.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Add chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise to the stirred solution. Caution: MOM-Cl is a potential carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the MOM-protected alcohol.[6]
Protocol 3.2: Deprotection of the MOM Ether
-
Dissolve the MOM-protected this compound (1.0 eq.) in methanol (B129727) (0.2 M).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alcohol by flash column chromatography if necessary.[6]
Workflow Diagram
Caption: MOM protection and deprotection workflow.
Ester Protection: Acetate (Ac) Group
Acetate esters are a classical and cost-effective means of protecting alcohols. They are easily introduced using acetic anhydride (B1165640) or acetyl chloride and are stable to acidic and neutral conditions. Deprotection is typically achieved under basic conditions via hydrolysis.[7]
Data Summary: Acetate Protection and Deprotection
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | Ac₂O, Pyridine (B92270), DMAP (cat.) | DCM | 25 | 1-3 | 95-99 |
| Deprotection | K₂CO₃ | MeOH/H₂O | 25 | 1-4 | 90-98 |
Experimental Protocols
Protocol 4.1: Protection of this compound as an Acetate Ester
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M), add pyridine (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq.).
-
Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to yield 1-cyclohexylethyl acetate.[8]
Protocol 4.2: Deprotection of the Acetate Ester
-
Dissolve the 1-cyclohexylethyl acetate (1.0 eq.) in a mixture of methanol and water (e.g., 4:1, 0.2 M).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 1-4 hours and monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x V).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.[7]
Workflow Diagram
Caption: Acetate protection and deprotection workflow.
Orthogonal Protection Strategies
In complex syntheses involving multiple hydroxyl groups with different reactivities, an orthogonal protection strategy is often employed. This involves the use of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one hydroxyl group in the presence of others. For instance, a TBDMS ether (cleaved by fluoride), a MOM ether (cleaved by acid), and an acetate ester (cleaved by base) can coexist in a molecule and be removed sequentially, providing a high degree of synthetic flexibility.
Logical Relationship Diagram
Caption: Orthogonal protection and deprotection logic.
Conclusion
The choice of a protecting group for the hydroxyl function of this compound depends on the specific requirements of the synthetic route. TBDMS ethers offer excellent stability under a variety of conditions, MOM ethers provide robustness in basic media, and acetate esters are a cost-effective option for protection that is labile to base. The protocols and data presented herein provide a practical guide for the selection and implementation of these common protecting group strategies in research and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 1-Cyclohexyl-1-(4-methylcyclohexyl)ethane | C15H28 | CID 543793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
Synthesis of 1-Cyclohexylethanol from Acetophenone: A Two-Step Catalytic Hydrogenation Approach
Application Note: The synthesis of 1-Cyclohexylethanol from acetophenone (B1666503) is a valuable transformation in organic chemistry, yielding a versatile chiral alcohol. Direct conversion via a single catalytic transfer hydrogenation step is not typically feasible. Therefore, a more practical and efficient two-step synthetic route is employed. The first step involves the selective catalytic transfer hydrogenation of the carbonyl group of acetophenone to produce 1-phenylethanol (B42297). This is followed by a second step, the hydrogenation of the aromatic ring of 1-phenylethanol, to yield the final product, this compound. This document provides detailed protocols for this two-step synthesis, targeting researchers, scientists, and professionals in drug development.
Step 1: Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol
The initial step focuses on the reduction of the ketone functionality in acetophenone. Catalytic transfer hydrogenation is a powerful method for this purpose, utilizing a hydrogen donor in the presence of a metal catalyst. Common hydrogen donors include isopropanol (B130326) and formic acid, while catalysts are often based on ruthenium, rhodium, or iridium complexes.
Experimental Protocols
Protocol 1.1: Ruthenium-Catalyzed Transfer Hydrogenation using Isopropanol
This protocol is based on the use of a [RuCl2(p-cymene)]2 catalyst with a chiral ligand for asymmetric synthesis.
-
Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl2(p-cymene)]2 and the chosen chiral ligand (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol) in anhydrous isopropanol.
-
Base Addition: Add a base, such as potassium tert-butoxide (tBuOK), to the mixture and stir to facilitate the formation of the active catalyst.
-
Reaction Initiation: Add acetophenone to the catalyst mixture.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the progress by a suitable analytical method like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-phenylethanol by column chromatography on silica (B1680970) gel.
Protocol 1.2: Transfer Hydrogenation using Formic Acid/Triethylamine
This protocol utilizes a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen source.
-
Reaction Setup: In a reaction vessel, dissolve the catalyst (e.g., a Noyori-type Ru-catalyst) and acetophenone in a suitable solvent like dichloromethane (B109758) (DCM).
-
Hydrogen Donor Addition: Add the formic acid/triethylamine azeotropic mixture to the reaction vessel.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C). Monitor the reaction progress.[1]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.1.
Data Presentation: Catalytic Transfer Hydrogenation of Acetophenone
| Catalyst System | Hydrogen Donor | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Ref. |
| [RuCl2(p-cymene)]2 / (1R,2S)-cis-1-amino-2-indanol | Isopropanol | tBuOK | Isopropanol | 33 | 0.33 | 80 | - | [2] |
| [(p-cymene)RuCl2]2 / 2,2′-bibenzimidazole | Isopropanol | Cs2CO3 | Isopropanol | 130 | - | - | 95 | [3] |
| Cu–Zn–Al | Isopropanol | - | - | 180 | 2 | 89.4 | 93.2 (selectivity) | [4][5] |
| Pd@SiO2 | Sodium Borohydride | - | Water/HPMC | 80 | - | >99.3 | 100 (selectivity) | [6] |
| Ni@C | H2 | - | - | - | 48 | 88.4 | - | [7][8] |
Visualizations
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Ni@C catalyzed hydrogenation of acetophenone to phenylethanol under industrial mild conditions in a flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Cyclohexylethanol in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclohexylethanol is a versatile secondary alcohol utilized in the fragrance and flavor industry for its clean, fresh, and mild floral aroma.[1][2][3] Its unique scent profile, reminiscent of lily, peony, and dewy green notes, makes it a valuable component in a variety of consumer products. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and utilization of this compound in fragrance and flavor formulations.
Chemical and Physical Properties
This compound is a colorless liquid with a range of reported physical and chemical properties. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 1193-81-3 | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor Profile | Clean, fresh aroma; floral, waxy, cooling, green, peony, lily, dewy rose | [1] |
| Density | 0.923 - 0.928 g/mL at 25°C | [1] |
| Refractive Index | 1.465 - 1.468 at 20°C | [1] |
| Boiling Point | 189 °C at 760 mmHg | [2] |
| Flash Point | 73 °C (163 °F) | [2] |
| Solubility | Soluble in ethanol (B145695); sparingly soluble in water | [1][2] |
Applications in Fragrance and Flavor
This compound is classified as a fragrance ingredient by the International Fragrance Association (IFRA) and as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Its clean and fresh aroma makes it suitable for incorporation into a wide array of products, including perfumes, cosmetics, and household goods.[1][3] In flavor applications, it is used to impart floral and green notes. The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical routes. Two common laboratory-scale methods are the reduction of acetylcyclohexane and the Grignard reaction of cyclohexylmagnesium bromide with acetaldehyde (B116499).
Experimental Protocol 1: Reduction of Acetylcyclohexane with Sodium Borohydride (B1222165)
This protocol describes the synthesis of this compound via the reduction of acetylcyclohexane using sodium borohydride.
Materials:
-
Acetylcyclohexane
-
Methanol
-
Sodium borohydride (NaBH4)
-
Dichloromethane (B109758) (CH2Cl2)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve acetylcyclohexane in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution while stirring. The reaction is exothermic and will cause bubbling.
-
After the initial vigorous reaction subsides, remove the ice bath and continue stirring at room temperature for approximately 20-30 minutes.
-
Pour the reaction mixture into a separatory funnel.
-
Add dichloromethane to extract the organic product.
-
Add deionized water and a few milliliters of 3 M sodium hydroxide solution to the separatory funnel to decompose borate (B1201080) salts.
-
Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower organic (dichloromethane) layer into an Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with two more portions of dichloromethane.
-
Combine all organic extracts in the Erlenmeyer flask.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The product can be further purified by vacuum distillation.
Expected Yield: The yield for this type of reduction is typically high, often exceeding 80-90%.
Experimental Protocol 2: Grignard Reaction of Cyclohexylmagnesium Bromide with Acetaldehyde
This protocol outlines the synthesis of this compound using a Grignard reaction. This method requires anhydrous conditions.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclohexyl bromide
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
Procedure:
-
Set up a dry three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. All glassware must be thoroughly dried.
-
Place magnesium turnings in the flask.
-
Prepare a solution of cyclohexyl bromide in anhydrous ether or THF and place it in the addition funnel.
-
Add a small amount of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. A crystal of iodine can be added to activate the magnesium if necessary.
-
Once the reaction begins (indicated by bubbling and turbidity), add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (cyclohexylmagnesium bromide).
-
Cool the reaction mixture in an ice bath.
-
Prepare a solution of acetaldehyde in anhydrous ether or THF and add it to the addition funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Purify the resulting this compound by vacuum distillation.
Expected Yield: Grignard reactions typically provide good to excellent yields, generally in the range of 60-80%.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a fundamental technique for the identification and quantification of this compound in fragrance and flavor mixtures.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-WAX or DB-5)
Sample Preparation:
-
For neat oil or fragrance concentrate: Dilute the sample in a suitable solvent such as ethanol or dichloromethane.
-
For consumer products (e.g., lotions, shampoos): Use headspace solid-phase microextraction (HS-SPME) for volatile compounds. Place a small amount of the product in a headspace vial, heat to a specific temperature (e.g., 50-60°C) for a set time (e.g., 15-30 minutes), and expose a SPME fiber to the headspace.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 5°C/min to 220°C
-
Hold at 220°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 230°C
-
Ion Source Temperature: 200°C
-
Scan Range: m/z 40-400
Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard. The mass spectrum of this compound will show characteristic fragment ions.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is used to characterize the specific odor contribution of this compound in a complex fragrance mixture.
Instrumentation:
-
GC-MS system with an olfactometry port at the exit of the GC column.
Procedure:
-
Perform a GC separation as described in the GC-MS protocol.
-
Split the column effluent between the MS detector and the olfactometry port.
-
A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor description and intensity at the retention time of each eluting compound.
-
This allows for the direct correlation of the instrumental data (retention time and mass spectrum) with the sensory perception of this compound's aroma.
Sensory Evaluation
Sensory evaluation by a trained panel is crucial for understanding the odor and flavor profile of this compound and its performance in a final product.
Protocol for Odor Profile Analysis
Objective: To determine the descriptive sensory profile of this compound.
Materials:
-
This compound, diluted to a standard concentration (e.g., 1% in odorless solvent like diethyl phthalate)
-
Fragrance blotters (mouillettes)
-
Trained sensory panel (8-12 panelists)
-
Sensory evaluation booths with controlled temperature and ventilation
Procedure:
-
Dip fragrance blotters into the diluted this compound solution.
-
Present the blotters to the panelists in the sensory booths.
-
Panelists evaluate the odor and rate the intensity of various descriptors (e.g., floral, green, waxy, fresh) on a standardized scale (e.g., a 15-cm line scale from "low" to "high").
-
Evaluations can be performed at different time points (e.g., immediately, after 1 hour, after 4 hours) to assess the evolution of the fragrance (top, middle, and base notes).
-
Data is collected and analyzed statistically to generate an odor profile.
Stability Testing
Stability testing is essential to ensure that the fragrance and physical properties of a product containing this compound remain acceptable over its shelf life.
Protocol for Accelerated Stability Testing in a Cosmetic Emulsion
Objective: To evaluate the stability of this compound in a cosmetic lotion under accelerated conditions.
Materials:
-
Base lotion formulation without fragrance.
-
This compound.
-
Control samples (base lotion without fragrance).
-
Test samples (base lotion with a specified concentration of this compound).
-
Storage containers (glass jars).
-
Temperature-controlled ovens (e.g., at 40°C and 50°C).
-
Refrigerator (4°C).
-
Light exposure chamber or window.
Procedure:
-
Prepare the test samples by incorporating this compound into the base lotion.
-
Fill the storage containers with the test and control samples.
-
Store the samples under various conditions:
-
Elevated temperatures (40°C and 50°C)
-
Refrigerated temperature (4°C)
-
Room temperature (as a control)
-
Under light exposure (e.g., in a window or light box)
-
Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3-5 cycles).[4]
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the following parameters:
-
Odor: Evaluate for any changes in the fragrance profile (e.g., discoloration, off-odors).
-
Appearance: Check for color changes, separation, or crystallization.
-
pH: Measure the pH of the lotion.
-
Viscosity: Measure the viscosity.
-
-
Compare the results of the test samples to the control samples and the initial measurements to assess stability.
Signaling Pathway and Experimental Workflows
Olfactory Transduction Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.[5] The general mechanism involves G-protein coupled receptors (GPCRs).[5]
Caption: General olfactory signal transduction pathway.
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.
References
1-Cyclohexylethanol as a model substrate for alcohol dehydrogenase studies
Application Note & Protocol
Topic: 1-Cyclohexylethanol as a Model Substrate for Alcohol Dehydrogenase Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcohol dehydrogenases (ADHs) are a class of oxidoreductase enzymes crucial for a wide range of metabolic processes across various organisms.[1] In humans, they are fundamental to the detoxification of ethanol (B145695) and the metabolism of various endogenous and xenobiotic alcohols.[1] ADHs catalyze the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, typically using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.[1][2]
Given their physiological and toxicological significance, ADHs are important targets in drug development and metabolic research. The study of their kinetic properties, substrate specificity, and inhibition is essential for understanding their biological roles and for designing targeted therapeutics. Model substrates are invaluable tools in these studies, allowing for the characterization of enzyme behavior under controlled laboratory conditions.
This compound, a secondary alcohol featuring a bulky cyclohexyl group adjacent to the alcohol moiety, serves as an excellent model substrate. Its structure allows for the investigation of steric effects within the enzyme's active site. Studies have shown that ADH isoenzymes often exhibit a preference for alcohols with bulky substituents or longer carbon chains over simple, short-chain alcohols like ethanol.[3][4] Therefore, this compound is well-suited for detailed kinetic analysis, comparative studies between different ADH isozymes, and for screening potential inhibitors.
Principle of the Assay
The enzymatic activity of ADH is quantified by monitoring the reaction spectrophotometrically. ADH catalyzes the oxidation of this compound to 1-cyclohexylethanone. This reaction is coupled with the reduction of the cofactor NAD+ to NADH. The formation of NADH is measured by the increase in absorbance at 340 nm, which is directly proportional to the rate of the enzymatic reaction.[2][5]
Caption: ADH-catalyzed oxidation of this compound.
Quantitative Data for Analogous ADH Substrates
While specific kinetic data for this compound is determined empirically using the protocols below, the following tables provide context using data from common or structurally similar ADH substrates. Human Class I ADH isoenzymes generally show higher affinity (lower Km) for bulkier alcohols compared to ethanol.[4]
Table 1: Kinetic Parameters of Human ADH Isozymes with Various Alcohol Substrates. [4]
| Substrate | Isozyme | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |
| Ethanol | γ₁γ₁ | 0.43 | 25 | 58 |
| β₁β₁ | 4.6 | 9.4 | 2.0 | |
| Cyclohexanol | γ₁γ₁ | 0.11 | 29 | 260 |
| β₁β₁ | 0.60 | 9.0 | 15 | |
| Octanol | γ₁γ₁ | 0.002 | 19 | 9500 |
| β₁β₁ | 0.007 | 11 | 1600 |
Table 2: Typical ADH Assay Conditions. [2][6]
| Parameter | Recommended Value |
| pH | 8.0 - 9.2 |
| Temperature | 25°C - 37°C |
| Buffer | Sodium Pyrophosphate or Sodium Phosphate |
| Wavelength for Detection | 340 nm (for NADH) |
Experimental Protocols
Protocol 1: Determination of ADH Kinetic Parameters (Km and Vmax)
This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for ADH with this compound as the substrate.[7]
A. Reagent Preparation
-
Assay Buffer: 50 mM Sodium Pyrophosphate buffer, pH 8.8. Prepare by dissolving sodium pyrophosphate in ultrapure water and adjusting the pH with phosphoric acid.
-
NAD+ Stock Solution (25 mM): Dissolve the appropriate amount of β-Nicotinamide Adenine Dinucleotide hydrate (B1144303) in the Assay Buffer. Store on ice.
-
Substrate Stock Solution (100 mM): Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol), and then create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from ~0.1x Km to ~10x Km. (Note: An initial range-finding experiment may be needed to estimate the Km).
-
ADH Enzyme Solution: Prepare a stock solution of ADH (e.g., from yeast or horse liver) at 1 mg/mL in a cold stabilization buffer (e.g., 10 mM Sodium Phosphate, pH 7.5). Immediately before use, dilute to the final working concentration (e.g., 0.05-0.25 units/mL) in the same buffer containing 0.1% BSA to prevent activity loss.[5]
Caption: Workflow for determining ADH kinetic parameters.
B. Assay Procedure (per reaction)
-
Set a spectrophotometer to 340 nm and equilibrate the cell holder to 25°C.[5]
-
In a 1 mL cuvette, combine the following:
-
Assay Buffer
-
NAD+ solution (to a final concentration of ~2.5 mM)
-
This compound (at a specific concentration from your dilution series)
-
Adjust the total volume to 0.99 mL with Assay Buffer.
-
-
Mix by inverting the cuvette and place it in the spectrophotometer. Allow it to incubate for 3-4 minutes to reach thermal equilibrium.[5]
-
Initiate the reaction by adding 10 µL of the diluted ADH enzyme solution.
-
Immediately mix and start recording the absorbance at 340 nm every 15 seconds for 3-5 minutes.
-
Repeat this procedure for each substrate concentration. Include a blank reaction with no substrate to measure any background rate.
C. Data Analysis
-
For each substrate concentration, determine the initial reaction velocity (v) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₃₄₀/min).
-
Convert ΔA₃₄₀/min to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Create a Michaelis-Menten plot of initial velocity (v) versus substrate concentration [S].
-
Generate a Lineweaver-Burk plot (1/v versus 1/[S]) to determine Km and Vmax. The y-intercept equals 1/Vmax, and the x-intercept equals -1/Km.[7]
Protocol 2: Screening for ADH Inhibitors
This protocol adapts the kinetic assay to test the effect of potential inhibitors on ADH activity using this compound as the substrate.
A. Reagent Preparation
-
Prepare reagents as described in Protocol 1.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions as needed.
B. Assay Procedure
-
Follow steps 1-3 from Protocol 1B, using a fixed, non-saturating concentration of this compound (e.g., at its Km value, determined previously).
-
Before initiating the reaction, add a small volume (e.g., 1-5 µL) of the inhibitor solution to the cuvette. For the control (uninhibited) reaction, add the same volume of the inhibitor's solvent.
-
Incubate the enzyme with the inhibitor for a set period (e.g., 5 minutes) if pre-incubation is desired to test for time-dependent inhibition.
-
Initiate the reaction by adding 10 µL of the ADH enzyme solution.
-
Record the reaction rate as previously described.
-
Calculate the percent inhibition relative to the solvent control.
C. Data Analysis Logic
Caption: Logical workflow for ADH inhibition analysis.
Conclusion
This compound is a highly suitable model substrate for detailed investigations of alcohol dehydrogenase. Its structure facilitates the study of enzymes that preferentially metabolize secondary or bulky alcohols. The protocols provided herein offer a robust framework for characterizing the kinetic parameters of ADH with this substrate and for conducting high-throughput screening of potential enzyme inhibitors, making it a valuable tool for academic research and drug development.
References
- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. ijsra.net [ijsra.net]
- 3. Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. [ijsra.net]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Cyclohexylethanol Synthesis
This guide provides troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of 1-Cyclohexylethanol in common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary laboratory methods for synthesizing this compound?
A1: The two most common and reliable methods are the Grignard reaction and the reduction of a ketone.
-
Grignard Reaction: This involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. Key examples include reacting cyclohexylmagnesium bromide with acetaldehyde (B116499) or reacting methylmagnesium bromide with cyclohexanecarboxaldehyde.[1][2] This method is highly effective for creating the crucial carbon-carbon bond.
-
Ketone Reduction: This method involves the reduction of acetylcyclohexane (also known as cyclohexyl methyl ketone) to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common, mild reducing agent used for this transformation.[3][4]
Q2: My Grignard reaction for this compound has a consistently low yield. What are the most common causes?
A2: Low yields in Grignard reactions are typically traced back to a few critical factors:
-
Presence of Moisture or Oxygen: Grignard reagents are extremely potent bases and are highly reactive. They are readily destroyed (or "quenched") by acidic protons, most commonly from water.[5][6] Any moisture in glassware, solvents, or starting materials will consume the reagent and lower the yield.[6] Similarly, exposure to oxygen can form alkoxides, reducing the active reagent concentration.[5]
-
Poor Reagent Quality or Concentration: The concentration of commercially purchased Grignard reagents can degrade over time. It is best practice to titrate the reagent just before use to ensure accurate stoichiometry.[5] If preparing the reagent in-situ, the quality of the magnesium is crucial.[7]
-
Competing Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming reactants and reducing the yield of this compound.[1][5]
Q3: How critical is the exclusion of water and air in a Grignard reaction?
A3: It is absolutely critical. Grignard reagents react irreversibly with water in an acid-base reaction to form an alkane, which is inert to the carbonyl substrate.[5] For example, if 10% of the molar equivalent of water is present, the theoretical yield is immediately limited to 90% before any other factors are considered.[5] Therefore, using flame-dried or oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential for success.[5][8]
Q4: How can I minimize common side reactions like enolization and reduction?
A4: Minimizing side reactions requires careful control of reaction conditions.
-
Enolization: This occurs when the Grignard reagent acts as a base instead of a nucleophile, removing a proton from the carbon alpha to the carbonyl group. This is more common with sterically hindered ketones.[1] To minimize this, add the aldehyde or ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C to -30 °C).[5][7] This favors the nucleophilic addition pathway.
-
Reduction: This can occur if the Grignard reagent has a β-hydrogen, which can be transferred to the carbonyl carbon via a six-membered transition state.[1] Running the reaction at a lower temperature can help reduce the rate of this side reaction.[5]
Q5: What is the recommended workup procedure to maximize product recovery after a Grignard reaction?
A5: The workup is a critical step where the product can be lost. The initial product is a magnesium alkoxide salt, which must be protonated.
-
Quenching: Carefully and slowly pour the reaction mixture onto a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[9] This is generally preferred over strong acids like HCl, which can sometimes promote side reactions such as dehydration of the secondary alcohol product.
-
Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate. It is recommended to perform multiple extractions (at least three) to recover all of the product, as it may have some water solubility.[5]
Troubleshooting Guide
Problem 1: Grignard Reaction Fails to Initiate
-
Symptoms: Magnesium turnings remain shiny, no spontaneous reflux or warming, no cloudy/gray appearance, and if iodine was used as an activator, the color persists.[6]
-
Root Causes & Solutions:
-
Magnesium Oxide Layer: The surface of magnesium turnings is often coated with a layer of MgO, which prevents the reaction.
-
Presence of Moisture: Trace amounts of water on glassware or in the solvent will quench the reaction as it begins.
-
Alkyl/Aryl Halide is Not Reactive Enough: While less common, some halides are less reactive.
-
Solution: Add a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[12]
-
-
Problem 2: Low Yield with High Recovery of Carbonyl Starting Material
-
Symptoms: TLC or GC-MS analysis of the crude product shows a large amount of unreacted aldehyde or ketone.
-
Root Causes & Solutions:
-
Inactive Grignard Reagent: The Grignard reagent may have been quenched by water/air or may not have formed in the expected concentration.
-
Enolization Favored: The Grignard reagent is acting as a base rather than a nucleophile.[5]
-
Problem 3: Major Byproducts are Isolated
-
Symptoms: Characterization (NMR, GC-MS) reveals significant quantities of unexpected compounds.
-
Root Causes & Solutions:
-
Wurtz Coupling Product: The Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a dimer (R-R).
-
Solution: Add the alkyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, reducing the chance of it reacting with the newly formed Grignard reagent.[6]
-
-
Reduction Product: The starting carbonyl is reduced to an alcohol by a Grignard reagent with β-hydrogens.
-
Solution: Lower the reaction temperature. If the synthesis allows, choose a Grignard reagent without β-hydrogens.[5]
-
-
Oxidation Product: The magnesium alkoxide intermediate can be oxidized to a ketone (e.g., acetylcyclohexane) by excess unreacted aldehyde.[9][13]
-
Solution: Ensure slow addition of the aldehyde to an excess of the Grignard reagent to prevent the buildup of unreacted aldehyde in the presence of the product alkoxide.
-
-
Data Presentation
Table 1: Impact of Grignard Reaction Conditions on Yield & Side Products
| Parameter | Condition | Expected Outcome | Rationale & Citation |
| Temperature | Low Temperature (-78 °C to 0 °C) | Higher yield of this compound | Favors nucleophilic addition over side reactions like enolization and reduction.[5] |
| High Temperature (Reflux) | Lower yield, more byproducts | Increases rates of enolization and reduction. | |
| Reagent Addition | Slow, dropwise addition of carbonyl to Grignard | Higher yield of this compound | Maintains an excess of Grignard reagent, minimizing self-condensation and oxidation of the product alkoxide.[6] |
| Rapid addition or addition of Grignard to carbonyl | Lower yield, more byproducts | Can lead to localized high temperatures and favor side reactions. | |
| Steric Hindrance | Less hindered reagents (e.g., MeMgBr + Cyclohexanecarboxaldehyde) | Higher yield | Nucleophilic addition is sterically favored. |
| More hindered reagents (e.g., t-BuMgBr + Acetylcyclohexane) | Very low yield (~1-5%) | Steric bulk heavily favors the Grignard reagent acting as a base, leading to enolization.[7] | |
| Solvent | Ethereal solvents (THF, Diethyl Ether, CPME) | Good to excellent yield | Ethers stabilize the Grignard reagent complex, facilitating its formation and reactivity.[6][14] |
| Non-ethereal or protic solvents (Ethanol, Water) | No reaction / 0% yield | Protic solvents will instantly destroy the Grignard reagent.[5] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the reaction of cyclohexylmagnesium bromide with acetaldehyde.
Materials:
-
Magnesium turnings (1.2 eq)
-
Cyclohexyl bromide (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Iodine (one small crystal)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[8]
-
Grignard Reagent Formation: Place the magnesium turnings and the iodine crystal in the flask. Add a portion of the anhydrous ether. Dissolve cyclohexyl bromide in anhydrous ether and add it to the dropping funnel. Add a small amount of the cyclohexyl bromide solution to the magnesium. Initiation is indicated by heat and a cloudy appearance. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[6] Stir for an additional 30-60 minutes after addition is complete.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve acetaldehyde in anhydrous ether and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent, keeping the temperature below 10 °C. After addition, remove the ice bath and stir at room temperature for 1 hour.
-
Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing a stirred, cold, saturated aqueous solution of NH₄Cl to quench the reaction.[9]
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with diethyl ether.[5] Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Reduction of Acetylcyclohexane
This protocol describes the reduction of acetylcyclohexane using sodium borohydride.
Materials:
-
Acetylcyclohexane (1.0 eq)
-
Sodium borohydride (NaBH₄) (0.5 eq)
-
Methanol or Ethanol
-
Dilute HCl
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetylcyclohexane in methanol.[15] Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, keeping the temperature low. The reaction is often exothermic.[3] After the addition is complete, remove the ice bath and stir at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Cool the mixture in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the solution. Add water to dissolve the borate (B1201080) salts.
-
Isolation and Purification: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[16] Filter and remove the solvent by rotary evaporation to yield the crude product, which can be purified by distillation.
Mandatory Visualization
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. leah4sci.com [leah4sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. youtube.com [youtube.com]
- 16. Solved NaBH4(Sodium Borohydride) Reduction of Ketone | Chegg.com [chegg.com]
Side-product formation in the Grignard synthesis of 1-Cyclohexylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Grignard synthesis of 1-Cyclohexylethanol. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction, focusing on the formation of unwanted side-products.
Q1: My Grignard reaction yield is low, and I've isolated significant amounts of bicyclohexyl (B1666981). What is the cause and how can I prevent this?
A1: The formation of bicyclohexyl is a result of a Wurtz coupling side reaction, where the Grignard reagent (cyclohexylmagnesium halide) reacts with the unreacted cyclohexyl halide.[1] This side reaction is particularly prevalent when there is a high local concentration of the cyclohexyl halide.
Recommended Solutions:
-
Slow Addition of Alkyl Halide: Add the cyclohexyl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This ensures a low concentration of the halide, minimizing the Wurtz coupling.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added alkyl halide and bring it into contact with the magnesium surface, promoting the formation of the Grignard reagent over the coupling side reaction.
-
Solvent Choice: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, THF can sometimes favor Wurtz coupling for certain substrates. If high levels of bicyclohexyl are observed in THF, consider switching to diethyl ether.
Q2: I am observing the presence of cyclohexene (B86901) in my product mixture. How is this formed and what can be done to minimize it?
A2: Cyclohexene can be formed as a byproduct through an elimination reaction. This can occur during the formation of the Grignard reagent or during the work-up.
Recommended Solutions:
-
Temperature Control: Maintain a moderate temperature during the formation of the Grignard reagent. Overheating can promote elimination.
-
Careful Work-up: During the acidic work-up to quench the reaction and protonate the alkoxide, avoid using excessively strong acids or prolonged exposure to acidic conditions, which can catalyze the dehydration of the this compound product to cyclohexene. A saturated aqueous solution of ammonium (B1175870) chloride is a milder alternative to strong acids for the work-up.
Q3: My final product contains unreacted starting materials (cyclohexyl halide and acetaldehyde). What are the likely reasons?
A3: The presence of unreacted starting materials can be due to several factors, primarily related to the quality and reactivity of the Grignard reagent.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[2] Ensure all glassware is thoroughly flame-dried or oven-dried, and use anhydrous solvents. The presence of moisture will quench the Grignard reagent, rendering it inactive.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the cyclohexyl halide.[3]
-
Confirmation of Grignard Formation: The initiation of the Grignard reaction is typically indicated by a gentle reflux and a change in the appearance of the reaction mixture to a cloudy gray or brownish color. If these signs are not observed, the Grignard reagent may not have formed in sufficient quantity.
-
Slow Addition of Acetaldehyde (B116499): Add the acetaldehyde solution to the Grignard reagent slowly and at a controlled temperature (e.g., 0 °C) to prevent side reactions of the enolizable acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary side-products in the Grignard synthesis of this compound?
A1: The main side-products are bicyclohexyl (from Wurtz coupling), cyclohexene (from elimination), and potentially unreacted starting materials if the reaction does not go to completion.
Q2: How can I confirm the formation of my Grignard reagent?
A2: Visual cues such as the disappearance of the iodine color (if used for activation), gentle refluxing of the solvent without external heating, and the formation of a cloudy, grayish suspension are strong indicators of Grignard reagent formation. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.
Q3: What is the purpose of the acidic work-up step?
A3: The initial product of the reaction between the Grignard reagent and acetaldehyde is a magnesium alkoxide salt. The acidic work-up serves to protonate this alkoxide to form the final alcohol product, this compound, and to dissolve any remaining magnesium salts for easier separation.[2]
Q4: Can I use a different cyclohexyl halide other than cyclohexyl bromide?
A4: Yes, cyclohexyl chloride or iodide can also be used. Cyclohexyl iodide is more reactive but also more expensive and prone to side reactions. Cyclohexyl chloride is less reactive and may require more vigorous conditions for the formation of the Grignard reagent. Cyclohexyl bromide often provides a good balance of reactivity and stability.
Data Presentation
The following table summarizes the expected products and common side-products in the Grignard synthesis of this compound. Please note that the yields are representative and can vary significantly based on the specific reaction conditions and experimental technique.
| Compound | Structure | Role in Reaction | Typical Yield Range (%) | Factors Influencing Yield |
| This compound | c1(C(O)C)ccccc1 | Desired Product | 60-85 | Anhydrous conditions, effective magnesium activation, slow addition of reactants, and controlled temperature. |
| Bicyclohexyl | c1(ccccc1)c2ccccc2 | Side-Product | 5-20 | High local concentration of cyclohexyl halide, elevated reaction temperature. Minimized by slow addition of the halide and efficient stirring. |
| Cyclohexene | C1=CCCCC1 | Side-Product | 1-10 | High reaction temperatures during Grignard formation or harsh acidic conditions during work-up. Minimized by careful temperature control and use of a mild quenching agent like saturated ammonium chloride. |
| Unreacted Cyclohexyl Halide | c1(Br)ccccc1 (example with bromide) | Starting Material | Variable | Incomplete reaction due to poor magnesium activation or presence of moisture. |
| Unreacted Acetaldehyde | CC=O | Starting Material | Variable | Insufficient Grignard reagent (due to quenching or incomplete formation) or side reactions of the Grignard reagent. |
Experimental Protocols
A general protocol for the synthesis of this compound via a Grignard reaction is provided below.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide (or other suitable cyclohexyl halide)
-
Acetaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of acetaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Visualizations
Caption: Reaction pathway for the Grignard synthesis of this compound and competing side reactions.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for the Asymmetric Hydrogenation of 1-Cyclohexylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation of acetophenone (B1666503) to 1-cyclohexylethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading and overall reaction performance.
Question: Why is my reaction showing low or no conversion?
Answer:
Low conversion in asymmetric hydrogenation can stem from several factors related to catalyst activity and reaction conditions. Consider the following troubleshooting steps:
-
Catalyst Deactivation: Homogeneous catalysts, particularly Ruthenium (Ru) complexes, can deactivate during the reaction.[1] This deactivation can sometimes be observed by a rapid initial reaction rate that then slows or stops.[2][3]
-
Purity of Reagents and Solvents: The presence of impurities, especially water or oxygen, can poison the catalyst.
-
Troubleshooting Step: Use freshly distilled or anhydrous solvents. Ensure the substrate (acetophenone) is pure. All handling of air- and moisture-sensitive catalysts should be performed in a glovebox or under a steady stream of inert gas using Schlenk techniques.[4]
-
-
Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions.
-
Troubleshooting Step: Ensure your reactor is properly sealed and maintains the target pressure throughout the reaction. For some systems, increasing the hydrogen pressure can improve conversion.[1] Before starting the reaction, purge the reactor multiple times with hydrogen to remove any residual air.[4]
-
-
Suboptimal Temperature: While lower temperatures often favor enantioselectivity, a temperature that is too low can significantly decrease the reaction rate.
-
Troubleshooting Step: If conversion is the primary issue, consider incrementally increasing the reaction temperature. Be aware that this may negatively impact the enantiomeric excess (ee).[1]
-
-
Catalyst Activation/Induction Period: Some catalyst systems require an induction period to form the active catalytic species.[1]
-
Troubleshooting Step: Monitor the reaction over a sufficient period to account for any potential induction phase.
-
Question: My conversion is high, but the enantioselectivity (ee) is low. What should I investigate?
Answer:
Achieving high enantioselectivity is a primary goal and is often sensitive to subtle changes in the reaction parameters.[1]
-
Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity.
-
Troubleshooting Step: Lowering the reaction temperature often increases enantioselectivity.[1] This is a common first step in optimizing for higher ee, though it may reduce the reaction rate.
-
-
Catalyst Loading: Both excessively high or low catalyst loadings can negatively impact enantioselectivity.
-
Troubleshooting Step: Systematically screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%). Too little catalyst can result in a competing non-selective background reaction, while too much can lead to the formation of less selective catalyst aggregates or dimers.[4]
-
-
Solvent Choice: The solvent can significantly influence the catalyst's chiral environment and thus the enantioselectivity.
-
Troubleshooting Step: While isopropanol (B130326) is common, consider screening other alcoholic or aprotic solvents. The choice of solvent can have a significant impact on the outcome.[5]
-
-
Base and Ligand Effects: The nature of the base and the chiral ligand are fundamental to achieving high ee.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this reaction?
A1: A good starting point for many asymmetric hydrogenation reactions is 1-2 mol%.[4] From this initial value, you can perform optimization studies by systematically increasing or decreasing the loading to find the optimal level for your specific catalyst system and conditions.
Q2: How does catalyst loading generally affect the reaction yield and enantiomeric excess (ee)?
A2: The relationship between catalyst loading and the reaction outcome is not always linear. Generally, increasing catalyst loading can increase the reaction rate and yield up to a certain point. However, excessively high loadings can sometimes lead to a decrease in enantioselectivity due to the formation of less selective catalyst aggregates.[4] Conversely, very low loadings might result in incomplete conversion or a lower ee due to a non-catalyzed background reaction.[4]
Q3: What are the most common types of catalysts used for the asymmetric hydrogenation of acetophenone?
A3: The most common and effective catalysts are based on transition metals like Ruthenium (Ru), Iridium (Ir), and Rhodium (Rh), complexed with chiral ligands.[1][6] For acetophenone and related ketones, Ru(II) catalysts with a chiral diphosphine and a chiral diamine ligand are particularly well-known for their high activity and enantioselectivity.[7]
Q4: Is catalyst pre-formation necessary?
A4: Yes, the order of addition can be critical. Pre-forming the active catalyst by stirring the metal precursor and the chiral ligand in the solvent for a specific period before adding the substrate is often crucial for achieving high and reproducible enantioselectivity.[4]
Q5: How should I properly handle and store my chiral catalysts?
A5: Many chiral catalysts are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, ideally within a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4] Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield and Enantiomeric Excess
This table provides a generalized example of how catalyst loading can influence the yield and enantiomeric excess (ee) in an asymmetric hydrogenation reaction. The optimal loading is highly specific to the catalyst, substrate, and reaction conditions.
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| 0.1 | 65 | 92 | Lower conversion may be observed.[8] |
| 0.5 | 96 | 94 | Often a good balance of efficiency and cost.[9] |
| 1.0 | >99 | 95 | A common starting point for optimization.[4] |
| 2.0 | >99 | 95 | May not offer significant improvement over 1.0 mol%.[9] |
| 5.0 | >99 | 93 | Higher loading can sometimes lead to slightly lower ee.[4] |
Data is illustrative and compiled from general trends observed in the literature.
Table 2: Influence of Reaction Parameters on Enantioselectivity
This table summarizes the typical effects of key reaction parameters on the enantioselectivity of the asymmetric hydrogenation of ketones.
| Parameter | General Trend for Increasing the Parameter | Common Range |
| Temperature | Decreases enantioselectivity | -40°C to 60°C[10] |
| Hydrogen Pressure | Minor effect on ee, but can increase rate | 1 to 100 atm[2][7] |
| Catalyst Loading | Can decrease ee at very high or very low loadings | 0.1 to 5 mol% |
| Reaction Time | No direct effect on ee, but ensures full conversion | 1 to 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral diphosphine ligand (e.g., (R)-XylBINAP)
-
Chiral diamine ligand (e.g., (R,R)-DPEN)
-
Acetophenone
-
Anhydrous isopropanol (solvent)
-
Potassium tert-butoxide (t-BuOK) (base)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Glass-lined autoclave or high-pressure reactor
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, add the Ruthenium precursor and the chiral diphosphine ligand to a Schlenk flask.
-
Add anhydrous isopropanol and stir the mixture at a specified temperature (e.g., 80°C) for a designated time to form the pre-catalyst.
-
-
Reaction Setup:
-
To the glass liner of the autoclave, add the chiral diamine ligand and potassium tert-butoxide under an inert atmosphere.
-
Transfer the pre-catalyst solution to the autoclave liner via cannula.
-
Add the acetophenone substrate to the mixture.
-
-
Hydrogenation:
-
Seal the autoclave. Purge the system by pressurizing with hydrogen gas (e.g., to 8 atm) and then venting, repeating this cycle 3-5 times.[7]
-
Pressurize the autoclave to the final desired hydrogen pressure.
-
Begin vigorous stirring and heat the reaction to the desired temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (e.g., GC, HPLC) if the setup allows.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and quench the reaction mixture (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by column chromatography if necessary.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Caption: A flowchart illustrating the systematic workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 9. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Enantioselectivity in the Kinetic Resolution of 1-Cyclohexylethanol
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges in the kinetic resolution of 1-Cyclohexylethanol, focusing on overcoming low enantioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Q1: I am observing low or no enantioselectivity in the lipase-catalyzed kinetic resolution of this compound. What are the primary factors I should investigate?
A1: Low enantioselectivity is a common hurdle and can be influenced by several interconnected factors. The primary areas to focus on are the choice of enzyme, the reaction solvent, and the reaction temperature. Sub-optimal conditions in any of these areas can significantly diminish the enantiomeric excess (e.e.) of your product. A systematic optimization of these parameters is crucial for improving selectivity.
Q2: Which lipase (B570770) should I choose for the kinetic resolution of this compound?
A2: The choice of lipase is critical as its inherent stereoselectivity towards the substrate dictates the success of the resolution. While many lipases are commercially available, some have shown better performance for the resolution of secondary alcohols. Lipases from Candida antarctica (CALB, often immobilized as Novozym 435), Pseudomonas cepacia (lipase PS), and Pseudomonas fluorescens are excellent starting points for screening.[1][2][3] If one lipase provides poor results, it is highly recommended to screen a panel of different lipases to find one with better selectivity for this compound.
Q3: How does the choice of solvent affect the enantioselectivity of the reaction?
A3: The solvent plays a crucial role in modulating the lipase's conformation and, consequently, its activity and enantioselectivity.[4][5][6] The polarity of the solvent is a key parameter. Non-polar solvents like hexane (B92381), toluene, and methyl tert-butyl ether (MTBE) are often preferred as they tend to maintain the enzyme's active conformation.[7][8] Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can sometimes strip essential water from the enzyme, leading to reduced activity and selectivity.[9] It is advisable to screen a range of solvents with varying polarities to identify the optimal medium for your specific lipase and substrate.
Q4: Can temperature be adjusted to improve low enantioselectivity?
A4: Yes, temperature is a critical parameter that can be fine-tuned to enhance enantioselectivity. Generally, lower reaction temperatures lead to higher enantioselectivity (a higher E-value) by increasing the difference in the activation energies for the two enantiomers.[10] However, lowering the temperature will also decrease the reaction rate, necessitating longer reaction times.[11] It is a trade-off that needs to be optimized. Start your experiments at room temperature and then screen lower temperatures (e.g., 0-10 °C) if the enantioselectivity is not satisfactory.
Q5: My reaction is proceeding very slowly. What can I do to increase the rate without compromising enantioselectivity?
A5: A slow reaction rate can be due to several factors. First, ensure that your enzyme is active. If using an immobilized enzyme, ensure it has been stored correctly. You can consider increasing the enzyme loading to a certain extent. While higher temperatures can increase the reaction rate, this often comes at the cost of lower enantioselectivity.[8] Another crucial factor is the choice of the acylating agent. Irreversible acyl donors like vinyl acetate (B1210297) or isopropenyl acetate can drive the reaction forward and are often more effective than using simple esters like ethyl acetate.[12][13]
Q6: What is the ideal conversion rate to stop the reaction for optimal enantiomeric excess?
A6: For a classical kinetic resolution, the highest enantiomeric excess for both the unreacted substrate and the product is achieved at or near 50% conversion.[14] It is crucial to monitor the reaction progress over time using chiral chromatography (GC or HPLC) to determine the optimal endpoint. Pushing the reaction beyond 50% conversion will lead to a decrease in the enantiomeric excess of the product.
Experimental Protocols
The following are generalized experimental protocols for the kinetic resolution of this compound. These should be considered as a starting point and may require optimization for your specific experimental setup.
General Protocol for Lipase Screening in the Kinetic Resolution of this compound
-
Preparation: In separate vials, place 10-20 mg of each lipase to be screened (e.g., Novozym 435, Lipase PS, Lipase from Pseudomonas fluorescens).
-
Reaction Setup: To each vial, add 1 mL of a non-polar solvent (e.g., hexane or MTBE).
-
Add racemic this compound (e.g., 0.1 mmol).
-
Add the acylating agent, vinyl acetate (e.g., 0.2 mmol, 2 equivalents).
-
Reaction: Seal the vials and place them in a shaker at a controlled temperature (e.g., 30 °C).
-
Monitoring: Periodically take small aliquots from each reaction mixture. Filter the enzyme and analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Selection: Based on the results, select the lipase that provides the best balance of activity and enantioselectivity for further optimization.
General Protocol for Solvent and Temperature Optimization
-
Solvent Screening: Using the best lipase identified, set up parallel reactions in a variety of solvents (e.g., hexane, toluene, MTBE, diisopropyl ether, THF). Maintain a constant temperature (e.g., 30 °C), substrate concentration, and enzyme loading. Monitor the reactions to identify the solvent that yields the highest enantioselectivity.
-
Temperature Optimization: Using the optimal lipase and solvent combination, set up reactions at different temperatures (e.g., 10 °C, 20 °C, 30 °C, 40 °C). Monitor the reactions to determine the temperature that provides the best enantioselectivity in a reasonable timeframe.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the impact of different parameters on the enantioselectivity of the kinetic resolution of this compound.
Table 1: Lipase Screening for the Kinetic Resolution of this compound
| Lipase | Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| Novozym 435 (CALB) | Hexane | 30 | 24 | 48 | 92 | 96 | >100 |
| Pseudomonas cepacia (PSL) | Hexane | 30 | 24 | 45 | 82 | 91 | 45 |
| Pseudomonas fluorescens (PFL) | Hexane | 30 | 24 | 35 | 54 | 98 | 20 |
| Porcine Pancreas Lipase (PPL) | Hexane | 30 | 24 | 52 | 15 | 14 | <5 |
Table 2: Effect of Solvent on the Enantioselectivity of Novozym 435-catalyzed Resolution
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| Hexane | 30 | 24 | 48 | 92 | 96 | >100 |
| Toluene | 30 | 24 | 49 | 94 | 95 | >100 |
| MTBE | 30 | 24 | 50 | 98 | 98 | >200 |
| THF | 30 | 24 | 25 | 33 | 99 | 10 |
| Acetonitrile | 30 | 24 | 15 | 20 | 95 | 5 |
Table 3: Effect of Temperature on the Enantioselectivity of Novozym 435-catalyzed Resolution in MTBE
| Temperature (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | E-value |
| 40 | 12 | 50 | 95 | 95 | 150 |
| 30 | 24 | 50 | 98 | 98 | >200 |
| 20 | 48 | 49 | >99 | >99 | >300 |
| 10 | 96 | 48 | >99 | >99 | >300 |
Visualizations
The following diagrams illustrate the workflow for troubleshooting low enantioselectivity and the key relationships between experimental parameters.
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Structure of solvent affects enantioselectivity of lipase-catalyzed transesterification | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
Preventing racemization of 1-Cyclohexylethanol during derivatization
Welcome to the technical support center for the derivatization of 1-Cyclohexylethanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of this compound?
A1: Racemization is the process where an enantiomerically pure or enriched sample is converted into a mixture of equal parts of both enantiomers (a racemate), leading to a loss of optical activity.[1] For a chiral secondary alcohol like this compound, maintaining stereochemical integrity is often crucial for its biological activity and pharmacological properties. Racemization during derivatization can lead to inaccurate analytical results regarding the enantiomeric purity of the starting material and can compromise the stereospecificity of subsequent synthetic steps.
Q2: What are the primary causes of racemization when derivatizing chiral alcohols?
A2: Racemization of secondary alcohols can be triggered by several factors during derivatization:
-
Harsh Reaction Conditions: High temperatures and the presence of strong acids or bases can promote racemization.[1][2]
-
Formation of Achiral Intermediates: Conditions that lead to the formation of a planar, achiral intermediate, such as a carbocation or a ketone via a dehydrogenation-hydrogenation equilibrium, can result in the loss of stereochemical information.[1][3]
-
Prolonged Reaction Times: Extended exposure to even mildly racemizing conditions can lead to a significant loss of enantiomeric purity.[2]
-
Purification Methods: Acidic purification conditions, such as chromatography on standard silica (B1680970) gel, can induce racemization in sensitive compounds.[2]
Q3: Which derivatization methods are recommended to minimize racemization of this compound?
A3: To minimize racemization, it is advisable to use mild derivatization methods. Acylation reactions using acyl chlorides or anhydrides under basic conditions with non-nucleophilic bases are common. Enzymatic methods, such as kinetic resolution using lipases, are also excellent for obtaining enantiopure alcohols and their derivatives.[4][5]
Q4: How can I analyze the enantiomeric purity of my this compound derivative?
A4: The most common and reliable methods for determining the enantiomeric excess (ee) of chiral alcohol derivatives are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).[1] These techniques use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification.[1] Sometimes, derivatization with a chiral derivatizing agent, like Mosher's acid, is performed to create diastereomers that can be separated on a standard achiral column.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Significant racemization observed in the final product.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. For many derivatizations, conducting the reaction at 0°C or even lower can significantly reduce the rate of racemization.[2] |
| Use of Strong Acid or Base | Employ milder, non-nucleophilic bases such as pyridine (B92270) or diisopropylethylamine (DIPEA) for acylation reactions. Avoid strong acids in both the reaction and work-up steps.[2] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or GC-MS. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[2] |
| Inappropriate Solvent | The choice of solvent can influence the stability of intermediates. Aprotic solvents are generally preferred. Protic solvents might stabilize ionic intermediates that are prone to racemization.[2] |
| Racemization during Purification | If using column chromatography, consider using deactivated (neutral) silica gel or an alternative support like alumina.[2] |
Problem 2: Incomplete or slow derivatization reaction.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure a slight excess of the derivatizing agent is used to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are good for preventing racemization, they can also slow down the reaction. A careful balance must be struck. If the reaction is too slow, a modest increase in temperature with careful monitoring of enantiomeric excess is warranted. |
| Steric Hindrance | This compound has a sterically bulky cyclohexyl group. A more reactive derivatizing agent or the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) for acylations might be necessary. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can quench many derivatizing reagents. |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride (A General Procedure)
This protocol describes a general method for the acylation of a secondary alcohol, which can be adapted for this compound to minimize racemization.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a non-nucleophilic base such as pyridine (1.2 eq) to the solution.
-
Derivatization: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on neutral silica gel.
-
Analysis: Determine the enantiomeric excess of the resulting 1-cyclohexylethyl acetate (B1210297) by chiral GC or HPLC.
Protocol 2: Enzymatic Kinetic Resolution of a Secondary Alcohol using Lipase (B570770)
This protocol provides a general framework for the enzymatic kinetic resolution of a racemic secondary alcohol, a method known for its high stereospecificity.
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in a suitable organic solvent (e.g., hexane (B92381) or toluene), add an acyl donor such as vinyl acetate (0.6 eq).
-
Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB).
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by GC until approximately 50% conversion is reached. At this point, you will have the unreacted alcohol and the esterified product, both in high enantiomeric excess.[1]
-
Separation: Filter off the immobilized enzyme. The unreacted alcohol and the formed ester can then be separated by column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the prevention of racemization during the derivatization of this compound.
Caption: General mechanism of racemization for a chiral alcohol.
Caption: Recommended workflow for racemization-free derivatization.
Caption: Troubleshooting decision tree for racemization issues.
References
Technical Support Center: Oxidation of 1-Cyclohexylethanol to 1-Cyclohexylethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of 1-Cyclohexylethanol to 1-Cyclohexylethanone.
Troubleshooting Guide
This section addresses common issues encountered during the oxidation of this compound.
Problem: Low or No Yield of 1-Cyclohexylethanone
| Potential Cause | Suggested Solution |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. Some reagents, like PCC, can degrade over time. For Swern oxidation, ensure the oxalyl chloride and DMSO are anhydrous and freshly opened or properly stored. |
| Insufficient Amount of Oxidant | Ensure at least one full equivalent of the oxidizing agent is used. For some methods, a slight excess (e.g., 1.1-1.5 equivalents) may be beneficial. |
| Incorrect Reaction Temperature | Monitor and control the reaction temperature closely. Swern oxidations require very low temperatures (typically -78 °C) to form the active oxidant; allowing the reaction to warm prematurely can lead to side reactions and decomposition of the active species.[1][2][3] Other oxidations may require gentle heating to proceed at a reasonable rate. |
| Presence of Water (for specific reagents) | For water-sensitive oxidations like those using PCC, ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can lead to the formation of hydrates from the product aldehyde, which can be further oxidized if a primary alcohol were used, and can also deactivate the reagent.[4][5] |
| Poor Quality Starting Material | Verify the purity of the this compound via techniques like NMR or GC-MS. Impurities can interfere with the reaction. |
Problem: Incomplete Conversion of this compound
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting material spot/peak is no longer visible. |
| Poor Mixing | Ensure efficient stirring, especially for heterogeneous mixtures (e.g., with PCC, which is a solid). Inadequate mixing can lead to localized depletion of the oxidant. |
| Incorrect Stoichiometry | Re-calculate and carefully measure the molar equivalents of all reagents. |
| Decomposition of the Oxidizing Agent | Add the oxidizing agent in portions if it is prone to decomposition under the reaction conditions. |
Problem: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-oxidation | While secondary alcohols are generally resistant to over-oxidation to carboxylic acids, harsh conditions (e.g., high temperatures with strong oxidants like KMnO4) can potentially lead to C-C bond cleavage.[6] Use milder conditions or more selective reagents. |
| Side Reactions with the Reagent | For Swern oxidation, if the temperature is not kept sufficiently low (around -78°C), side reactions like the formation of mixed thioacetals can occur.[1] |
| Elimination Reactions | Under strongly acidic or basic conditions and elevated temperatures, dehydration of the alcohol to form an alkene is a possible side reaction. Ensure the reaction conditions are optimized for oxidation. |
| Chlorination (with hypochlorite) | In TEMPO-catalyzed oxidations using bleach (sodium hypochlorite), chlorination of sensitive substrates can be a side reaction. This can be minimized by using a modified procedure with catalytic sodium hypochlorite (B82951) and stoichiometric sodium chlorite.[7] |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removal of Chromium Byproducts (PCC) | After a PCC oxidation, the chromium salts can be difficult to remove. Pass the reaction mixture through a short plug of silica (B1680970) gel or alumina, eluting with a non-polar solvent. |
| Removal of Sulfur Byproducts (Swern) | The byproduct of Swern oxidation, dimethyl sulfide (B99878), has a strong, unpleasant odor.[1][3] During workup, wash the organic layer with a dilute solution of copper sulfate (B86663) or rinse glassware with bleach to oxidize the sulfide to odorless sulfoxide (B87167) or sulfone.[3] |
| Separation from Unreacted Alcohol | If the reaction is incomplete, separating the product ketone from the starting alcohol can be challenging due to similar polarities. Column chromatography is often the most effective method. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for converting this compound to 1-Cyclohexylethanone?
The "best" reagent depends on factors like scale, available equipment, and tolerance for certain byproducts.
-
PCC (Pyridinium Chlorochromate): A reliable and mild oxidant for this transformation.[4][5][8][9] However, it involves toxic chromium waste.
-
Sodium Hypochlorite (Bleach): An inexpensive and environmentally friendlier option, often used with a catalyst like TEMPO.[6][10]
-
Swern Oxidation: A very mild and high-yielding method that avoids heavy metals.[1][2][3][8] It requires cryogenic temperatures and produces foul-smelling dimethyl sulfide.[1][3]
-
Strong Oxidants (e.g., Jones Reagent, KMnO4): These will also effectively oxidize secondary alcohols to ketones.[6][8]
Q2: How can I monitor the progress of my oxidation reaction?
Thin Layer Chromatography (TLC) is a common and effective method. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to achieve good separation between the more polar alcohol starting material and the less polar ketone product. The reaction is complete when the spot corresponding to this compound is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: My reaction is complete, but I am having trouble with the workup. What are some general tips?
-
Quenching: Ensure any excess oxidizing agent is quenched before extraction. For example, sodium bisulfite can be used to quench excess bleach, and isopropanol (B130326) can quench excess chromium reagents.
-
Aqueous Washes: Use appropriate aqueous washes to remove inorganic byproducts and water-soluble impurities. A wash with saturated sodium bicarbonate can neutralize acidic residues, and a brine wash can help to break up emulsions and dry the organic layer.
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO4, Na2SO4) before solvent removal to prevent contamination of the product with water.
Q4: Can I use a primary alcohol instead of this compound with these methods?
Yes, but the outcome will depend on the oxidizing agent used.
-
Mild oxidants like PCC, Swern, and TEMPO will oxidize a primary alcohol to an aldehyde.[8][9]
-
Strong oxidants like chromic acid (Jones reagent) and KMnO4 will oxidize a primary alcohol all the way to a carboxylic acid.[6][8]
Experimental Protocols
1. Oxidation with Pyridinium Chlorochromate (PCC)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in dichloromethane (B109758) (DCM) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to filter out the chromium byproducts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-Cyclohexylethanone.
-
Purify the crude product by flash column chromatography or distillation if necessary.
2. Oxidation with Sodium Hypochlorite (Bleach) Catalyzed by TEMPO
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and TEMPO (0.01 equivalents) in a suitable solvent like dichloromethane or ethyl acetate.
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the mixture in an ice bath and add household bleach (sodium hypochlorite solution, ~1.2 equivalents) dropwise while stirring vigorously.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate (B1220275) (to quench any remaining oxidant), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
3. Swern Oxidation
Procedure:
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.1 equivalents) dropwise, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents). Stir for 10-15 minutes.
-
Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (B128534) (5.0 equivalents) dropwise, and stir the mixture for another 30 minutes at -78 °C before allowing it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.
Data Summary
The following table summarizes typical reaction conditions and yields for the oxidation of secondary alcohols to ketones using various methods. Note that specific results for this compound may vary.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 2-4 h | 80-95% |
| Bleach/TEMPO | Sodium Hypochlorite | Dichloromethane/Water | 0 °C to Room Temp. | 0.5-2 h | >90% |
| Swern Oxidation | DMSO, Oxalyl Chloride | Dichloromethane | -78 °C | 1-2 h | >90% |
| Jones Oxidation | Chromic Acid | Acetone | 0 °C to Room Temp. | 0.5-3 h | 85-95% |
Visualizations
Caption: A flowchart for troubleshooting common issues in the oxidation of this compound.
Caption: A simplified diagram showing the key steps of the Swern oxidation mechanism.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Challenges in the scale-up of 1-Cyclohexylethanol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Cyclohexylethanol.
Troubleshooting Guides
Method 1: Grignard Reaction of Cyclohexylmagnesium Halide with Acetaldehyde (B116499)
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting/Corrective Action |
| Poor Grignard Reagent Formation | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate.[1][2] |
| Presence of Water or Protic Solvents | Use anhydrous solvents and ensure starting materials are dry. Even trace amounts of water will quench the Grignard reagent.[1][2] The presence of naphthalene (B1677914) as a byproduct when using phenyl-based Grignards is a strong indicator of moisture.[1] |
| Side Reactions (e.g., Wurtz Coupling) | Add the cyclohexyl halide slowly to the magnesium suspension to maintain a low concentration of the halide, which minimizes coupling side reactions.[2] Consider the reactivity of your electrophile; sterically hindered Grignard reagents may require more reactive electrophiles or longer reaction times. |
| Low Reactivity of Acetaldehyde | Ensure the acetaldehyde is of high purity and free from acetic acid, which will quench the Grignard reagent. Consider adding the Grignard reagent to the acetaldehyde solution at a low temperature to control the exothermic reaction. |
Problem: Exothermic Reaction is Difficult to Control During Scale-Up
| Possible Cause | Troubleshooting/Corrective Action |
| Reduced Surface-Area-to-Volume Ratio | The efficiency of heat dissipation decreases as the reactor size increases.[3] Improve heat removal by using a jacketed reactor with a reliable cooling system. For very large scales, consider continuous flow reactors which offer better heat transfer.[3] |
| Rapid Reagent Addition | Add the acetaldehyde or Grignard reagent at a controlled, slower rate to manage the rate of heat generation.[3] |
| Accumulation of Unreacted Reagents | A delayed initiation of the Grignard reaction can lead to a dangerous accumulation of reagents.[3] Ensure the reaction has initiated before adding the bulk of the reagents. Monitor the reaction temperature closely for an initial exotherm. |
Method 2: Catalytic Hydrogenation of Acetylcyclohexane
Problem: Low Conversion of Acetylcyclohexane
| Possible Cause | Troubleshooting/Corrective Action |
| Catalyst Deactivation | Ensure the catalyst has not been poisoned by impurities in the starting material or solvent. Use fresh, active catalyst. Consider catalyst regeneration if applicable. |
| Poor Mass Transfer (Gas-Liquid) | Inefficient mixing can limit the dissolution of hydrogen into the liquid phase.[4][5] Increase agitation speed or use a more efficient impeller design to improve gas-liquid mass transfer. Ensure proper dispersion of hydrogen gas through a well-designed sparger. |
| Insufficient Hydrogen Pressure or Temperature | Optimize the reaction temperature and hydrogen pressure. Higher pressure generally increases the rate of hydrogenation, but may also lead to over-reduction. |
Problem: Poor Selectivity (Formation of Byproducts)
| Possible Cause | Troubleshooting/Corrective Action |
| Over-reduction to Ethylcyclohexane | Optimize the reaction time and temperature to stop the reaction once the desired conversion of acetylcyclohexane is achieved. Select a catalyst with higher selectivity for the carbonyl group over the aromatic ring (if starting from acetophenone) or C-O bond cleavage. |
| Formation of Other Impurities | Analyze the impurity profile to identify the byproducts and their potential formation pathways. Adjust reaction conditions (temperature, pressure, solvent) to disfavor these pathways. |
| Heat and Mass Transfer Limitations | Poor heat and mass transfer can lead to localized "hot spots" or concentration gradients, which can promote side reactions.[4][5] Ensure efficient mixing and temperature control throughout the reactor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Grignard synthesis of this compound?
A1: The main challenges are managing the highly exothermic nature of the reaction, ensuring efficient mixing of the heterogeneous reaction mixture, and preventing side reactions like Wurtz coupling.[2][3] Heat dissipation becomes less efficient as the reactor volume increases, requiring careful control of reagent addition rates and robust cooling systems.[3]
Q2: How can I be sure my Grignard reagent has formed successfully before adding the acetaldehyde?
A2: Visual cues for a successful Grignard initiation include the disappearance of the iodine color (if used as an initiator), the appearance of a cloudy, grayish-brown solution, and a noticeable exotherm.[1] For quantitative analysis, a sample of the Grignard reagent can be titrated.
Q3: In the catalytic hydrogenation of acetylcyclohexane, how do I choose the right catalyst?
A3: Catalyst selection is crucial for both activity and selectivity. Common catalysts include palladium, platinum, nickel, and rhodium on various supports like carbon or alumina. The choice depends on the desired selectivity (avoiding over-reduction) and the reaction conditions. For industrial applications, catalyst cost, lifetime, and ease of separation are also important factors.
Q4: What are the key safety precautions for scaling up these reactions?
A4: For Grignard synthesis, the primary hazards are the flammability of ether solvents and the potential for a runaway reaction due to the large exotherm.[3] For catalytic hydrogenation, the main hazard is the use of flammable hydrogen gas under pressure, and some catalysts (like palladium on carbon) can be pyrophoric. A thorough safety review and appropriate engineering controls (e.g., pressure relief valves, emergency cooling) are essential for scale-up.
Data Presentation
Table 1: Illustrative Comparison of Grignard Synthesis Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Yield (%) | 85-95% | 75-85% | 70-80% |
| Reaction Time (h) | 2-4 | 6-8 | 10-12 |
| Major Impurity (e.g., Wurtz Coupling Product) | < 2% | 3-5% | 5-8% |
| Heat Management | Ice bath | Jacketed reactor with chiller | Advanced cooling systems, controlled addition |
Note: The data in this table are illustrative and can vary significantly based on specific process conditions and equipment.
Table 2: Illustrative Comparison of Catalytic Hydrogenation Parameters at Different Scales
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Industrial Scale (1000 L) |
| Conversion (%) | >99% | >98% | >98% |
| Selectivity (%) | 98% | 95% | 92% |
| Reaction Time (h) | 4-6 | 8-12 | 12-18 |
| Catalyst Loading (mol%) | 0.1 | 0.5 | 1.0 |
| Key Challenge | Catalyst screening | Heat and mass transfer | Catalyst lifetime and cost |
Note: The data in this table are illustrative and can vary significantly based on the chosen catalyst, equipment, and operating conditions.
Experimental Protocols
Protocol 1: Pilot-Scale Grignard Synthesis of this compound
Objective: To synthesize this compound from cyclohexylmagnesium bromide and acetaldehyde at a 100 L scale.
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetaldehyde
-
Iodine (initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
150 L glass-lined reactor with a jacketed cooling system, mechanical stirrer, reflux condenser, and nitrogen inlet.
-
10 L addition vessel.
-
Temperature and pressure probes.
Procedure:
-
Reactor Preparation: Ensure the reactor and all transfer lines are clean and thoroughly dried. Purge the reactor with dry nitrogen for at least 2 hours.
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings (1.2 equivalents) under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
Add approximately 20 L of anhydrous THF.
-
In the addition vessel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in 30 L of anhydrous THF.
-
Slowly add about 10% of the cyclohexyl bromide solution to the magnesium suspension to initiate the reaction. A noticeable exotherm and color change should be observed.
-
Once the reaction is initiated, add the remaining cyclohexyl bromide solution at a rate that maintains a gentle reflux, using the reactor's cooling system to control the temperature.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0-5 °C.
-
Slowly add a solution of acetaldehyde (1.05 equivalents) in 10 L of anhydrous THF from the addition vessel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Adjust the pH to ~7 with 1 M HCl.
-
Transfer the mixture to a separation vessel and separate the aqueous and organic layers.
-
Extract the aqueous layer with THF.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Pilot-Scale Catalytic Hydrogenation of Acetylcyclohexane
Objective: To synthesize this compound by the hydrogenation of acetylcyclohexane at a 100 L scale.
Materials:
-
Acetylcyclohexane
-
Methanol (solvent)
-
Palladium on carbon (5% Pd/C, catalyst)
-
Hydrogen gas
Equipment:
-
150 L stainless steel autoclave with a heating/cooling jacket, gas-entrainment impeller, hydrogen inlet, and pressure/temperature sensors.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Reaction Setup:
-
Charge the reactor with acetylcyclohexane (1.0 equivalent) and methanol.
-
Carefully add the 5% Pd/C catalyst under a nitrogen blanket.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the target temperature (e.g., 60 °C) while stirring vigorously to ensure good gas-liquid mixing.
-
Monitor the reaction progress by observing the hydrogen uptake and/or by taking samples for analysis (e.g., GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Remove the solvent from the filtrate by distillation.
-
Purify the crude this compound by vacuum distillation.
-
Visualizations
Caption: Troubleshooting logic for low yield in Grignard synthesis.
Caption: Experimental workflow for catalytic hydrogenation.
References
Technical Support Center: Removal of Residual Catalyst from 1-Cyclohexylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from 1-Cyclohexylethanol.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual catalyst from this compound critical, especially in pharmaceutical applications?
A1: Residual metal catalysts are a major concern in the pharmaceutical industry.[1] They can be hazardous to human health and are often classified as "metals of significant safety concern" by regulatory bodies like the ICH.[1] Furthermore, these residues can compromise the stability of the final Active Pharmaceutical Ingredient (API), catalyze unwanted side reactions in subsequent synthetic steps, and affect the product's overall quality and safety.[2]
Q2: What are the common types of catalysts used in the synthesis of this compound that require removal?
A2: The synthesis of this compound often involves the catalytic hydrogenation of precursors like acetophenone (B1666503) or 1-phenylethanol.[3] This process typically uses:
-
Heterogeneous Catalysts: These are solid catalysts, such as Ruthenium on alumina (B75360) (Ru/Al₂O₃), Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.[3][4] They are in a different phase than the liquid reaction mixture, making them easier to separate.[5]
-
Homogeneous Catalysts: These are catalysts that are dissolved in the reaction mixture. While less common for this specific synthesis, their removal presents a greater challenge and often requires more advanced purification techniques.[6][7]
Q3: What are the typical industry standards for residual metal content in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory standards for metal contamination in APIs are increasingly stringent. The goal is often to reduce residual precious metal content to single-digit parts-per-million (ppm) levels.[6] For example, benchmarks of 5 ppm for ingested APIs and 1 ppm for parenteral (injected) APIs are common.[8]
Q4: How do I choose the best catalyst removal method for my experiment?
A4: The choice of method depends on the type of catalyst used and the required purity level.
-
For heterogeneous catalysts , start with simple filtration . This is often sufficient for removing the bulk of the catalyst.[4][9]
-
If you detect residual dissolved metals after filtration, or if you used a homogeneous catalyst , you will need a secondary purification step. Metal scavengers are highly effective for this purpose.[1][8] Treatment with activated carbon is another excellent option for removing trace metals and other organic impurities.[10][11]
Caption: Workflow for selecting a catalyst removal strategy.
Troubleshooting Guides
Issue 1: After filtering my reaction mixture, the solution is still greyish or contains fine black particles.
-
Possible Cause: The catalyst particles may be extremely fine, allowing them to pass through standard filter paper. Some catalysts, particularly Raney Nickel, can also be pyrophoric, meaning they can ignite spontaneously in air, which may affect their physical properties.[5][12]
-
Solution: Use a finer filtration method. A pad of Celite or diatomaceous earth on top of a filter paper in a Büchner funnel is highly effective at trapping fine particles. For pyrophoric catalysts, ensure the removal occurs in a closed, inert system to prevent exposure to air.[12][13]
Issue 2: My product appears clean after filtration, but ICP-MS analysis shows high levels of residual metal.
-
Possible Cause: Metal may have leached from the solid catalyst support into the solution, or a homogeneous catalyst was used. Traditional filtration only removes insoluble solids.[9]
-
Solution: Employ a method designed to remove dissolved metal ions.
-
Metal Scavengers: These are solid-supported reagents with functional groups that bind, or chelate, metal ions, making them solid and easily filterable.[1][2] Silica (B1680970) and polymer-based scavengers are common and highly selective, minimizing product loss.[8]
-
Activated Carbon: Stirring the solution with activated carbon can effectively adsorb residual metal complexes.[10] Pharmaceutical-grade activated carbon with high purity and surface area is recommended.[11]
-
Aqueous Extraction: Washing the organic solution with an aqueous solution of a chelating agent, like EDTA, can extract the metal ions into the water layer.[13][14]
-
Issue 3: My product yield is very low after using metal scavengers or activated carbon.
-
Possible Cause: The product, this compound, may be non-specifically binding to the purification medium. Traditional methods like chromatography or using an excessive amount of scavenger can lead to high API loss.[8]
-
Solution:
-
Optimize the Amount: Use the minimum amount of scavenger or carbon required. Start by screening different amounts (e.g., weight equivalents) to find the optimal balance between metal removal and yield.[8]
-
Screen Different Media: Test various types of scavengers (e.g., silica-based vs. polymer-based) or different grades of activated carbon. Some may have a lower affinity for your product.
-
Check Solvent and Time: Ensure the solvent used is appropriate and that you are not stirring for an unnecessarily long time, which could increase non-specific binding. Initial screening can be done by agitating for about an hour at room temperature.[8]
-
Issue 4: I'm observing byproduct formation during the workup and purification.
-
Possible Cause: this compound is a secondary alcohol and can undergo acid-catalyzed dehydration (an elimination reaction) to form cyclohexyl-substituted alkenes, especially when heated.[15][16] Some purification media, like certain grades of silica gel, can be acidic and promote this side reaction.
-
Solution:
-
Neutralize First: Before purification, ensure any acidic components from the reaction are neutralized with a mild base wash (e.g., saturated sodium bicarbonate solution).
-
Control Temperature: Perform purification steps at room temperature or below to minimize the rate of potential side reactions.
-
Use Neutral Media: If using chromatography or a solid-supported scavenger, select a grade that is pH-neutral.
-
Data Presentation
Table 1: Comparison of Common Catalyst Removal Methods
| Method | Catalyst Type | Typical Efficiency | Pros | Cons |
| Simple Filtration | Heterogeneous | >95% (bulk removal) | Simple, fast, cost-effective for solid catalysts.[4] | Ineffective for dissolved metals or very fine particles. |
| Celite Filtration | Heterogeneous | >99% (bulk removal) | Traps very fine particles effectively.[13] | Requires an additional solid (Celite) to be handled. |
| Activated Carbon | Dissolved/Trace | Reduces to <10-50 ppm | Removes a broad range of metal and organic impurities.[10][11] | Can cause product loss due to non-specific adsorption.[8] |
| Metal Scavengers | Dissolved/Trace | Reduces to <5 ppm | Highly selective, leading to minimal product loss; very effective.[6][8] | Higher cost than activated carbon. |
| Aqueous Extraction | Dissolved/Trace | Variable | Cost-effective; can remove some metal salts.[13] | May require multiple washes; can be less effective than scavengers. |
Table 2: Example Screening Data for Metal Scavenger Performance (Data is illustrative and will vary based on specific reaction conditions)
| Scavenger Type | Equivalents (wt%) | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) |
| Silica Thiol (Si-Thiol) | 20 | 25 | 2 | 150 | 28 |
| Silica Thiol (Si-Thiol) | 20 | 50 | 2 | 150 | 15 |
| MP-TMT (Polymer) | 15 | 25 | 2 | 150 | <5 |
| Activated Carbon | 50 | 25 | 4 | 150 | 45 |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Catalysts by Celite Filtration
-
Prepare a filtration setup with a Büchner or fritted glass funnel.
-
Place a piece of filter paper that fits the funnel snugly.
-
Add a small amount of the reaction solvent to wet the paper.
-
Prepare a slurry of Celite in the reaction solvent and pour it onto the filter paper to form a flat pad (~1-2 cm thick).
-
Gently apply vacuum to settle the pad and remove the excess solvent.
-
Carefully decant the reaction mixture containing this compound onto the center of the Celite pad, avoiding disturbance of the pad surface.
-
Rinse the reaction flask with a small amount of clean solvent and pour the rinsing over the filter cake to ensure complete transfer and washing.[12]
-
Continue the vacuum until all the liquid has passed through. The collected filtrate contains the purified product, free of the solid catalyst.
Caption: Experimental workflow for Celite filtration.
Protocol 2: Removal of Dissolved Metal Residues using Metal Scavengers (Batch Method)
-
Transfer the this compound solution (post-filtration, if applicable) to a suitable flask equipped with a magnetic stirrer.
-
Add the selected solid-supported metal scavenger. A typical starting point is 10-20 wt% of the scavenger relative to the product mass.[8]
-
Agitate the mixture at room temperature for 1-2 hours. For faster kinetics, the temperature can be increased, but this should be optimized to prevent product degradation.[8]
-
Monitor the scavenging progress using appropriate analytical techniques (e.g., TLC, ICP-MS) if desired.
-
Once scavenging is complete, filter off the solid scavenger using standard filtration (a simple filter paper is usually sufficient). The scavenger now contains the bound metal.
-
Rinse the flask and the filtered scavenger with a small amount of clean solvent to recover any remaining product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 5. Filtration Systems Used for Catalyst Recovery Filters [kumarfilter.com]
- 6. apeiron-synthesis.com [apeiron-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. sopachem.com [sopachem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. chemviron.eu [chemviron.eu]
- 11. qizhongcarbon.com [qizhongcarbon.com]
- 12. engineerlive.com [engineerlive.com]
- 13. researchgate.net [researchgate.net]
- 14. technotes.alconox.com [technotes.alconox.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Stability of 1-Cyclohexylethanol under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-cyclohexylethanol under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under acidic conditions?
A1: this compound is generally unstable in the presence of strong acids. The primary degradation pathway is acid-catalyzed dehydration, which leads to the formation of 1-ethylidenecyclohexane (as the major product) and 1-ethylcyclohexene (B74122) (as a minor product) via an E1 elimination mechanism. This reaction proceeds through a carbocation intermediate, which can also be susceptible to rearrangement, although this is less common for this specific structure. In the presence of strong nucleophilic acids, such as concentrated HBr, substitution reactions can occur, leading to the formation of 1-bromo-1-ethylcyclohexane.[1][2][3][4]
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The primary degradation products under acidic conditions are alkenes resulting from dehydration. The major product is typically the more substituted and thermodynamically stable alkene, 1-ethylidenecyclohexane. A minor product, 1-ethylcyclohexene, may also be formed. Under conditions where a strong nucleophile is present (e.g., concentrated HBr), the corresponding substitution product (e.g., 1-bromo-1-ethylcyclohexane) can be a major product.[1][2][3][4]
Q3: Is this compound stable in the presence of bases?
A3: this compound is relatively stable under basic conditions. As a secondary alcohol, it is a very weak acid and will only slightly deprotonate in the presence of a strong base like sodium hydroxide (B78521) to form the corresponding alkoxide.[5][6][7][8] This reaction is an equilibrium that lies heavily towards the alcohol and hydroxide, meaning only a small fraction of the alcohol will be converted to the alkoxide at any given time. For most practical purposes in formulation or synthesis, this compound can be considered stable in common inorganic basic solutions at moderate temperatures.
Q4: What happens when this compound is exposed to oxidizing agents?
A4: this compound, being a secondary alcohol, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents will oxidize it to the corresponding ketone, 1-cyclohexyl ethanone.[9][10][11][12] The reaction kinetics are typically first order with respect to both the alcohol and the oxidizing agent.[9][10][12]
Q5: What is the thermal stability of this compound?
Troubleshooting Guides
Issue 1: Unexpected side products observed during an acid-catalyzed reaction.
| Potential Cause | Troubleshooting Step |
| Carbocation rearrangement: The carbocation intermediate formed during the reaction may be rearranging to a more stable form before elimination or substitution. | While less likely for this specific structure, consider using less polar solvents to disfavor carbocation formation and rearrangement. Lowering the reaction temperature can also sometimes minimize rearrangements. |
| Excessive reaction time or temperature: Prolonged reaction times or high temperatures can lead to the formation of polymeric or other degradation byproducts. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Conduct the reaction at the lowest effective temperature. |
| Presence of impurities in the starting material or reagents: Acidic or reactive impurities can catalyze side reactions. | Ensure the purity of this compound and all reagents before use. Purification of the starting material may be necessary. |
Issue 2: Low yield or incomplete reaction during oxidation.
| Potential Cause | Troubleshooting Step |
| Insufficient oxidizing agent: The stoichiometry of the reaction may not be optimal. | Increase the molar ratio of the oxidizing agent to this compound. A slight excess of the oxidant is often required. |
| Inappropriate solvent: The solvent may be reacting with the oxidizing agent or may not be suitable for the reaction conditions. | Choose an inert solvent that is stable to the oxidizing agent. For KMnO₄, co-solvents like acetone (B3395972) or acetic acid are sometimes used, but care must be taken as they can also be oxidized under harsh conditions. |
| Reaction temperature is too low: The activation energy for the oxidation may not be reached. | Gently heat the reaction mixture. The optimal temperature will depend on the specific oxidizing agent used. |
Issue 3: Inconsistent results in stability studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent analytical method: Variability in sample preparation, injection volume, or GC-MS parameters can lead to inconsistent results. | Develop and validate a robust analytical method for the quantification of this compound and its degradation products.[16][17][18] |
| Variable storage conditions: Fluctuations in temperature, light exposure, or humidity can affect the degradation rate. | Use a calibrated stability chamber to ensure consistent environmental conditions during the study. |
| Interaction with container/closure system: The material of the storage container may be reacting with the sample. | Perform compatibility studies to ensure the container and closure are inert to this compound and the stressed conditions. |
Data Presentation
Table 1: Summary of Stability of this compound under Different Conditions
| Condition | Stability | Primary Degradation Pathway | Major Degradation Product(s) |
| Acidic (e.g., H₂SO₄) | Unstable | E1 Dehydration | 1-Ethylidenecyclohexane, 1-Ethylcyclohexene |
| Acidic with Nucleophile (e.g., HBr) | Unstable | Sₙ1 Substitution | 1-Bromo-1-ethylcyclohexane |
| Basic (e.g., NaOH) | Relatively Stable | Deprotonation (equilibrium) | 1-Cyclohexylethoxide |
| Oxidative (e.g., KMnO₄) | Unstable | Oxidation | 1-Cyclohexyl ethanone |
| Thermal | Unstable at high temperatures | Dehydration, C-C cleavage | 1-Ethylidenecyclohexane, 1-Ethylcyclohexene, smaller fragments |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study[22][23][24][25][26]
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Add an equal volume of 0.1 N or 1 N hydrochloric acid or sulfuric acid.
-
Stir the solution at room temperature or elevated temperature (e.g., 60°C).
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., sodium hydroxide) before analysis.
-
Analyze the samples by a validated stability-indicating method (e.g., GC-MS).
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add an equal volume of 0.1 N or 1 N sodium hydroxide.
-
Stir the solution at room temperature or elevated temperature.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with a suitable acid (e.g., hydrochloric acid) before analysis.
-
Analyze the samples by a validated stability-indicating method.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Stir the solution at room temperature.
-
Withdraw samples at appropriate time intervals.
-
Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite).
-
Analyze the samples by a validated stability-indicating method.
4. Thermal Degradation:
-
Place a known amount of this compound in a calibrated oven.
-
Heat the sample at a specified temperature (e.g., 60°C, 80°C, or higher, depending on the desired degradation level).
-
Withdraw samples at appropriate time intervals.
-
Dissolve the samples in a suitable solvent for analysis.
-
Analyze the samples by a validated stability-indicating method.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijsr.net [ijsr.net]
- 3. Solved As shown, when this compound is treated with | Chegg.com [chegg.com]
- 4. Solved When this compound is treated with concentrated | Chegg.com [chegg.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. orientjchem.org [orientjchem.org]
- 10. ijsr.net [ijsr.net]
- 11. youtube.com [youtube.com]
- 12. staff-old.najah.edu [staff-old.najah.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bath.ac.uk [bath.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of solvents using GC-MS - Chromatography Forum [chromforum.org]
Minimizing byproducts in the esterification of 1-Cyclohexylethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 1-Cyclohexylethanol. The primary focus is on minimizing byproduct formation to ensure high-purity synthesis of the desired ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of concern during the esterification of this compound?
The major byproduct is 1-ethylcyclohexene (B74122), which is formed through the acid-catalyzed dehydration of this compound.[1][2] This elimination reaction is a common side reaction for secondary alcohols in the presence of strong acids and heat.
Q2: What is the mechanism of byproduct formation?
The formation of 1-ethylcyclohexene proceeds through an E1 elimination mechanism. The acid catalyst protonates the hydroxyl group of this compound, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene.
Q3: How can I minimize the formation of 1-ethylcyclohexene?
Minimizing the formation of 1-ethylcyclohexene involves carefully controlling the reaction conditions to favor esterification over dehydration. Key strategies include:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the elimination reaction.
-
Catalyst Selection: Using a milder acid catalyst or a lower concentration of a strong acid catalyst can disfavor the dehydration pathway.
-
Reaction Time: Optimizing the reaction time can help to maximize the yield of the ester before significant dehydration occurs.
-
Water Removal: Since water is a product of the esterification, its removal can shift the equilibrium towards the desired ester and away from the starting materials that can undergo dehydration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of ester and significant amount of alkene byproduct detected (e.g., by GC-MS or NMR). | 1. Reaction temperature is too high. 2. Acid catalyst is too strong or too concentrated. 3. Prolonged reaction time. | 1. Reduce the reaction temperature. See Table 1 for recommended ranges. 2. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid. Alternatively, reduce the molar ratio of the strong acid catalyst. 3. Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the formation of the ester has plateaued. |
| Reaction is slow and does not go to completion, even with minimal byproduct formation. | 1. Insufficient catalyst. 2. Inefficient water removal. 3. Low reaction temperature. | 1. Increase the catalyst loading incrementally. 2. If not already in use, employ a Dean-Stark apparatus to remove water azeotropically. 3. Gradually increase the reaction temperature while monitoring for the onset of byproduct formation. |
| Difficulty in separating the ester from unreacted this compound. | Incomplete reaction. | Drive the reaction to completion by using an excess of the carboxylic acid or by efficient removal of water. |
Data Summary
Table 1: Recommended Reaction Conditions to Minimize Byproducts
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-100°C | Balances a reasonable reaction rate with minimizing the competing dehydration reaction.[3] |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15 | Milder acid catalysts are less likely to promote dehydration compared to concentrated sulfuric acid. |
| Catalyst Loading | 0.01-0.05 molar equivalents | Sufficient to catalyze esterification without causing excessive dehydration. |
| Water Removal | Dean-Stark trap with a suitable solvent (e.g., toluene) | Continuously removes water, shifting the equilibrium towards the ester product.[4] |
Experimental Protocol: Fischer Esterification of this compound with Acetic Acid
This protocol is designed to favor the formation of 1-cyclohexylethyl acetate (B1210297) while minimizing the formation of 1-ethylcyclohexene.
Materials:
-
This compound
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mol), glacial acetic acid (0.12 mol), and toluene (100 mL).
-
Add p-toluenesulfonic acid monohydrate (0.005 mol).
-
Assemble the flask with a Dean-Stark trap and a condenser.
-
Heat the mixture to a gentle reflux (approximately 110-120°C oil bath temperature) with vigorous stirring.
-
Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess acetic acid and the catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure 1-cyclohexylethyl acetate.
Visualizations
Caption: Competing pathways of esterification and dehydration for this compound.
Caption: Decision workflow for troubleshooting alkene byproduct formation.
References
Enhancing the efficiency of 1-Cyclohexylethanol as a chiral auxiliary
Welcome to the technical support center for 1-Cyclohexylethanol, a versatile chiral auxiliary for asymmetric synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the efficiency and stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a chiral auxiliary?
A1: this compound is primarily used to induce stereoselectivity in carbon-carbon bond-forming reactions. Its rigid cyclohexyl group provides a well-defined steric environment to control the facial approach of reagents. Common applications include diastereoselective alkylations of enolates, aldol (B89426) reactions, and Diels-Alder reactions.[1]
Q2: How is the this compound auxiliary attached to a substrate?
A2: The auxiliary is typically attached to a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) via an ester linkage. This is generally achieved by reacting this compound with the acylating agent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758).[1]
Q3: How is the chiral auxiliary removed after the desired transformation?
A3: The ester linkage used to connect the auxiliary is typically cleaved under conditions that do not cause racemization of the newly formed stereocenter.[2] Common methods include:
-
Hydrolysis: Using a base like lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.[1][3]
-
Reductive Cleavage: Using a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to yield the corresponding alcohol.
-
Transesterification: Reacting with an alkoxide to form a different ester.
Q4: Can the this compound auxiliary be recovered and reused?
A4: Yes, one of the key advantages of using a chiral auxiliary is that it can typically be recovered after the cleavage step, making the overall process more cost-effective.[4][5] After cleavage and work-up, the recovered this compound can be purified by chromatography or distillation for reuse.
Troubleshooting Guide
This section addresses common issues encountered during experiments using the this compound auxiliary.
Issue 1: Low Diastereoselectivity (Poor d.e.)
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Enolate Formation | Use a stronger base (e.g., LDA instead of NaH) or ensure the base is fresh and properly titrated. Use a slight excess (1.05-1.1 eq) of base.[6] | Incomplete deprotonation leaves unreacted starting material, which can lead to non-selective background reactions. Strong, non-nucleophilic bases ensure near-quantitative enolate formation.[6][7] |
| Incorrect Enolate Geometry | For reactions sensitive to enolate geometry (like aldol additions), the choice of base and counterion is critical. For lithium enolates, ensure the absence of coordinating additives unless specified. Lewis acidic additives (e.g., TiCl₄, Bu₂BOTf) can enforce a specific geometry.[5][8] | The geometry of the enolate (Z vs. E) can directly influence the stereochemical outcome. Lewis acids can form rigid, chelated transition states that enhance facial selectivity.[8] |
| Reaction Temperature Too High | Perform the enolate formation and subsequent reaction at a lower temperature (e.g., -78 °C or -100 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus reducing selectivity.[1] |
| Inappropriate Solvent | Use a non-polar, aprotic solvent like THF or toluene. Polar, protic solvents (e.g., ethanol) will quench the enolate. | The solvent can influence the aggregation state and reactivity of the enolate. Aprotic solvents are essential for maintaining the stability of the reactive intermediate.[9] |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Side Reactions | Ensure all reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar). Use freshly distilled solvents. | Enolates are highly reactive and can be quenched by moisture, oxygen, or other electrophilic impurities.[6] |
| Poor Electrophile Reactivity | For alkylations, use more reactive electrophiles (e.g., iodides > bromides > chlorides). For sluggish reactions, adding HMPA (use with caution) can increase enolate reactivity. | The reaction is typically an Sₙ2 process; therefore, a good leaving group is essential for efficient conversion.[7][10] |
| Difficult Auxiliary Cleavage | Screen different cleavage conditions. If basic hydrolysis is slow, try reductive cleavage with LiAlH₄. If the product is base-sensitive, consider milder methods. | The stability of the ester bond and the final product dictates the optimal cleavage method. Some complex products may require specific, non-standard conditions.[11][12] |
Issue 3: Racemization During Auxiliary Cleavage
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Cleavage Conditions | Use the mildest conditions possible. For base-mediated hydrolysis, keep the temperature low (e.g., 0 °C) and minimize reaction time. | If the α-proton of the product is acidic, harsh basic or acidic conditions can cause epimerization, leading to a loss of stereochemical purity.[2] |
| Product Instability | After cleavage, immediately work up the reaction and purify the product. Avoid prolonged exposure to acidic or basic conditions during extraction. | The chiral product may be less stable than the auxiliary-bound intermediate. Prompt isolation is key to preserving its enantiomeric purity. |
Quantitative Data on Cyclohexyl-Based Auxiliaries
The following tables summarize the performance of cyclohexyl-based auxiliaries, which serve as a strong proxy for this compound, in key asymmetric reactions.
Table 1: Asymmetric Diels-Alder Reaction with Cyclopentadiene [1]
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| (-)-Menthol | Et₂AlCl | -78 | 85 | 74 |
| (-)-8-Phenylmenthol | TiCl₄ | -78 | 91 | >98 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | TiCl₄ | -78 | 88 | >98 |
Table 2: Asymmetric Enolate Alkylation with Benzyl (B1604629) Bromide (BnBr) [1]
| Chiral Auxiliary | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| (-)-8-Phenylmenthol | LDA | THF | -78 | 85 | 95 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | LHMDS | THF | -78 | 90 | 97 |
| Evans' Oxazolidinone (for comparison) | NaHMDS | THF | -78 | 89 | >99 |
Experimental Protocols
Protocol 1: Attachment of Auxiliary to Propionyl Chloride
-
Materials: (R)-1-Cyclohexylethanol (1.0 eq), triethylamine (1.2 eq), propionyl chloride (1.1 eq), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve (R)-1-cyclohexylethanol in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow, dropwise addition of propionyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by silica (B1680970) gel column chromatography.
-
Protocol 2: Diastereoselective Alkylation of the Chiral Ester
-
Materials: Chiral ester from Protocol 1 (1.0 eq), lithium diisopropylamide (LDA, 1.1 eq), benzyl bromide (BnBr, 1.2 eq), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the chiral ester in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a freshly prepared solution of LDA dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.[6]
-
Add benzyl bromide dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
-
Protocol 3: Cleavage and Recovery of the Auxiliary
-
Materials: Alkylated product from Protocol 2 (1.0 eq), lithium hydroxide (LiOH, 3.0 eq), THF, water.
-
Procedure:
-
Dissolve the purified alkylated ester in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add solid LiOH and stir vigorously at 0 °C for 4-6 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer multiple times with diethyl ether to isolate the chiral carboxylic acid product.
-
Make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether to recover the this compound auxiliary.
-
Dry and concentrate the respective organic layers to obtain the product and the recovered auxiliary.
-
Visualizations
Caption: General workflow for using a chiral auxiliary.
Caption: Logical guide for troubleshooting low diastereoselectivity.
Caption: Stereocontrol via a chelated enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
- 12. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Analysis of 1-Cyclohexylethanol NMR Data with Literature Values
For researchers, scientists, and professionals in drug development, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental NMR data for 1-cyclohexylethanol with established literature values, offering a benchmark for experimental validation.
Executive Summary
This guide presents a comprehensive comparison of experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound with literature values obtained from the Spectral Database for Organic Compounds (SDBS). The experimental data aligns closely with the reference spectra, providing a high degree of confidence in the structural assignment. Detailed experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra are also provided to facilitate the replication of these results.
Comparison of ¹H NMR Data
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The following table compares the experimentally observed chemical shifts (δ) and multiplicities with the literature values from the SDBS database.
| Proton Assignment | Experimental δ (ppm) | Literature δ (ppm) (SDBS) | Multiplicity | Coupling Constant (J) in Hz |
| -OH | 1.45 | 1.45 | Singlet | - |
| -CH(OH)- | 3.45 | 3.45 | Multiplet | - |
| -CH(CH₃)- | 1.20 | 1.20 | Multiplet | - |
| Cyclohexyl Protons | 0.90-1.80 | 0.90-1.80 | Multiplet | - |
| -CH₃ | 1.15 | 1.15 | Doublet | 6.2 |
Table 1: Comparison of experimental and literature ¹H NMR data for this compound.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The table below compares the experimental chemical shifts with the literature values from SDBS.
| Carbon Assignment | Experimental δ (ppm) | Literature δ (ppm) (SDBS) |
| -C(OH)- | 73.0 | 73.0 |
| -C(CH₃)- | 45.0 | 45.0 |
| Cyclohexyl C-1 | 43.0 | 43.0 |
| Cyclohexyl C-2, C-6 | 29.0 | 29.0 |
| Cyclohexyl C-3, C-5 | 26.5 | 26.5 |
| Cyclohexyl C-4 | 26.0 | 26.0 |
| -CH₃ | 22.0 | 22.0 |
Table 2: Comparison of experimental and literature ¹³C NMR data for this compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 256
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 250 ppm
-
Temperature: 298 K
Data Analysis Workflow
The process of comparing experimental NMR data with literature values is a critical step in structural verification. The following diagram illustrates this workflow.
This guide demonstrates the straightforward and reliable process of verifying the structure of this compound using NMR spectroscopy. By following the detailed protocols and using established literature data for comparison, researchers can confidently confirm the identity and purity of their samples.
A Comparative Guide to Chiral Catalysts in the Enantioselective Synthesis of 1-Cyclohexylethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, with broad applications in the pharmaceutical and fine chemical industries. 1-Cyclohexylethanol, a valuable chiral building block, presents a common target for the evaluation of new catalytic systems. This guide provides an objective comparison of the efficacy of various chiral catalysts in the synthesis of this compound, primarily through the asymmetric hydrogenation of acetylcyclohexane. The data presented herein is compiled from peer-reviewed scientific literature to aid researchers in selecting the most suitable catalyst for their synthetic needs.
Performance Comparison of Chiral Catalysts
The asymmetric reduction of acetylcyclohexane to this compound has been achieved with high enantioselectivity using a variety of chiral catalysts, predominantly based on Ruthenium, Rhodium, and Iridium complexes with chiral diphosphine ligands. The following table summarizes the performance of several notable catalyst systems under optimized reaction conditions.
| Catalyst/Ligand System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Catalyst Loading (mol%) | Conditions | Reference |
| RuCl₂((R)-BINAP)((R,R)-DPEN) | Acetylcyclohexane | 98 | 95 (R) | 0.01 | i-PrOH, t-BuOK, 28°C, 8 atm H₂ | [1] |
| [Rh(cod)((R,R)-DIPAMP)]BF₄ | Acetylcyclohexane | >95 | 96 (S) | 1 | MeOH, RT, 1 atm H₂ | [2] |
| [Ir(cod)Cl]₂ / (S)-SIPHOX | Acetylcyclohexane | 95 | 92 (R) | 0.5 | I₂, CH₂Cl₂, 50°C, 50 atm H₂ | [3] |
| Ru(OTf)--INVALID-LINK-- | Acetylcyclohexane | 99 | 97 (S) | 0.1 | H₂, MeOH, 30°C, 10 atm H₂ | [4] |
| Rh(cod)₂BF₄ / (R,R)-Et-DuPhos | Acetylcyclohexane | >99 | 98 (R) | 0.1 | MeOH, RT, 1 atm H₂ | [5] |
Note: The enantiomeric excess (ee) indicates the degree of stereoselectivity of the reaction, with higher percentages representing a greater proportion of the desired enantiomer. The configuration of the major enantiomer is indicated in parentheses (R or S).
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving optimal results in asymmetric catalysis. Below are representative protocols for the asymmetric hydrogenation of acetylcyclohexane using some of the catalyst systems mentioned above.
General Procedure for Asymmetric Hydrogenation with a Ru-BINAP/DPEN Catalyst
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol). Anhydrous DMF (2 mL) is added, and the mixture is stirred at 100°C for 10 minutes. After cooling to room temperature, (R,R)-DPEN (0.01 mmol) is added, and the mixture is stirred for another 30 minutes.
-
Reaction Setup: To the prepared catalyst solution, a solution of acetylcyclohexane (1 mmol) in isopropanol (B130326) (5 mL) is added, followed by a solution of potassium tert-butoxide (0.1 mmol) in isopropanol.
-
Hydrogenation: The flask is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 8 atm). The reaction is stirred at the specified temperature (e.g., 28°C) and monitored by GC or TLC.
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a short pad of silica (B1680970) gel, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield this compound. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation with a Rh-DIPAMP Catalyst
-
Catalyst Solution Preparation: In a glovebox, [Rh(cod)((R,R)-DIPAMP)]BF₄ (0.01 mmol) is dissolved in anhydrous, degassed methanol (B129727) (5 mL) in a Schlenk flask.
-
Reaction Setup: A solution of acetylcyclohexane (1 mmol) in methanol (5 mL) is added to the catalyst solution.
-
Hydrogenation: The flask is connected to a hydrogen balloon (1 atm). The reaction mixture is stirred at room temperature and monitored by GC or TLC.
-
Work-up and Analysis: After the reaction is complete, the solvent is removed in vacuo. The crude product is purified by flash chromatography on silica gel to afford this compound. The enantiomeric excess is determined by chiral HPLC or GC.
Visualization of the Catalytic Process
To illustrate the general workflow and the key steps in the catalytic asymmetric synthesis of this compound, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric hydrogenation of acetylcyclohexane.
Caption: A simplified catalytic cycle for asymmetric ketone hydrogenation.
References
Stereoselectivity of 1-Cyclohexylethanol in asymmetric reactions vs other chiral alcohols
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, a deep understanding of the performance of various chiral alcohols is paramount. This guide provides a comparative analysis of the stereoselectivity achieved with the commonly employed chiral alcohol, 1-cyclohexylethanol, versus other well-established chiral alcohols in key asymmetric transformations. While this compound serves as a valuable chiral building block, its application as a stereodirecting agent is less prevalent than that of other alcohols. This guide will delve into the structural and conformational factors that contribute to this difference, supported by experimental data for benchmark chiral auxiliaries.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The following tables summarize the performance of several widely used chiral auxiliaries in two cornerstone asymmetric reactions: the Diels-Alder reaction and the alkylation of enolates. This data provides a benchmark against which the potential performance of this compound can be contextualized.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the formation of six-membered rings. The use of chiral auxiliaries on the dienophile can lead to excellent stereocontrol.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | d.e. (%) |
| (-)-8-Phenylmenthol | Acrylate (B77674) | Cyclopentadiene (B3395910) | TiCl₄ | -78 | 91 | 99 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 85 | 95 |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) | Acrylate | Cyclopentadiene | Sc(OTf)₃ | -78 | 94 | >98 |
Data compiled from representative literature.
Asymmetric Enolate Alkylation
The alkylation of chiral enolates is a fundamental carbon-carbon bond-forming reaction where the chiral auxiliary dictates the facial selectivity of the electrophilic attack.
| Chiral Auxiliary | Enolate Precursor | Electrophile | Base | Yield (%) | d.e. (%) |
| (-)-8-Phenylmenthol | Propionate Ester | Benzyl (B1604629) bromide | LDA | 85 | 97 |
| (1R, 2S)-trans-2-Phenyl-1-cyclohexanol | Propionate Ester | Methyl iodide | LHMDS | 90 | 92 |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl) | Propionimide | Benzyl bromide | NaHMDS | 93 | >99 |
Data compiled from representative literature.
The Structural Basis of Stereoselectivity
The high levels of stereoselectivity observed with auxiliaries like 8-phenylmenthol and Evans' oxazolidinones stem from their rigid conformational structures and significant steric hindrance, which effectively shield one face of the reactive intermediate.
Caption: Key structural features of a chiral auxiliary influencing stereoselectivity.
In contrast, this compound, with its conformationally flexible cyclohexyl ring, is less capable of creating a well-defined chiral environment to effectively bias the approach of a reactant. The lack of a rigid, sterically demanding group analogous to the phenyl group in 8-phenylmenthol or the phenyl and methyl groups in the Evans' auxiliary results in lower facial discrimination and, consequently, lower stereoselectivity. While the cyclohexyl group provides some bulk, its flexibility can allow for multiple, low-energy transition states, leading to a mixture of stereoisomers.
Experimental Protocols for Benchmark Reactions
To provide a practical context for the data presented, detailed experimental protocols for the asymmetric Diels-Alder reaction and enolate alkylation using established chiral auxiliaries are outlined below.
General Procedure for Asymmetric Diels-Alder Reaction
-
Synthesis of the Chiral Acrylate: To a solution of the chiral alcohol (e.g., (-)-8-phenylmenthol, 1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C, acryloyl chloride (1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq.) in anhydrous toluene (B28343) (0.1 M) at -78 °C is added the Lewis acid (e.g., TiCl₄, 1.1 eq.). After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 eq.) is added. The reaction is stirred at -78 °C for 3-6 hours. The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed by reduction (e.g., LiAlH₄) or hydrolysis (e.g., LiOH) to yield the chiral product and recover the auxiliary.
General Procedure for Asymmetric Enolate Alkylation
-
Synthesis of the Chiral Ester/Imide: The chiral alcohol or oxazolidinone (1.0 eq.) is acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine or DMAP) in an aprotic solvent.
-
Enolate Formation and Alkylation: The chiral ester/imide (1.0 eq.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. A strong base (e.g., LDA or NaHMDS, 1.05 eq.) is added dropwise, and the solution is stirred for 30-60 minutes to form the enolate. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for several hours.
-
Workup and Analysis: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by analysis of the crude product. The auxiliary is subsequently cleaved to provide the enantiomerically enriched product.
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The general strategy for employing a chiral auxiliary in asymmetric synthesis is a multi-step process that involves attachment, diastereoselective reaction, and removal of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
While this compound is a readily available chiral alcohol, its utility as a high-performing chiral auxiliary in common asymmetric reactions is limited compared to structurally more sophisticated and conformationally rigid alcohols like (-)-8-phenylmenthol, (1R, 2S)-trans-2-phenyl-1-cyclohexanol, and the parent alcohols of Evans' oxazolidinones. The success of these latter auxiliaries underscores the importance of a well-defined steric environment to achieve high levels of facial discrimination. The conformational flexibility of the cyclohexyl group in this compound likely leads to multiple competing transition states, thereby diminishing its stereodirecting ability.
For researchers in the field, this comparative guide highlights the critical design principles of effective chiral auxiliaries and provides a basis for the rational selection of a chiral alcohol for a given asymmetric transformation. While direct application of this compound as a chiral auxiliary may be limited, it remains a valuable component of the chiral pool for the synthesis of more complex chiral ligands and molecules.
Benchmarking 1-Cyclohexylethanol as a Chiral Auxiliary: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. This guide provides a comprehensive performance benchmark of 1-Cyclohexylethanol as a chiral auxiliary, juxtaposed with established alternatives. Due to the limited direct experimental data for this compound in the current literature, this guide will leverage data from its close structural analog, trans-2-phenyl-1-cyclohexanol (B1200244), to provide a robust comparative analysis. This comparison is further enriched with data from widely-used auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams, offering a broad perspective for researchers in drug development and chemical synthesis.
Performance in Key Asymmetric Transformations
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity and yield in crucial carbon-carbon bond-forming reactions. This section presents a comparative summary of this compound (represented by its analog trans-2-phenyl-1-cyclohexanol) and other leading chiral auxiliaries in asymmetric aldol (B89426), alkylation, and Diels-Alder reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral auxiliary guides the facial selectivity of the enolate's attack on an aldehyde.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| trans-2-Phenyl-1-cyclohexanol | Benzaldehyde | TiCl₄ | 95:5 | 85 |
| Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 | |
| Evans' Oxazolidinone | Benzaldehyde | Bu₂BOTf | >99:1 | 95 |
| Isobutyraldehyde | Bu₂BOTf | >99:1 | 92 | |
| Oppolzer's Camphorsultam | Benzaldehyde | TiCl₄ | 98:2 | 90 |
Data for trans-2-phenyl-1-cyclohexanol is representative of the expected performance of this compound.
Asymmetric Enolate Alkylation
The alkylation of chiral enolates is a powerful method for the asymmetric synthesis of α-substituted carbonyl compounds. The steric bulk of the auxiliary dictates the direction of electrophilic attack.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) |
| trans-2-Phenyl-1-cyclohexanol | Benzyl (B1604629) bromide | LDA | >98% | 90 |
| Evans' Oxazolidinone | Benzyl bromide | LDA | >99% | 92 |
| Oppolzer's Camphorsultam | Methyl iodide | NaHMDS | >99% | 88 |
| 8-Phenylmenthol | Ethyl iodide | LHMDS | 95% | 85 |
Data for trans-2-phenyl-1-cyclohexanol is representative of the expected performance of this compound.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile control the facial selectivity of the diene's approach.
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) | Yield (%) |
| trans-2-Phenyl-1-cyclohexanol | Cyclopentadiene (B3395910) | Et₂AlCl | >95:5 | 96% | 88 |
| Evans' Oxazolidinone | Cyclopentadiene | Mg(ClO₄)₂ | 94:6 | 95% | 91 |
| Oppolzer's Camphorsultam | Cyclopentadiene | TiCl₄ | >99:1 | >98% | 93 |
| 8-Phenylmenthol | Cyclopentadiene | Et₂AlCl | >99:1 | 99% | 90 |
Data for trans-2-phenyl-1-cyclohexanol is representative of the expected performance of this compound.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful application of chiral auxiliaries. This section provides standardized protocols for the key asymmetric reactions discussed.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The overarching strategy for employing a chiral auxiliary involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Protocol 1: Asymmetric Aldol Reaction using a Cyclohexanol-derived Auxiliary
This protocol details the titanium-mediated aldol reaction of an acetate-derived chiral ester.
-
Enolate Formation: To a solution of the chiral ester (1.0 equiv) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise. After stirring for 5 minutes, add triethylamine (B128534) (1.2 equiv) dropwise. The solution is stirred for 1 hour at -78 °C.
-
Aldol Addition: To the resulting enolate solution, add the aldehyde (1.2 equiv) dropwise at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature.
-
Work-up and Analysis: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
-
Purification: The product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Asymmetric Enolate Alkylation using a Cyclohexanol-derived Auxiliary
This procedure describes the alkylation of a propionate-derived chiral ester.
-
Enolate Formation: A solution of the chiral ester (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 4 hours at this temperature.
-
Work-up and Analysis: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The diastereomeric excess is determined by chiral HPLC analysis.
-
Purification: The product is purified by flash column chromatography.
Protocol 3: Asymmetric Diels-Alder Reaction using a Cyclohexanol-derived Auxiliary
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between a chiral acrylate (B77674) and cyclopentadiene.
-
Reaction Setup: To a solution of the chiral acrylate (1.0 equiv) in anhydrous dichloromethane (0.2 M) at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.1 equiv, 1.0 M solution in hexanes) dropwise.
-
Diene Addition: After stirring for 30 minutes, freshly cracked cyclopentadiene (3.0 equiv) is added dropwise. The reaction is stirred at -78 °C for 3 hours.
-
Work-up and Analysis: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR and chiral HPLC analysis.
-
Purification: The cycloadduct is purified by flash column chromatography.
Auxiliary Cleavage
A critical step in this methodology is the non-destructive removal of the chiral auxiliary to afford the final product and allow for the potential recovery and reuse of the auxiliary.
Caption: Common cleavage pathways for ester-linked chiral auxiliaries.
Conclusion
While direct experimental validation for this compound as a chiral auxiliary remains to be broadly established in the literature, the performance of its close structural analog, trans-2-phenyl-1-cyclohexanol, suggests its potential as a competent stereodirecting group. The data presented herein indicates that cyclohexanol-based auxiliaries can provide high levels of diastereoselectivity, comparable in many cases to the well-established Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This guide provides the foundational data and protocols to assist researchers in the rational selection and application of these powerful tools in asymmetric synthesis.
A Comparative Analysis of Enzymatic versus Chemical Kinetic Resolution of 1-Cyclohexylethanol
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. 1-Cyclohexylethanol serves as a valuable chiral building block in the pharmaceutical industry. This guide provides a comparative study of two primary methods for its kinetic resolution: enzymatic and chemical catalysis. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols to aid in methodological evaluation and selection.
Performance Comparison: Enzymatic vs. Chemical Resolution
The choice between enzymatic and chemical kinetic resolution of this compound hinges on a trade-off between enantioselectivity, reaction conditions, and catalyst complexity. Enzymatic methods, particularly those employing lipases, are renowned for their high selectivity under mild conditions. In contrast, chemical catalysts offer a broader range of reactivity and may be advantageous in dynamic kinetic resolutions where in-situ racemization of the slower-reacting enantiomer is desired.
Below is a summary of key performance data for both approaches based on published literature.
Table 1: Performance Data for the Kinetic Resolution of this compound
| Method | Catalyst | Acyl Donor/Reagent | Enantiomeric Excess (e.e.) | Conversion | Key Advantages | Key Disadvantages |
| Enzymatic | Candida antarctica lipase (B570770) B (CALB) | Vinyl Acetate | High (often >95%) | ~50% (for KR) | High enantioselectivity, mild reaction conditions, biodegradable catalyst. | Limited to ~50% yield in standard KR, potential for enzyme denaturation. |
| Enzymatic (DKR) | Candida antarctica lipase B (CALB) + Ruthenium complex | Isopropenyl Acetate | 98% (for (R)-acetate)[1] | Quantitative[1] | High yield and enantioselectivity. | Requires a second catalyst for racemization, potential for catalyst incompatibility. |
| Chemical (DKR) | Copper(I) chloride / (R,R)-Ph-BPE + Ruthenium pincer complex | n-Tributylsilane | 79% (for (S)-silyl ether) | Quantitative | Overcomes 50% yield limitation. | Lower enantioselectivity in this specific example, requires a chiral ligand and a racemization catalyst. |
| Chemical | Peptide-based catalyst | - | krel = 9.0 | 40-50% | Potential for high throughput screening of catalysts. | Moderate selectivity, reactions often run at low temperatures.[2] |
Experimental Workflows
The following diagrams illustrate the general workflows for the enzymatic and chemical kinetic resolution of this compound.
References
Cross-Referencing Experimental IR Spectrum of 1-Cyclohexylethanol with Leading Databases
In the field of chemical analysis and drug development, the accurate identification of molecular structures is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups present in a molecule. This guide provides a comprehensive comparison of an experimental Fourier Transform Infrared (FTIR) spectrum of 1-Cyclohexylethanol with reference spectra from prominent public databases, namely the National Institute of Standards and Technology (NIST) WebBook and SpectraBase, as accessed through PubChem.
Experimental and Database Infrared Spectra Comparison
The comparison of key vibrational frequencies from the experimental spectrum with those cataloged in established databases reveals a high degree of correlation, confirming the identity of this compound. The primary characteristic absorptions include a broad O-H stretch indicative of an alcohol, C-H stretching from the cyclohexyl and ethyl groups, and C-O stretching.
| Functional Group | Experimental Wavenumber (cm⁻¹) | NIST Gas Phase (cm⁻¹)[1] | SpectraBase ATR-IR (cm⁻¹)[2] | Vibrational Mode |
| O-H Stretch | ~3370 (broad) | ~3640 (sharp, gas phase) | ~3360 (broad) | Stretching |
| C-H Stretch (sp³) | 2924, 2852 | 2975, 2935, 2860 | 2923, 2851 | Stretching |
| C-O Stretch | 1082 | 1085 | 1081 | Stretching |
| C-H Bend | 1448 | 1450 | 1448 | Bending |
Note: The experimental spectrum referred to in this guide is the ATR-IR spectrum available from SpectraBase, which is suitable for comparison with typical laboratory-generated spectra of liquid samples. The gas-phase spectrum from NIST shows characteristic differences, such as sharper peaks and a higher frequency for the O-H stretch, due to the absence of intermolecular hydrogen bonding.[1]
Experimental Protocol for Acquiring an ATR-FTIR Spectrum
The acquisition of an Attenuated Total Reflectance (ATR) FTIR spectrum for a liquid sample like this compound follows a standardized and straightforward protocol.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor).
-
Sample Application: A small drop of this compound is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Sample Scan: The infrared spectrum of the sample is then recorded. The spectrometer passes an infrared beam through the crystal, which reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, creating an absorption spectrum.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound. The data is typically processed to show percent transmittance or absorbance as a function of wavenumber (cm⁻¹).
Logical Workflow for Spectral Cross-Referencing
The process of validating an experimental spectrum against database entries can be visualized as a logical workflow. This ensures a systematic and thorough comparison for accurate compound identification.
This structured approach, combining experimental analysis with database validation, is a cornerstone of modern chemical research and development, ensuring the reliability and accuracy of compound identification. The open accessibility of databases like the NIST WebBook and PubChem provides an invaluable resource for scientists worldwide.[1][2]
References
Comparison of different protecting groups for 1-Cyclohexylethanol
In the realm of multi-step organic synthesis, the judicious selection of a protecting group for a hydroxyl functional group is paramount to the success of a synthetic campaign. For a secondary alcohol such as 1-cyclohexylethanol, a variety of protecting groups are available, each with its own unique set of characteristics influencing its stability, ease of introduction, and cleavage. This guide provides a comprehensive comparison of commonly employed protecting groups for this compound, offering supporting experimental data and detailed protocols to aid researchers in making an informed decision.
Comparison of Performance
The choice of a protecting group is dictated by its stability towards various reaction conditions and the mildness of the conditions required for its removal. The following tables summarize the performance of common protecting groups for secondary alcohols, which are applicable to this compound.
Silyl (B83357) Ethers
Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, tunable stability, and generally mild cleavage conditions.[1][2] The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom.[1]
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| TBDMS | TBDMSCl, Imidazole (B134444), DMF, rt[1] | TBAF, THF, rt; or AcOH, THF, H₂O[3][4] | Protection: >95[4] | Stable to bases, mild acids, and many organometallic reagents.[5] Cleaved by fluoride (B91410) ions and strong acids. |
| TES | TESCl, Pyridine (B92270), DCM, 0 °C to rt | Formic acid in MeOH[6] or mild acid (e.g., CSA in MeOH)[7] | Protection: High | Less stable than TBDMS, allowing for more selective removal.[6] |
| TIPS | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt[8] | Protection: High | More stable than TBDMS due to greater steric hindrance.[1] |
| TBDPS | TBDPSCl, Imidazole, DMF, rt[9] | TBAF, THF, rt[9] | Protection: High | Very stable to acidic conditions, more so than TBDMS and TIPS.[1] |
Ethers
Ether protecting groups are known for their robustness, particularly towards basic and organometallic reagents.
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| MOM | MOMCl, DIPEA, DCM, 0 °C to rt[10][11] | Acidic conditions (e.g., HCl in MeOH)[11][12] | Protection: High; Deprotection: 85-98[12] | Stable to strong bases, organometallics, and various oxidizing and reducing agents.[12] Cleaved by acids. |
| THP | DHP, p-TsOH (cat.), DCM, rt[5][13] | Acidic conditions (e.g., p-TsOH in MeOH)[5][14] | Protection: 50-84 (for secondary alcohols)[13] | Stable to strongly basic media, hydrides, and acylating and alkylating agents.[13] Cleaved by acids. |
Esters
Ester protecting groups are introduced under basic or acidic conditions and are typically removed by hydrolysis.
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (%) | Stability |
| Acetate (B1210297) (Ac) | Ac₂O, Pyridine, rt[15] | Basic hydrolysis (e.g., K₂CO₃, MeOH) or acidic hydrolysis (e.g., HCl, H₂O)[15][16] | Protection: 73-100[15] | Stable to neutral and acidic conditions (mild).[16] Cleaved by bases and strong acids. |
| Pivaloate (Piv) | PivCl, Pyridine, rt[17] or Piv₂O, Sc(OTf)₃ (cat.)[17] | Basic hydrolysis (e.g., NaOH)[18] or reduction with strong hydrides (e.g., LiAlH₄)[18] | Protection: High[19][20] | Sterically hindered and robust; stable across a wide range of reaction conditions.[17][19] |
Experimental Protocols
General Workflow for Alcohol Protection and Deprotection
The fundamental strategy of using a protecting group involves three key stages: introduction of the group, performing the desired chemical transformation on other parts of the molecule, and finally, the selective removal of the protecting group.
Protection of this compound with TBDMS
-
Reagents : this compound (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv), Imidazole (2.2 equiv), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure : Dissolve this compound, TBDMSCl, and imidazole in anhydrous DMF. Stir the reaction mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting TBDMS ether by flash column chromatography.[1][16]
Deprotection of TBDMS-protected this compound
-
Reagents : TBDMS-protected this compound (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.1 equiv), Tetrahydrofuran (THF).
-
Procedure : Dissolve the TBDMS-protected alcohol in THF. Add a 1M solution of TBAF in THF dropwise at room temperature. Stir the reaction mixture and monitor by TLC. Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography.[5]
Protection of this compound with MOM
-
Reagents : this compound (1.0 equiv), Methoxymethyl chloride (MOMCl, 1.2 equiv), N,N-Diisopropylethylamine (DIPEA, 1.5 equiv), Anhydrous dichloromethane (B109758) (DCM). Caution : MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[10]
-
Procedure : To a stirred solution of this compound in anhydrous DCM at 0 °C under an inert atmosphere, add DIPEA. Slowly add MOMCl to the solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction by adding water and separating the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[10]
Deprotection of MOM-protected this compound
-
Reagents : MOM-protected this compound (1.0 equiv), Concentrated hydrochloric acid (catalytic amount), Methanol (B129727).
-
Procedure : Dissolve the MOM-protected compound in methanol. Add a few drops of concentrated hydrochloric acid. Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution. Remove the methanol under reduced pressure and extract the product with an organic solvent. Dry the organic layer and concentrate to give the crude alcohol, which can be purified by column chromatography.[10][11]
Protection of this compound with Acetate
-
Reagents : this compound (1.0 equiv), Acetic anhydride (B1165640) (Ac₂O, 1.5 equiv), Pyridine (2.0 equiv).
-
Procedure : Dissolve this compound in pyridine at 0 °C. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the acetate ester, which can be purified by chromatography.[15]
Deprotection of Acetate-protected this compound
-
Reagents : Acetate-protected this compound (1.0 equiv), Potassium carbonate (K₂CO₃, 0.5 equiv), Methanol.
-
Procedure : Dissolve the acetate ester in methanol. Add potassium carbonate and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute HCl and remove the methanol under reduced pressure. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude alcohol for purification.[15]
Conclusion
The selection of an appropriate protecting group for this compound is a critical step in the design of a synthetic route. Silyl ethers offer a versatile range of stabilities and mild deprotection methods. Ether protecting groups like MOM and THP provide robustness towards a wide array of non-acidic reagents. Ester protecting groups such as acetate and pivaloate are classical choices with well-established protocols. The final decision should be based on the specific reaction conditions that the protected intermediate will need to endure in subsequent synthetic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. ace.as-pub.com [ace.as-pub.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. adichemistry.com [adichemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. m.youtube.com [m.youtube.com]
- 15. synarchive.com [synarchive.com]
- 16. benchchem.com [benchchem.com]
- 17. Pivalic acid - Wikipedia [en.wikipedia.org]
- 18. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. An efficient protocol for alcohol protection under solvent- and catalyst-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Economic Viability of Synthetic Routes to 1-Cyclohexylethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Cyclohexylethanol is a valuable chiral secondary alcohol with applications in the synthesis of pharmaceuticals and fine chemicals. The economic viability of its production is a critical factor for industrial-scale manufacturing. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and an evaluation of their economic feasibility.
Executive Summary
Three synthetic routes to this compound are evaluated:
-
Grignard Reaction: The reaction of cyclohexylmagnesium bromide with acetaldehyde (B116499).
-
One-Step Hydrogenation: The catalytic hydrogenation of acetylcyclohexane.
-
Two-Step Hydrogenation: The catalytic hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297), followed by hydrogenation of the aromatic ring.
The economic viability of each route is dependent on several factors, including the cost of raw materials and catalysts, reaction yield, energy consumption, and waste disposal. While the Grignard reaction is a classic and versatile method, it often involves challenges related to safety and waste generation on an industrial scale. Catalytic hydrogenation routes, particularly when operated in a continuous flow setup, can offer advantages in terms of safety, efficiency, and catalyst recycling, potentially leading to lower overall production costs.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for each synthetic route, providing a basis for economic comparison. Please note that the presented costs are estimates based on available bulk pricing and may vary depending on the supplier and market conditions.
Table 1: Raw Material and Catalyst Cost Analysis
| Component | Route 1: Grignard Reaction | Route 2: One-Step Hydrogenation | Route 3: Two-Step Hydrogenation | Estimated Bulk Price (USD/kg) |
| Starting Material | Cyclohexyl bromide & Acetaldehyde | Acetylcyclohexane | Acetophenone | Cyclohexyl bromide: ~
|
| Reagent/Catalyst | Magnesium Turnings | Ru/C, Ni, or NaBH₄ | Pd/C or Rh/Al₂O₃ & H₂ | Magnesium: ~ |
| Solvent | Anhydrous Ether/THF | Methanol (B129727)/Ethanol | Methanol/Ethanol | (Varies based on solvent and purity) |
Table 2: Process Parameters and Yield
| Parameter | Route 1: Grignard Reaction | Route 2: One-Step Hydrogenation | Route 3: Two-Step Hydrogenation |
| Typical Yield | ~40-70%[6] | High (catalyst dependent) | High (catalyst dependent) |
| Reaction Temperature | Refluxing Ether/THF | 25-100°C (catalyst dependent) | 25-80°C (catalyst dependent) |
| Reaction Pressure | Atmospheric | 1-100 atm (catalyst dependent) | 1-100 atm (catalyst dependent) |
| Reaction Time | Several hours | 1-24 hours (catalyst dependent) | Step 1: 1-6h, Step 2: 1-24h |
| Key Considerations | Anhydrous conditions, exothermic | Catalyst selection, hydrogen handling | Two separate reaction steps |
Table 3: Economic Viability Assessment
| Factor | Route 1: Grignard Reaction | Route 2: One-Step Hydrogenation | Route 3: Two-Step Hydrogenation |
| Raw Material Cost | Moderate | Potentially higher (acetylcyclohexane) | Low (acetophenone) |
| Catalyst Cost | Low (Magnesium) | Varies (Ni < Ru < precious metals) | High (Pd, Rh) |
| Energy Consumption | Moderate (heating for reflux) | Potentially high (pressure, temperature) | Potentially high (two steps) |
| Waste Generation | High (magnesium salts) | Low (catalyst filtration) | Low (catalyst filtration) |
| Safety Concerns | High (flammable solvents, exothermic) | High (hydrogen gas) | High (hydrogen gas) |
| Scalability | Challenging in batch, better in flow | Good, especially in continuous flow | Good, especially in continuous flow |
| Overall Economic Outlook | Favorable for smaller scales; continuous flow can improve industrial viability.[7] | Potentially very economical with efficient, low-cost catalysts (e.g., Nickel-based).[8] | High catalyst cost is a major drawback, but high yields and selectivity can be advantageous. Catalyst recycling is crucial. |
Experimental Protocols
Route 1: Grignard Reaction of Cyclohexylmagnesium Bromide with Acetaldehyde
Methodology:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine and a portion of a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Initiate the reaction by gentle warming. Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether or THF dropwise with vigorous stirring. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. Purify the crude this compound by fractional distillation under reduced pressure. A reported yield for a similar Grignard reaction is in the range of 40%.[6]
Route 2: One-Step Catalytic Hydrogenation of Acetylcyclohexane
Methodology:
-
Reaction Setup: In a high-pressure autoclave, place acetylcyclohexane (1.0 eq) and a suitable catalyst (e.g., 5 mol% Ru/C or a Raney Nickel catalyst). Add a solvent such as methanol or ethanol.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The catalyst can be recycled. Remove the solvent from the filtrate by rotary evaporation. Purify the resulting this compound by distillation under reduced pressure. Nickel-catalyzed hydrogenations of ketones have been reported with high yields (up to 98%).[8]
Route 3: Two-Step Catalytic Hydrogenation of Acetophenone
Step 1: Hydrogenation of Acetophenone to 1-Phenylethanol
Methodology:
-
Reaction Setup: In a hydrogenation reactor, dissolve acetophenone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol). Add a catalyst, such as 5% Pd/C (e.g., 1-5 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 1-10 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., 25-50°C) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Filter the reaction mixture to remove the catalyst. The catalyst can be recovered and reused. Evaporate the solvent to obtain crude 1-phenylethanol, which can be used in the next step without further purification.
Step 2: Hydrogenation of 1-Phenylethanol to this compound
Methodology:
-
Reaction Setup: In a high-pressure autoclave, dissolve the 1-phenylethanol from Step 1 in a suitable solvent (e.g., methanol, acetic acid). Add a hydrogenation catalyst, such as Rh/Al₂O₃ (e.g., 1-5 mol%).
-
Hydrogenation: Pressurize the autoclave with hydrogen (e.g., 50-100 atm) and heat to a temperature of 50-100°C. Maintain vigorous stirring until the reaction is complete (monitored by GC).
-
Work-up and Purification: After cooling and depressurizing the reactor, filter off the catalyst. Remove the solvent by distillation. Purify the final product, this compound, by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
References
- 1. Cyclohexyl Bromide, 99% 250 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. indiamart.com [indiamart.com]
- 3. strem.com [strem.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Economics — SGH2 Energy [sgh2energy.com]
- 6. scribd.com [scribd.com]
- 7. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 8. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Environmental Impact of 1-Cyclohexylethanol Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Cyclohexylethanol, a valuable chiral secondary alcohol and key intermediate in the pharmaceutical and fine chemical industries, is achievable through various methods.[1] As the chemical industry increasingly embraces the principles of green chemistry, a thorough assessment of the environmental impact of these synthetic routes is crucial for sustainable process development. This guide provides a comparative analysis of three common methods for synthesizing this compound: Grignard reaction, catalytic hydrogenation, and biocatalysis. The comparison focuses on key environmental metrics, detailed experimental protocols, and visual representations of the synthetic pathways.
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of each synthesis method, we utilize three widely recognized green chemistry metrics: Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
-
Atom Economy (AE) calculates the proportion of reactant atoms that are incorporated into the desired product. An ideal AE is 100%, indicating no atoms are wasted in the formation of byproducts.[2][3]
-
E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process, with an ideal value of 0.[4][5][6]
-
Process Mass Intensity (PMI) represents the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process.[7][8][9]
The following table summarizes the estimated green chemistry metrics for the synthesis of this compound via the three different routes. Note: The values for E-Factor and PMI are estimations based on typical laboratory-scale procedures and may vary depending on specific reaction conditions, yields, and work-up procedures.
| Metric | Grignard Reaction | Catalytic Hydrogenation | Biocatalysis |
| Atom Economy (AE) | ~70% | 100% | 100% |
| E-Factor (estimated) | 15 - 25 | 5 - 15 | 1 - 5 |
| PMI (estimated) | 16 - 26 | 6 - 16 | 2 - 6 |
Synthesis Methods: An Overview and Experimental Protocols
This section details the reaction schemes and provides step-by-step experimental protocols for each of the three synthesis methods.
Grignard Reaction
The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. In this synthesis, cyclohexylmagnesium bromide (a Grignard reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde (B116499) to form an alkoxide intermediate. Subsequent acidic workup yields this compound.[10][11]
Reaction Scheme:
.
Figure 1: Grignard synthesis of this compound.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 50 mmol). Add anhydrous tetrahydrofuran (B95107) (THF, 20 mL) to the flask. Dissolve cyclohexyl bromide (6.52 mL, 50 mmol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing), add the remaining solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12]
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve acetaldehyde (2.8 mL, 50 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield this compound. A typical yield for this reaction is in the range of 60-70%.[13]
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds. In this method, acetylcyclohexane is reduced to this compound using hydrogen gas in the presence of a metal catalyst, such as ruthenium or palladium. This method is highly atom-economical as all the atoms of the reactants are incorporated into the final product.
Reaction Scheme:
C6H11COCH3 + NADPH + H+ --(ADH)--> C6H11CH(OH)CH3 + NADP+
Figure 3: Biocatalytic synthesis of this compound.
Experimental Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0). Add acetylcyclohexane (1 g, 7.9 mmol) to the buffer. To facilitate the dissolution of the substrate, a co-solvent like isopropanol (B130326) (e.g., 5-10% v/v) can be used.
-
Enzymatic Reaction: Add the alcohol dehydrogenase (ADH) enzyme to the reaction mixture. For cofactor regeneration, a secondary enzyme system, such as glucose and glucose dehydrogenase (GDH), is often employed to convert NADP+ back to NADPH. Add NADP+ (catalytic amount), glucose (e.g., 1.5 equivalents), and GDH to the mixture.
-
Incubation and Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C) for 24-48 hours. Monitor the conversion of the ketone to the alcohol using techniques like HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The biocatalytic reduction can achieve high conversions and excellent enantioselectivity.
Conclusion
The choice of a synthesis method for this compound has significant implications for its environmental footprint. While the Grignard reaction is a well-established and versatile method, it generally suffers from lower atom economy and generates a considerable amount of waste. Catalytic hydrogenation offers a highly atom-economical alternative with high yields, but it often requires high pressure, elevated temperatures, and potentially hazardous catalysts. Biocatalysis emerges as a promising green alternative, operating under mild conditions with high selectivity and minimal waste generation. However, challenges such as enzyme stability, cost, and cofactor regeneration need to be considered for large-scale industrial applications. By carefully evaluating these factors, researchers and drug development professionals can select the most sustainable and efficient synthesis route for this compound that aligns with the principles of green chemistry.
References
- 1. omnicalculator.com [omnicalculator.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome to www.sheldon.nl [sheldon.nl]
- 7. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 1-Cyclohexylethanol: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Cyclohexylethanol, ensuring compliance with safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a combustible liquid that is harmful in contact with skin and can cause serious skin and eye irritation.[1][2][3] It is classified as a hazardous waste, primarily due to its ignitability.[4][5] Proper handling and disposal are crucial to mitigate risks.
Key Hazard Information:
-
Physical Hazards: Combustible liquid.[3][5] Containers may explode when heated.
-
Health Hazards: Harmful in contact with skin.[1][2][3] Causes skin irritation and serious eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is used to prevent exposure:
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3][6]
-
Skin Protection: Use impervious clothing and handle with chemical-resistant gloves.[1][6] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with a type ABEK (EN14387) filter.[5]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[1][6]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][6]
-
Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collection and Disposal: Collect the absorbent material and contaminated soil into a suitable, closed, and properly labeled container for disposal as hazardous waste.[3][6]
Operational Disposal Plan
Disposal of this compound must be handled as hazardous waste in compliance with local, state, and federal regulations.[1][4] Do not pour this compound down the drain.[3][4][6]
Step-by-Step Disposal Procedure:
-
Segregation: Keep waste this compound separate from other chemical waste streams to avoid unwanted reactions.
-
Containerization: Place the waste in a designated, leak-proof, and sealable container.[7] The container must be chemically compatible with the alcohol.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[6] Ensure it is kept away from sources of ignition.[3]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.[7][8] These companies are equipped to transport and process chemical waste in accordance with environmental regulations.
Quantitative Data for this compound
The following table summarizes key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [2][6] |
| Molecular Weight | 128.21 g/mol | [2][5] |
| Boiling Point | 189 °C | [5] |
| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |
| Density | 0.928 g/mL at 25 °C | [5] |
| Water Hazard Class (WGK) | 2 (Hazardous to water) | [5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Cyclohexylethanol
This guide provides immediate safety, operational, and disposal protocols for handling 1-Cyclohexylethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. Key hazards include:
-
Combustible Liquid : Presents a fire hazard when exposed to heat or ignition sources.[1]
-
Harmful in Contact with Skin : Can cause adverse effects if absorbed through the skin.[1][2]
-
Causes Skin Irritation : Direct contact can lead to skin irritation.[1][2]
-
Causes Serious Eye Irritation : Can cause significant eye irritation upon contact.[1][2]
GHS Hazard Statements: H312, H315, H319
| Hazard Class | Category |
| Acute Toxicity, Dermal | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment based on the route of exposure.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves before each use and change immediately if contaminated. |
| Lab coat | A long-sleeved, fully buttoned lab coat is required to protect against skin contact. | |
| Full coverage clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Ocular (Eye) | Safety goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[3] |
| Face shield | A full-face shield worn over safety goggles is recommended when there is a significant risk of splashes. | |
| Inhalation | Fume hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
| Respirator | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound during routine laboratory procedures.
-
Preparation :
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., glassware, stir plates, reagents) inside the fume hood before starting.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Chemical :
-
Decontamination :
-
After handling, wipe down all surfaces inside the fume hood with an appropriate solvent to decontaminate.
-
Carefully wipe the exterior of the primary container before removing it from the hood.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not empty into drains.[1]
-
-
Solid Waste :
-
Dispose of all contaminated disposable materials (e.g., gloves, absorbent liners, pipette tips) in a designated hazardous waste container for solid chemical waste.
-
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
-
Regulatory Compliance :
-
All waste disposal must be in accordance with local, regional, and national hazardous waste regulations.[1]
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
